L-Lysine6-13C dihydrochloride
Description
The exact mass of the compound L-(6-~13~C)Lysine--hydrogen chloride (1/2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2,6-diamino(613C)hexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i4+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-NHAQXJHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745949 | |
| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217466-44-8 | |
| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217466-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is L-(6-13C)Lysine--hydrogen chloride (1/2) and its role in proteomics?
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-(6-13C)Lysine-Hydrogen Chloride (1/2)
L-(6-13C)Lysine-hydrogen chloride (1/2), systematically known as L-(6-¹³C)Lysine dihydrochloride, is a stable isotope-labeled form of the essential amino acid L-lysine. In this compound, the carbon atom at the sixth position of the lysine side chain is replaced with a heavy isotope of carbon, ¹³C. Supplied as a dihydrochloride salt, this modification imparts a specific mass shift to the molecule, making it a powerful tool in quantitative proteomics. Its primary application lies in the metabolic labeling of proteins in cell culture, a technique central to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).
The nomenclature "(1/2)" or "dihydrochloride" indicates that each molecule of L-(6-¹³C)Lysine is associated with two molecules of hydrogen chloride (HCl) to form a stable salt, enhancing its solubility and stability for use in cell culture media.
Physicochemical Properties
A clear understanding of the physicochemical properties of L-(6-¹³C)Lysine dihydrochloride is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅Cl₂N₂O₂ | [1] |
| Molecular Weight | Approximately 220.10 g/mol | [2] |
| CAS Number | 35761-15-0 | [1] |
| Isotopic Purity | Typically >99% | [3][4] |
| Chemical Purity | ≥98% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [5] |
The Role of L-(6-13C)Lysine in Quantitative Proteomics: The SILAC Method
L-(6-¹³C)Lysine is a cornerstone of the SILAC methodology, a robust and accurate approach for the quantitative analysis of proteins. The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. This allows for the direct comparison of protein abundance between different cell populations.
The workflow of a typical SILAC experiment is a multi-step process that ensures accurate and reproducible results.
SILAC Experimental Workflow
The SILAC method can be broken down into three key phases: the adaptation phase, the experimental phase, and the analysis phase.
Quantitative Data in SILAC Experiments
The success of a SILAC experiment hinges on the efficient and consistent incorporation of the stable isotope-labeled amino acid. Several quantitative parameters are critical for the interpretation of SILAC data.
| Parameter | Typical Value/Range | Significance | Reference |
| Isotopic Purity of L-(6-¹³C)Lysine | >99% | Ensures a distinct and measurable mass shift between "light" and "heavy" peptides. | [3] |
| Incorporation Efficiency | >97% after at least 5 cell passages | High incorporation is crucial for accurate quantification, minimizing the contribution of unlabeled peptides in the "heavy" sample. | [3][6] |
| Mass Shift (¹³C₆-Lysine) | +6 Da | The mass difference between the heavy and light lysine-containing peptides, enabling their distinction in the mass spectrometer. | [7] |
Detailed Experimental Protocol: A SILAC-based Analysis of the EGF Signaling Pathway
The Epidermal Growth Factor (EGF) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. SILAC-based proteomics has been instrumental in elucidating the dynamic changes in protein phosphorylation and protein-protein interactions within this pathway upon EGF stimulation.
Cell Culture and Metabolic Labeling
-
Cell Line Selection: Choose a suitable cell line that is dependent on exogenous lysine for growth (e.g., A431, HeLa).
-
Media Preparation: Prepare two types of SILAC media (e.g., DMEM for SILAC) deficient in L-lysine and L-arginine.
-
"Light" Medium: Supplement with normal L-lysine and L-arginine.
-
"Heavy" Medium: Supplement with L-(6-¹³C)Lysine dihydrochloride and L-(¹³C₆, ¹⁵N₄)Arginine dihydrochloride.
-
-
Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[3][6]
-
Incorporation Check: After the adaptation phase, lyse a small number of cells from the "heavy" population, digest the proteins, and analyze by mass spectrometry to confirm >97% incorporation.
EGF Stimulation and Sample Preparation
-
Starvation: Prior to stimulation, starve both "light" and "heavy" cell populations in serum-free media for 12-24 hours to reduce basal signaling.
-
Stimulation: Treat the "heavy" labeled cells with a specific concentration of EGF (e.g., 100 ng/mL) for a defined period (e.g., 10 minutes). The "light" labeled cells serve as the unstimulated control.
-
Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
Protein Digestion and Mass Spectrometry
-
Reduction and Alkylation: Reduce the disulfide bonds in the combined protein lysate with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.
-
Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
Data Analysis
-
Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.
-
Quantification: The software will calculate the ratio of the signal intensities of the "heavy" to "light" peptide pairs. This ratio reflects the relative change in abundance of the protein or post-translational modification between the stimulated and unstimulated states.
-
Data Interpretation: Identify proteins and phosphorylation sites that show significant changes in abundance upon EGF stimulation.
Visualizing the EGF Signaling Pathway
SILAC-based proteomics allows for the detailed mapping of signaling cascades, such as the one initiated by EGF binding to its receptor (EGFR).
Conclusion
L-(6-¹³C)Lysine-hydrogen chloride (1/2) is an indispensable reagent for modern quantitative proteomics. Its application in the SILAC technique has provided profound insights into the dynamic nature of cellular processes, including signaling pathways crucial for drug discovery and development. The high accuracy and reproducibility of SILAC, enabled by the in vivo incorporation of stable isotopes, make it a superior method for quantifying changes in protein expression and post-translational modifications. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage this powerful technology in their scientific endeavors.
References
- 1. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Lysine·2HCl (6-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-632-0.25 [isotope.com]
- 5. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-1 [isotope.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
The Core Principles of SILAC: An In-depth Technical Guide Using ¹³C-Labeled Lysine
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1][2][3] This technique enables the precise comparison of protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome.[3][4] This guide provides a detailed technical overview of the fundamental principles of SILAC, with a specific focus on the use of ¹³C-labeled lysine, a commonly utilized amino acid in this methodology.
The Fundamental Principle of SILAC
The core concept of SILAC is elegantly simple. Two populations of cells are cultured in media that are identical in composition, with the exception of specific essential amino acids. One cell population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C-lysine). The other population is cultured in "heavy" medium, where one or more of these amino acids are replaced with their stable, non-radioactive, heavy isotope-labeled counterparts (e.g., ¹³C₆-lysine).[3][5]
Over the course of several cell divisions (typically 5-6), the heavy amino acids are fully incorporated into the newly synthesized proteins of the "heavy" cell population.[3][4] This results in two distinct proteomes: a "light" proteome and a "heavy" proteome. Critically, the isotopic labeling does not alter the biochemical properties of the amino acids or the resulting proteins.[6]
Following the labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cells are then lysed, and the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio.[3] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during downstream sample processing.[3][7]
The combined protein mixture is then digested, typically with the enzyme trypsin, which cleaves proteins C-terminal to lysine and arginine residues.[1][3] This enzymatic digestion generates a pool of peptides. Peptides from the "heavy" sample will have a higher mass than their "light" counterparts due to the incorporated ¹³C atoms in lysine. This mass difference is then precisely measured by mass spectrometry (MS).[8] The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein from which they originated in the two cell populations.[9]
The Role of ¹³C-Labeled Lysine
Lysine is a frequently used amino acid in SILAC for several reasons. Firstly, it is an essential amino acid for most mammalian cell lines, meaning the cells must obtain it from the culture medium, ensuring efficient incorporation of the labeled version.[5] Secondly, the use of trypsin for protein digestion results in peptides that, with the exception of the C-terminal peptide, will contain at least one lysine or arginine residue, making them amenable to quantification.[3][5]
The use of ¹³C as the isotopic label is advantageous as it provides a distinct and predictable mass shift. ¹³C₆-L-lysine, where all six carbon atoms are replaced with the ¹³C isotope, results in a 6 Dalton (Da) mass increase compared to the light ¹²C₆-L-lysine.[8] This clear mass difference is easily resolved by modern mass spectrometers.
Quantitative Data Summary
The precise mass shifts introduced by isotopic labeling are fundamental to SILAC data analysis. The following table summarizes the mass differences for commonly used isotopic versions of lysine.
| Isotopic Label | Chemical Formula | Mass Shift (Da) |
| Light L-Lysine | ¹²C₆H₁₄N₂O₂ | 0 |
| Medium L-Lysine | 4,4,5,5-D₄ L-lysine | 4 |
| Heavy L-Lysine | ¹³C₆ L-lysine | 6 |
| Heavy L-Lysine | ¹³C₆¹⁵N₂ L-lysine | 8 |
Experimental Protocols
The following provides a generalized yet detailed methodology for a typical SILAC experiment using ¹³C-labeled lysine.
Cell Culture and Metabolic Labeling
-
Cell Line Selection and Adaptation: Choose a cell line that is auxotrophic for lysine. Begin by culturing the cells in standard "light" SILAC medium, which is identical to normal culture medium but with dialyzed fetal bovine serum to remove endogenous amino acids.[10]
-
Labeling: Passage the cells in either "light" (containing ¹²C₆-lysine) or "heavy" (containing ¹³C₆-lysine) SILAC medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3][4] The incorporation efficiency should be checked by mass spectrometry, aiming for >95%.[5]
-
Experimental Treatment: Once complete labeling is achieved, apply the desired experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other population serves as the control ("light" cells).
Sample Preparation and Protein Digestion
-
Cell Lysis: Harvest both the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[3]
-
Protein Digestion: The combined protein mixture is then subjected to in-solution or in-gel digestion with trypsin. This will generate a complex mixture of peptides.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by liquid chromatography and then ionized and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrometer acquires high-resolution mass spectra, allowing for the detection of the "light" and "heavy" peptide pairs.
-
Data Analysis: Specialized software is used to identify the peptides and quantify the intensity ratios of the heavy to light peptide pairs.[11] This ratio reflects the relative abundance of the corresponding protein in the two original cell populations.
Visualizing the SILAC Workflow and Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key processes in a SILAC experiment.
Caption: A high-level overview of the SILAC experimental workflow.
Caption: The principle of mass spectrometric analysis in SILAC.
Caption: Hypothetical signaling pathway analysis using SILAC.
Applications in Drug Development and Research
SILAC is a versatile technique with broad applications in both fundamental biological research and applied drug development.[2]
-
Target Identification and Validation: By comparing the proteomes of cells treated with a drug to untreated cells, SILAC can help identify the protein targets of a compound and elucidate its mechanism of action.[12]
-
Biomarker Discovery: SILAC enables the quantitative comparison of protein expression between diseased and healthy tissues or cells, facilitating the discovery of potential disease biomarkers.[2]
-
Signaling Pathway Analysis: The dynamic changes in protein abundance and post-translational modifications within signaling pathways can be quantitatively monitored in response to various stimuli.[12][13]
-
Protein-Protein Interaction Studies: SILAC can be coupled with affinity purification techniques to identify bona fide protein interaction partners by distinguishing them from non-specific binders.[13]
-
Protein Turnover Studies: Pulse-SILAC (pSILAC) experiments can be designed to measure the rates of protein synthesis and degradation, providing insights into protein homeostasis.[4][14]
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chempep.com [chempep.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. waters.com [waters.com]
- 7. SILAC Quantitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How SILAC Technology Enhances the Accuracy of Protein Expression Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. prakse.lv [prakse.lv]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
An In-depth Technical Guide to L-(6-13C)Lysine Dihydrochloride for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(6-13C)Lysine dihydrochloride is a stable isotope-labeled (SIL) amino acid that serves as a critical tool in modern quantitative proteomics. This non-radioactive, heavy-labeled variant of L-lysine is chemically identical to its unlabeled counterpart, allowing it to be seamlessly incorporated into proteins during cell culture. Its primary and most impactful application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry (MS)-based technique for the accurate identification and quantification of relative changes in complex protein samples. This guide provides a comprehensive overview of the chemical structure, properties, and applications of L-(6-13C)Lysine dihydrochloride, with a focus on experimental protocols and data interpretation for researchers in drug discovery and development.
Chemical Structure and Properties
L-(6-13C)Lysine dihydrochloride is an isotopologue of L-Lysine dihydrochloride where the carbon atom at the 6-position of the lysine side chain is replaced with a carbon-13 (¹³C) isotope. This specific labeling results in a predictable mass shift that is readily detectable by mass spectrometry, forming the basis of its utility in quantitative proteomics.
Chemical Structure:
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for L-(6-¹³C)Lysine dihydrochloride, providing a valuable reference for experimental design and analysis.
| Property | Value | Reference(s) |
| Chemical Formula | C₅¹³CH₁₄N₂O₂ · 2HCl | [1] |
| Molecular Weight | 220.10 g/mol | [1] |
| Exact Mass | 219.09 g/mol | [2] |
| CAS Number | 1217466-44-8 | [1] |
| Form | Solid | [1] |
| Melting Point | 200-206 °C (decomposes) | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [1] |
| Optical Activity | [α]20/D +17°, c = 2 in 6 M HCl | [1] |
| Solubility | Very freely soluble in water. Insoluble in ethanol, ethyl ether. | [3] |
| Mass Shift in MS | M+1 | [1] |
Core Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely adopted metabolic labeling strategy that enables the relative quantification of thousands of proteins from different cell populations in a single mass spectrometry experiment. The workflow involves growing one population of cells in a "light" medium containing natural lysine and another in a "heavy" medium containing a stable isotope-labeled lysine, such as L-(6-¹³C)Lysine dihydrochloride.
Experimental Workflow for Quantitative Proteomics using SILAC
The following diagram illustrates the typical workflow for a SILAC experiment.
SILAC Experimental Workflow.
Detailed Experimental Protocol for a SILAC Experiment
This protocol provides a generalized procedure for a two-plex SILAC experiment using L-(6-¹³C)Lysine dihydrochloride.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Lysine dihydrochloride (light)
-
L-(6-¹³C)Lysine dihydrochloride (heavy)
-
L-Arginine hydrochloride (light)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Trypsin (mass spectrometry grade)
-
Reagents for LC-MS/MS analysis
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the lysine- and arginine-deficient base medium with light L-lysine and L-arginine to their normal physiological concentrations.
-
Prepare "heavy" SILAC medium by supplementing the base medium with L-(6-¹³C)Lysine dihydrochloride and light L-arginine.
-
Add dFBS to a final concentration of 10% to both media. Sterile filter the complete media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acid. The incorporation efficiency can be checked by mass spectrometry of a small cell sample.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Wash the mixed cell pellet with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Protein Digestion:
-
Denature the proteins in the cell lysate.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of the stable isotope.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
Application in Signaling Pathway Analysis: The mTOR Pathway
SILAC-based quantitative proteomics is a powerful tool for elucidating the dynamics of cellular signaling pathways in response to various stimuli. For instance, it can be employed to study the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. A study by Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity[4].
The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting key components that can be quantified using SILAC.
Simplified mTOR Signaling Pathway.
By using SILAC with L-(6-¹³C)Lysine, researchers can quantify changes in the abundance and phosphorylation status of proteins within the mTOR pathway upon treatment with a drug candidate. This provides valuable insights into the drug's mechanism of action and its effects on cellular metabolism and growth.
Conclusion
L-(6-¹³C)Lysine dihydrochloride is an indispensable tool for high-precision quantitative proteomics. Its application in SILAC enables researchers to dissect complex biological processes, including cellular signaling pathways, with high accuracy and reproducibility. This technical guide provides the foundational knowledge and a practical framework for incorporating this powerful reagent into research and drug development workflows, ultimately accelerating the discovery of novel therapeutics and the understanding of disease mechanisms.
References
- 1. L-Lysine-6-13C 13C 99atom , 98 CP, 98 L- 1217466-44-8 [sigmaaldrich.com]
- 2. L-Lysine-6-13C hydrochloride | C6H15ClN2O2 | CID 12205361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Manufacturing of Isotopically Labeled L-Lysine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of isotopically labeled L-lysine. This document details prevalent chemical, enzymatic, and microbial fermentation techniques, offering insights into experimental protocols, quantitative data, and process workflows. The inclusion of stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D) in L-lysine is crucial for a wide range of research applications, from metabolic flux analysis and protein quantification in proteomics to mechanistic studies of enzymes.
Introduction to Isotopically Labeled L-Lysine
Isotopically labeled L-lysine serves as a powerful tool in biological and biomedical research. By replacing naturally abundant isotopes with heavier, stable isotopes, researchers can trace the metabolic fate of L-lysine, quantify protein synthesis and turnover, and elucidate complex biological pathways without the need for radioactive tracers. The choice of isotope and labeling pattern depends on the specific application. For instance, uniformly ¹³C-labeled L-lysine is often used in metabolic studies, while L-lysine labeled at specific positions is valuable for NMR-based structural biology. L-Lysine labeled with both ¹³C and ¹⁵N provides a significant mass shift, which is advantageous for mass spectrometry-based proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.[1][2][3]
Synthesis and Manufacturing Methodologies
The production of isotopically labeled L-lysine can be broadly categorized into three main approaches: chemical synthesis, enzymatic synthesis, and microbial fermentation. Each method offers distinct advantages regarding labeling specificity, scalability, and cost-effectiveness.
Chemical Synthesis
Chemical synthesis provides precise control over the position of isotopic labels, allowing for the creation of specifically labeled L-lysine molecules that may not be accessible through biological methods.
A notable method for the enantioselective synthesis of specifically ¹³C-labeled L-lysines utilizes commercially available, highly enriched starting materials.[4][5] For example, [2-¹³C]-L-lysine, [3,4-¹³C₂]-L-lysine, and [5,6-¹³C₂]-L-lysine can be prepared from precursors like [2-¹³C]-glycine, ethyl [1,2-¹³C₂]-bromoacetate, and [1,2-¹³C₂]-acetonitrile.[4][5] The chirality is introduced using a bis-lactim ether of cyclo-(D-Val-Gly). This method can also be adapted for the synthesis of ¹⁵N-labeled L-lysine.[4]
Quantitative Data for Chemical Synthesis of ¹³C-Labeled L-Lysine
| Labeled Product | Starting Materials | Isotopic Enrichment | Enantiomeric Purity (e.e.) |
| [2-¹³C]-L-lysine | [2-¹³C]-glycine | >99% ¹³C | >97% |
| [3,4-¹³C₂]-L-lysine | Ethyl [1,2-¹³C₂]-bromoacetate | >99% ¹³C | >97% |
| [5,6-¹³C₂]-L-lysine | [1,2-¹³C₂]-acetonitrile | >99% ¹³C | >97% |
Experimental Protocol: Enantioselective Chemical Synthesis of [5,6-¹³C₂]-L-lysine
This protocol is a summarized representation of the multi-step synthesis.
-
Synthesis of the Chiral Synthon: The synthesis begins with the preparation of the bis-lactim ether of cyclo-(D-Val-Gly), which serves as the chiral template.
-
Alkylation: The chiral synthon is alkylated with a ¹³C-labeled four-carbon synthon derived from [1,2-¹³C₂]-acetonitrile. This step introduces the labeled carbon atoms into the precursor molecule.
-
Hydrolysis and Deprotection: The alkylated intermediate is then subjected to acidic hydrolysis to open the lactim ether ring and deprotect the amino groups, yielding the ¹³C-labeled L-lysine.
-
Purification: The final product is purified using ion-exchange chromatography to remove unreacted starting materials, byproducts, and to isolate the L-lysine with high purity.
-
Analysis: The isotopic enrichment and enantiomeric purity are confirmed using mass spectrometry and NMR spectroscopy.
Enzymatic Synthesis
Enzymatic synthesis offers high stereospecificity and milder reaction conditions compared to chemical synthesis. This method is particularly well-suited for producing ¹⁵N-labeled L-amino acids.
The core of this method involves the reductive amination of an α-keto acid precursor using an amino acid dehydrogenase. For the synthesis of ¹⁵N-labeled L-lysine, a suitable α-keto-ε-amino-caproic acid precursor would be required. The isotopic nitrogen is introduced from [¹⁵N]ammonium chloride.[6][7] A key aspect of this process is the regeneration of the NADH cofactor, which can be achieved by coupling the primary reaction with a secondary dehydrogenase reaction, for example, using glucose dehydrogenase and glucose as the substrate.[6][7]
Quantitative Data for Enzymatic Synthesis of ¹⁵N-Labeled Amino Acids
| Labeled Product | Key Enzymes | Isotopic Enrichment |
| L-[¹⁵N]Serine | Alanine Dehydrogenase, Glucose Dehydrogenase | 99.2 atom% ¹⁵N |
| L-[¹⁵N]Methionine | Leucine Dehydrogenase, Glucose Dehydrogenase | 97.6 atom% ¹⁵N |
| L-[¹⁵N]Glutamic Acid | Glutamate Dehydrogenase, Glucose Dehydrogenase | 99.0 atom% ¹⁵N |
Experimental Protocol: General Enzymatic Synthesis of ¹⁵N-Labeled L-Amino Acids
-
Reaction Setup: A typical reaction mixture contains the α-keto acid precursor, [¹⁵N]ammonium chloride (with ~99 atom % ¹⁵N), glucose, and NADH in a buffered solution (e.g., pH 8.0).[6]
-
Enzyme Addition: The reaction is initiated by the addition of the appropriate amino acid dehydrogenase (e.g., glutamate dehydrogenase) and the cofactor regenerating enzyme (e.g., glucose dehydrogenase).[6][7]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.[6]
-
Monitoring: The progress of the reaction can be monitored by measuring the consumption of NADH or the formation of the amino acid product.
-
Purification: The newly synthesized ¹⁵N-labeled L-amino acid is purified from the reaction mixture using ion-exchange chromatography.[6]
-
Analysis: The isotopic enrichment of the final product is determined by mass spectrometry.[6]
Microbial Fermentation
Microbial fermentation is the leading method for the industrial-scale production of L-lysine and can be adapted for the production of isotopically labeled L-lysine.[8][9][10] The workhorse for this process is typically a genetically engineered strain of Corynebacterium glutamicum.[11][12] These strains are optimized to overproduce L-lysine by redirecting metabolic pathways and overcoming feedback inhibition.[11]
To produce isotopically labeled L-lysine, the fermentation is carried out in a minimal medium where the primary carbon or nitrogen source is replaced with its isotopically labeled counterpart. For example, using [U-¹³C₆]glucose as the carbon source will result in uniformly ¹³C-labeled L-lysine.[13] Similarly, using [¹⁵N]ammonium salt as the nitrogen source will produce ¹⁵N-labeled L-lysine.
The biosynthesis of L-lysine in C. glutamicum starts from aspartate, which is derived from the central carbon metabolism. The pathway involves a series of enzymatic reactions, with key regulatory points that are often targeted for genetic engineering to enhance L-lysine production.
Quantitative Data for Microbial Fermentation of Labeled L-Lysine
| Isotopic Label | Labeled Substrate | Microorganism | Isotopic Purity | Product Titer |
| ¹³C | [U-¹³C₆]Glucose | Corynebacterium glutamicum | >99% | Can exceed 100 g/L in optimized processes |
| ¹⁵N | [¹⁵N]Ammonium Sulfate | Corynebacterium glutamicum | >98% | Can exceed 100 g/L in optimized processes |
Experimental Protocol: Microbial Fermentation for Isotopically Labeled L-Lysine
-
Strain Preparation: A high-yielding strain of Corynebacterium glutamicum is cultured in a seed medium.
-
Fermentation Medium: A defined fermentation medium is prepared containing an isotopically labeled carbon source (e.g., [U-¹³C₆]glucose) or nitrogen source (e.g., [¹⁵N]ammonium sulfate), along with other essential minerals and growth factors.[12][14]
-
Inoculation and Fermentation: A production fermenter containing the labeled medium is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature (e.g., 30-37°C), pH (around 7.0), and aeration.[11][12][14]
-
Downstream Processing:
-
Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or microfiltration.[11]
-
Purification: L-lysine is purified from the cell-free broth, primarily using ion-exchange chromatography.[8][11] The broth is typically acidified to a low pH to allow L-lysine to bind to a cation-exchange resin. After washing, the L-lysine is eluted with a basic solution.
-
Crystallization: The eluted L-lysine solution is concentrated, and L-lysine is crystallized, often as L-lysine hydrochloride.[11]
-
-
Analysis: The isotopic enrichment and chemical purity of the final product are determined by mass spectrometry, NMR, and HPLC.
Overall Manufacturing Workflow
The general workflow for the production of isotopically labeled L-lysine involves several key stages, from the selection of the synthesis method to the final quality control of the product.
Purification and Analysis
Regardless of the synthesis method, purification and rigorous analysis are critical to ensure the high quality of the final isotopically labeled L-lysine product.
Purification
Ion-exchange chromatography is the most common and effective method for purifying L-lysine from complex mixtures like reaction solutions or fermentation broths.[6][8][11] The basic nature of L-lysine allows it to bind to cation-exchange resins at a neutral or slightly acidic pH. Impurities can be washed away, and the purified L-lysine is then eluted with a basic solution, such as ammonium hydroxide.
Analysis
A combination of analytical techniques is employed to characterize the final product:
-
Mass Spectrometry (MS): MS is essential for determining the isotopic enrichment of the labeled L-lysine. By comparing the mass spectra of the labeled and unlabeled compounds, the degree of isotope incorporation can be accurately quantified.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the position of the isotopic labels within the L-lysine molecule, especially for specifically labeled compounds. It also provides information about the chemical purity and structure of the product.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the L-lysine and to determine the enantiomeric purity (L-isomer vs. D-isomer) by using a chiral column.
Conclusion
The synthesis and manufacturing of isotopically labeled L-lysine are mature technologies that offer a range of options to meet diverse research needs. Chemical synthesis provides unparalleled control over label positioning, making it ideal for producing specifically labeled compounds. Enzymatic synthesis offers a highly stereospecific and clean route to labeled amino acids. For large-scale production of uniformly labeled L-lysine, microbial fermentation with genetically optimized strains of Corynebacterium glutamicum is the most efficient and cost-effective method. The selection of the appropriate method depends on the desired labeling pattern, the required quantity, and the cost considerations of the intended application. Rigorous purification and analysis are paramount in all methods to ensure the high quality and reliability of the final product for demanding research applications in proteomics, metabolomics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective syntheses of isotopically labelledα-amino acids Preparation of specifically(13)C-labelled L-lysines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pakbs.org [pakbs.org]
- 10. researchgate.net [researchgate.net]
- 11. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]
- 12. iar.shirazu.ac.ir [iar.shirazu.ac.ir]
- 13. US9169502B2 - Method of producing L-lysine using a Corynebacterium glutamicum microorganism - Google Patents [patents.google.com]
- 14. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and synonyms for L-(6-13C)Lysine--hydrogen chloride (1/2).
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on L-(6-¹³C)Lysine dihydrochloride, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in quantitative proteomics.
Chemical Identifiers and Synonyms
L-(6-¹³C)Lysine dihydrochloride is commercially available and is identified by several CAS numbers and synonyms. The notation "--hydrogen chloride (1/2)" or "dihydrochloride" indicates that both of the amine groups in the lysine molecule are protonated, forming a salt with two chloride counter-ions.
| Identifier Type | Value | Citation |
| CAS Number | 1217466-44-8 | [1][2] |
| CAS Number | 35761-15-0 | [3] |
| Synonym | L-Lysine-6-¹³C dihydrochloride | [1] |
| Synonym | (S)-2,6-Diaminohexanoic acid dihydrochloride | [2] |
| Synonym | H-Lys-OH·2HCl | [2] |
| Synonym | L-Lysine6-¹³C (dihydrochloride) | [3] |
| Synonym | (2S)-2,6-diamino(6-¹³C)hexanoic acid dihydrochloride | [3] |
| Linear Formula | H₂N¹³CH₂(CH₂)₃CH(NH₂)CO₂H · 2HCl | [1] |
Experimental Protocols
Detailed, step-by-step protocols for the synthesis of L-(6-¹³C)Lysine dihydrochloride are often proprietary. However, the following sections describe the general principles and a common experimental workflow for its application in research.
The chemical synthesis of specifically labeled L-lysine, including at the C6 position, can be achieved through multi-step enantioselective methods. A general approach, as described in the literature, involves the following key stages:
-
Starting Materials: The synthesis typically begins with simple, commercially available, and highly enriched ¹³C-labeled precursors.
-
Chiral Introduction: A crucial step is the introduction of the chiral center to ensure the product is the L-isomer. This can be accomplished using methods such as the bis-lactim ether of cyclo-(D-Val-Gly).
-
Multi-step Synthesis: A series of chemical reactions are then performed to build the carbon chain of lysine and incorporate the ¹³C label at the desired position.
-
Purification: The final product is purified to achieve high chemical and enantiomeric purity. The purity is often verified using techniques like NMR and mass spectrometry.
This synthetic approach allows for the preparation of various site-specific isotopically labeled L-amino acids on a preparative scale with high isotopic enrichment and enantiomeric excess.
A primary application for L-(6-¹³C)Lysine dihydrochloride is in quantitative proteomics using the SILAC methodology. This technique allows for the comparison of protein abundance between different cell populations.
Objective: To quantitatively analyze differences in protein expression between two cell populations (e.g., control vs. treated).
Methodology:
-
Cell Culture Media Preparation: Two types of cell culture media are prepared. Both are deficient in natural lysine.
-
"Light" Medium: Supplemented with standard, unlabeled L-lysine.
-
"Heavy" Medium: Supplemented with L-(6-¹³C)Lysine.
-
-
Metabolic Labeling:
-
The control cell population is cultured in the "light" medium.
-
The experimental cell population is cultured in the "heavy" medium.
-
The cells are cultured for a sufficient number of passages to ensure near-complete incorporation of the respective lysine isotopes into the cellular proteins.
-
-
Sample Collection and Lysis: Both cell populations are harvested and lysed to extract the proteins.
-
Protein Quantification and Mixing: The total protein concentration in each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then combined.
-
Proteolytic Digestion: The combined protein mixture is digested with a protease, typically trypsin. Trypsin cleaves proteins at the C-terminus of lysine and arginine residues, generating a mixture of peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides from the "heavy" sample will have a specific mass shift compared to their "light" counterparts due to the presence of the ¹³C isotope.
-
The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic labeling.
-
-
Data Analysis: The relative abundance of a protein in the two original cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Diagrams
The following diagrams illustrate the relationships between the chemical identifiers and a generalized workflow for the application of L-(6-¹³C)Lysine dihydrochloride.
References
The Evolution of Precision: A Technical Guide to Stable Isotope Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The quest for precise and reproducible quantification of proteins and other biomolecules has been a driving force in the advancement of biological mass spectrometry. Stable isotope labeling has emerged as a cornerstone of quantitative proteomics and metabolomics, providing a robust framework for comparative analysis. This in-depth technical guide explores the history, development, and core principles of key stable isotope labeling techniques, offering detailed experimental protocols and comparative data to inform experimental design and data interpretation.
A Historical Journey: From Tracers to Proteomics
The concept of using isotopes as tracers dates back to the early 20th century, with initial applications in metabolic research using radioisotopes. However, the hazards associated with radioactivity spurred the adoption of stable, non-radioactive isotopes. The development of mass spectrometry was intrinsically linked to the ability to differentiate these isotopes, with early instruments in the 1940s and 50s capable of measuring isotopic abundances.[1][2]
The advent of "soft" ionization techniques in the late 1980s, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), revolutionized biological mass spectrometry by enabling the analysis of large biomolecules like proteins.[3][4][5][6] This set the stage for the development of quantitative proteomics. The 1990s saw the emergence of the first stable isotope labeling strategies for proteins, laying the groundwork for the powerful techniques used today.
Core Stable Isotope Labeling Strategies: A Comparative Overview
Stable isotope labeling strategies can be broadly categorized into two main types: metabolic labeling and chemical labeling . Metabolic labeling incorporates isotopes in vivo as cells grow and synthesize new proteins, while chemical labeling attaches isotopic tags to proteins or peptides in vitro after they have been extracted.
| Feature | Metabolic Labeling (e.g., SILAC, ¹⁵N) | Chemical Labeling (e.g., ICAT, iTRAQ, TMT) |
| Labeling Stage | In vivo (during cell growth) | In vitro (post-extraction/digestion) |
| Sample Types | Proliferating cells, some model organisms | Virtually any sample type (tissues, fluids, etc.) |
| Precision | High (early sample mixing minimizes variability) | Good to High (variability can be introduced during sample prep) |
| Accuracy | High | Can be affected by labeling efficiency and reaction biases |
| Multiplexing | Typically 2-3 plex (standard SILAC) | Up to 18-plex or higher (TMTpro) |
| Cost | Can be high due to specialized media and amino acids | Reagent costs can be significant, especially for high-plex experiments |
Metabolic Labeling: Integrating Isotopes into the Proteome
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Developed by the laboratory of Matthias Mann in the early 2000s, SILAC has become a gold standard for quantitative proteomics in cell culture.[6][7][8] It involves growing cells in media where one or more essential amino acids are replaced with their heavy stable isotope-containing counterparts.
Workflow Overview:
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | >95-99% | Achieved after 5-6 cell doublings.[8][9][10] |
| Precision (CV) | <15% | High precision due to early sample mixing. |
| Accuracy | High | Minimal ratio distortion as quantification is at the MS1 level. |
| Multiplexing | 2- or 3-plex (standard) | Can be extended with different isotope combinations. |
-
Cell Culture:
-
Culture two populations of cells in parallel. One in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine) and the other in "heavy" medium where these are replaced by their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).
-
Grow cells for at least 5-6 doublings to ensure >95% incorporation of the heavy amino acids.[8]
-
Verify incorporation efficiency by a preliminary MS analysis of a small cell pellet.
-
-
Sample Preparation:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Determine the protein concentration of each lysate (e.g., using a Bradford assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein mixture. For in-solution digestion:
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.
-
Digest with trypsin (e.g., at a 1:50 enzyme:protein ratio) overnight at 37°C.
-
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
MS1 Settings: High-resolution scan (e.g., 60,000-120,000 resolution) to accurately measure the intensity of the "light" and "heavy" peptide pairs.
-
MS2 Settings: Data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation and identification.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify peptides and quantify the intensity ratios of the "light" vs. "heavy" peptide pairs in the MS1 spectra.
-
The ratio of the peak intensities directly corresponds to the relative abundance of the protein in the two samples.
-
Chemical Labeling: Tagging Proteins and Peptides
Chemical labeling offers greater flexibility than metabolic labeling as it can be applied to a wide range of sample types. These methods typically involve the covalent attachment of tags with different isotopic compositions to proteins or peptides.
Isotope-Coded Affinity Tags (ICAT)
Introduced in 1999, ICAT was one of the pioneering chemical labeling methods for quantitative proteomics.[11] The original ICAT reagents target cysteine residues and consist of three parts: a thiol-reactive group, a linker with either light (d0) or heavy (d8) isotopes, and a biotin affinity tag.
Workflow Overview:
| Parameter | Typical Value/Range | Notes |
| Labeling Specificity | Cysteine residues | Proteins without cysteines are not quantified. |
| Precision (CV) | 15-25% | Can be higher than SILAC due to later sample mixing. |
| Accuracy | Good | Quantification is at the MS1 level. |
| Multiplexing | 2-plex | Limited to pairwise comparisons. |
-
Protein Extraction and Labeling:
-
Extract proteins from two samples.
-
Reduce disulfide bonds in each sample with TCEP.
-
Label one sample with the "light" ICAT reagent and the other with the "heavy" reagent.
-
Quench the labeling reaction.
-
-
Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled protein samples.
-
Digest the combined sample with trypsin.
-
-
Affinity Purification:
-
Purify the cysteine-containing (ICAT-labeled) peptides using avidin affinity chromatography.
-
Elute the captured peptides.
-
For cleavable ICAT reagents, cleave the biotin tag.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified peptides by LC-MS/MS.
-
MS1 Settings: High-resolution scan to measure the intensities of the "light" and "heavy" peptide pairs.
-
MS2 Settings: DDA for peptide identification.
-
-
Data Analysis:
-
Identify the ICAT-labeled peptides.
-
Quantify the relative protein abundance by comparing the peak areas of the "light" and "heavy" peptide pairs in the MS1 spectra.
-
Isobaric Labeling: iTRAQ and TMT
Isobaric labeling reagents, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), have become widely popular due to their ability to multiplex multiple samples in a single experiment. These reagents label the N-terminus and lysine residues of peptides. All tags have the same total mass, so the differentially labeled peptides are indistinguishable in the MS1 scan. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, and their relative intensities are used for quantification.
Workflow Overview:
| Parameter | iTRAQ | TMT |
| Multiplexing | 4-plex, 8-plex | 2- to 18-plex (TMTpro)[12][13][14] |
| Precision (CV) | <15-20% | <15-20% |
| Accuracy | Affected by ratio compression[15][16][17][18][19][20][21] | Affected by ratio compression; can be mitigated with MS³ methods[22] |
| Instrumentation | MS/MS capable instrument | High-resolution MS for higher plexing; MS³ capable for improved accuracy |
-
Protein Digestion:
-
Individually digest protein samples (e.g., 100 µg per sample) to peptides as described in the SILAC protocol (reduction, alkylation, trypsin digestion).
-
Desalt the resulting peptide mixtures.
-
-
Peptide Labeling:
-
Resuspend each peptide sample in the labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate iTRAQ or TMT reagent to each sample and incubate at room temperature for 1-2 hours.
-
Quench the reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine all labeled samples into a single tube.
-
For complex samples, it is recommended to perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity and increase proteome coverage.
-
-
Mass Spectrometry Analysis:
-
Analyze each fraction by LC-MS/MS.
-
MS1 Settings: Standard full scan.
-
MS/MS (HCD) Settings: Select precursor ions for fragmentation using Higher-Energy Collisional Dissociation (HCD). The HCD energy should be optimized for reporter ion generation (e.g., NCE of 32-38%).[11][12][17]
-
MS³ (for TMT): For improved accuracy, an MS³ method can be used. This involves an initial MS/MS scan (e.g., CID) for peptide identification, followed by selection of several fragment ions for a further MS³ scan (HCD) to generate the reporter ions. This reduces interference from co-isolated peptides.[17][23]
-
-
Data Analysis:
-
Use software such as Proteome Discoverer to identify peptides and quantify the reporter ion intensities in the MS/MS or MS³ spectra.
-
The relative intensities of the reporter ions correspond to the relative abundance of the peptide in each of the multiplexed samples.
-
Applications in Signaling and Metabolism
Stable isotope labeling has been instrumental in elucidating complex biological processes.
EGFR Signaling Pathway
SILAC has been used to study the temporal dynamics of protein phosphorylation in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][18][24][25]
By comparing the proteomes of EGF-stimulated and unstimulated cells at different time points using SILAC, researchers can quantify changes in the phosphorylation status of key signaling proteins like EGFR, Grb2, and ERK, providing insights into the dynamics of pathway activation.[10][18][24][25]
Glycolysis Metabolic Flux
Stable isotope tracers, such as ¹³C-labeled glucose, are used to trace the flow of carbon atoms through metabolic pathways like glycolysis. By measuring the incorporation of ¹³C into downstream metabolites, the relative flux through different branches of the pathway can be determined.
Mass spectrometry is used to measure the mass isotopomer distribution of metabolites like pyruvate and lactate, revealing the extent to which they are derived from the labeled glucose. This provides a quantitative measure of glycolytic activity.[20][21][26][27][28]
Conclusion
The development of stable isotope labeling techniques has been a transformative force in mass spectrometry, enabling precise and robust quantification of the dynamic changes within the proteome and metabolome. From the foundational metabolic labeling approaches like SILAC to the high-throughput chemical tagging strategies of iTRAQ and TMT, researchers now have a powerful and versatile toolkit to investigate complex biological systems. The continued evolution of these methods, coupled with advancements in mass spectrometry instrumentation and data analysis, promises to further deepen our understanding of biology and accelerate the pace of drug discovery and development.
References
- 1. Proteomic analysis reveals novel molecules involved in insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. aminer.cn [aminer.cn]
- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. biotech.cornell.edu [biotech.cornell.edu]
- 8. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fiveable.me [fiveable.me]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. MS3-IDQ: Utilizing MS3 spectra beyond quantification yields increased coverage of the phosphoproteome in isobaric tag experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 21. Metabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 22. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 23. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 27. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Unraveling the Mass Shift of L-(6-13C)Lysine: A Technical Guide for Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing L-(6-13C)Lysine in quantitative proteomics experiments. The incorporation of stable isotopes, such as in L-(6-13C)Lysine, into proteins provides a powerful tool for accurate mass spectrometry-based quantification, a technique widely known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This guide will delve into the core principles of this methodology, provide detailed experimental protocols, and present quantitative data and workflows in a clear and accessible format.
Core Principle: The Mass Shift of Isotopically Labeled Amino Acids
Stable isotope labeling fundamentally relies on the introduction of heavier, non-radioactive isotopes into molecules.[1] In the context of proteomics, this is often achieved by replacing natural "light" amino acids with their "heavy" isotopically labeled counterparts during cell culture. L-(6-13C)Lysine is a prime example, where all six carbon atoms in the lysine molecule are the heavier isotope, carbon-13 (¹³C), instead of the naturally more abundant carbon-12 (¹²C).
This substitution results in a predictable increase in the mass of any peptide containing this labeled lysine. Specifically, the incorporation of one L-(6-13C)Lysine residue introduces a mass shift of 6 Daltons (Da) compared to its light counterpart.[2][3] This distinct mass difference allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) when their lysates are mixed and analyzed in a single mass spectrometry run. The ratio of the peak intensities of the heavy and light peptide pairs in the mass spectrum directly reflects the relative abundance of the protein in the two samples.[4]
The use of trypsin, a common protease in proteomics that cleaves proteins at the C-terminal side of lysine and arginine residues, ensures that the vast majority of resulting peptides (except for the C-terminal peptide) will contain at least one of these amino acids, making them quantifiable by this method.[5]
Quantitative Data on Isotopic Mass Shifts
For a comprehensive understanding, the following table summarizes the theoretical mass shifts for commonly used isotopically labeled lysine and arginine in SILAC experiments. This allows for multiplexing, where more than two conditions can be compared in a single experiment.[6]
| Labeled Amino Acid | Isotopic Composition | Abbreviation | Mass Shift (Da) |
| L-Lysine | Natural Abundance | Lys0 | 0 |
| L-Lysine | Deuterium (4 atoms) | Lys4 | +4 |
| L-Lysine | Carbon-13 (6 atoms) | Lys6 | +6 |
| L-Lysine | Carbon-13 (6 atoms), Nitrogen-15 (2 atoms) | Lys8 | +8 |
| L-Arginine | Natural Abundance | Arg0 | 0 |
| L-Arginine | Carbon-13 (6 atoms) | Arg6 | +6 |
| L-Arginine | Carbon-13 (6 atoms), Nitrogen-15 (4 atoms) | Arg10 | +10 |
Experimental Protocol: A Step-by-Step Guide to SILAC
The following protocol outlines a typical workflow for a quantitative proteomics experiment using L-(6-13C)Lysine.
Cell Culture and Metabolic Labeling
-
Cell Line Selection: Choose a cell line that is auxotrophic for lysine and arginine or one where the endogenous synthesis of these amino acids is sufficiently suppressed by their presence in the culture medium.
-
Media Preparation: Two types of media are required:
-
"Light" Medium: Standard cell culture medium containing natural ("light") L-Lysine and L-Arginine.
-
"Heavy" Medium: Identical medium, but with the light L-Lysine and L-Arginine replaced by their heavy isotopic counterparts, such as L-(6-13C)Lysine (Lys6) and L-(13C6)Arginine (Arg6).
-
-
Adaptation Phase: Culture the cells for at least five to six cell divisions in their respective "light" and "heavy" media to ensure near-complete (>95%) incorporation of the labeled amino acids into the proteome.[5]
-
Experimental Phase: Once full incorporation is achieved, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (typically the "heavy" labeled cells), while the other population serves as the control.
Sample Preparation
-
Cell Lysis: Harvest the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates. This early mixing step is crucial as it minimizes experimental variability from subsequent processing steps.[7]
-
Protein Digestion:
-
In-gel Digestion: Separate the mixed protein sample by SDS-PAGE. Excise the gel bands of interest or the entire lane. Reduce the disulfide bonds with a reducing agent (e.g., DTT) and alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide). Digest the proteins within the gel pieces with trypsin overnight.[8]
-
In-solution Digestion: Alternatively, proteins can be digested directly in solution. This is often followed by a peptide cleanup step.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed in the mass spectrometer. High-resolution mass spectrometers, such as Orbitrap-based instruments, are recommended for their high mass accuracy and resolving power.[8]
-
Data Analysis:
-
Peptide Identification: Identify the peptides from the MS/MS spectra using a database search algorithm (e.g., Mascot, MaxQuant).
-
Quantification: Quantify the relative abundance of the "light" and "heavy" peptide pairs based on the area under the curve of their respective peaks in the MS1 spectrum.
-
Protein Ratio Calculation: The overall protein ratio is determined by averaging the ratios of all unique peptides identified for that protein.
-
Visualizing Workflows and Signaling Pathways
SILAC Experimental Workflow
The following diagram illustrates the key steps in a typical SILAC experiment, from cell labeling to data analysis.
Caption: A generalized workflow of a SILAC experiment.
EGFR Signaling Pathway Analysis using SILAC
SILAC-based proteomics is a powerful tool for dissecting dynamic cellular processes like signal transduction. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, has been extensively studied using this technique. The diagram below illustrates a simplified representation of the EGFR signaling cascade, highlighting key components that can be quantified using SILAC to understand the effects of stimuli or inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway.
By employing SILAC, researchers can accurately quantify changes in the phosphorylation status and abundance of key proteins in this pathway, such as EGFR, Grb2, and ERK, in response to EGF stimulation or treatment with EGFR inhibitors. This provides valuable insights into the dynamic regulation of the signaling network and can aid in the development of targeted therapies.
References
- 1. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. L -Lysine-13C6 13C 99atom , 95 CP 1228077-86-8 [sigmaaldrich.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to L-(6-13C)Lysine Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental applications of L-(6-¹³C)Lysine, a stable isotope-labeled amino acid, in the realm of metabolic research. Its primary utility lies in its role as a tracer in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for quantitative proteomics and in Metabolic Flux Analysis (MFA) to elucidate the dynamics of metabolic pathways. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Core Application: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely adopted method for the accurate quantification of protein abundance between different cell populations. The principle of SILAC is based on the metabolic incorporation of "heavy" amino acids, such as L-(6-¹³C)Lysine, into the entire proteome of one cell population, while a control population is cultured with the natural "light" amino acid. This results in a mass shift in the proteins of the labeled cells, which can be precisely measured by mass spectrometry.
Key Advantages of SILAC:
-
High Accuracy: Samples are combined at an early stage, minimizing experimental variability.[1][2]
-
In Vivo Labeling: The labeling occurs within living cells, providing a more accurate representation of the proteome.[3]
-
Reproducibility: The method is known for its high reproducibility and straightforward protocol.[3]
Experimental Workflow
The SILAC workflow is broadly divided into two main phases: the adaptation phase and the experimental phase.[2][4]
References
Methodological & Application
Application Notes and Protocols for SILAC Using L-(6-13C)Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry (MS)-based technique for quantitative proteomics.[1][2] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the protein profiles of cells grown in "light" (natural abundance) and "heavy" media, SILAC enables accurate relative quantification of protein abundance and post-translational modifications between different experimental conditions.
This document provides a detailed, step-by-step protocol for conducting a two-plex SILAC experiment using L-(6-13C)Lysine (Lys6), a commonly used "heavy" amino acid. L-(6-13C)Lysine contains six carbon-13 isotopes, resulting in a 6 Dalton mass shift in labeled peptides compared to their unlabeled counterparts, which is readily detectable by mass spectrometry. This protocol is designed for researchers in cell biology, biochemistry, and drug development who are looking to apply quantitative proteomics to their studies.
Experimental Protocols
This protocol outlines the key stages of a SILAC experiment, from cell culture and labeling to mass spectrometry and data analysis.
Phase 1: Adaptation and Labeling
The initial and most critical phase of a SILAC experiment is the complete incorporation of the heavy amino acid into the cellular proteome. This is achieved by culturing cells for a sufficient number of cell divisions in a specialized medium.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-lysine (light)
-
L-(6-13C)Lysine (heavy)
-
L-arginine (light)
-
Cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the lysine- and arginine-deficient medium according to the manufacturer's instructions. Supplement with "light" L-lysine and L-arginine to their normal physiological concentrations. Add 10% dFBS.
-
Heavy Medium: Reconstitute the lysine- and arginine-deficient medium. Supplement with "heavy" L-(6-13C)Lysine and "light" L-arginine to their normal physiological concentrations. Add 10% dFBS.
-
-
Cell Culture and Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium (control group) and the other in the "heavy" medium (experimental group).
-
Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >95%.[2] The exact number of passages will depend on the cell line's doubling time.
-
-
Verify Labeling Efficiency (Optional but Recommended):
-
After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.
-
Confirm that the vast majority (>95%) of lysine-containing peptides show the expected +6 Da mass shift.
-
Phase 2: Experimental Treatment
Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions.
Procedure:
-
Apply Treatment: Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation). The "light" labeled cells will serve as the control and should be treated with a vehicle control.
-
Harvest Cells: After the desired treatment period, harvest both the "light" and "heavy" cell populations. Wash the cells with ice-cold PBS to remove any residual media.
Phase 3: Sample Preparation for Mass Spectrometry
This phase involves extracting proteins, combining the labeled samples, and digesting them into peptides suitable for MS analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin or Lys-C, sequencing grade
-
C18 desalting columns
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the "light" and "heavy" cell pellets separately in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This 1:1 mixing is crucial for accurate relative quantification as it ensures that any subsequent sample handling steps affect both proteomes equally.
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the combined protein mixture by adding DTT and incubating.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark. This step prevents the reformation of disulfide bonds.
-
-
Protein Digestion:
-
In-solution digestion: Dilute the protein mixture to reduce the concentration of denaturants. Add trypsin or Lys-C and incubate overnight at 37°C.
-
In-gel digestion: Alternatively, run the combined protein lysate on an SDS-PAGE gel. Excise the entire lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 desalting columns.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Phase 4: LC-MS/MS Analysis and Data Interpretation
The final phase involves separating and analyzing the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and processing the data to identify and quantify proteins.
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in an appropriate solvent for LC-MS/MS.
-
Inject the peptide mixture into a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass by 6 Da for each incorporated L-(6-13C)Lysine.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw MS data.
-
The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratio for each peptide pair.
-
The H/L ratio reflects the relative abundance of a given protein in the experimental condition compared to the control. An H/L ratio of 1 indicates no change, a ratio >1 indicates upregulation, and a ratio <1 indicates downregulation.
-
Data Presentation
The following table presents example quantitative data from a SILAC phosphoproteomics study investigating the effects of the EGFR tyrosine kinase inhibitor (TKI) erlotinib on lung adenocarcinoma cells. The data shows the SILAC ratios (Treated/Control) for key phosphosites in the EGFR signaling pathway. A ratio less than 1 indicates decreased phosphorylation upon treatment.
| Protein | Phosphosite | SILAC Ratio (Erlotinib/Control) |
| EGFR | Y1197 | 0.15 |
| SHC1 | Y349/350 | 0.22 |
| GAB1 | Y689 | 0.31 |
| MAPK7 (ERK5) | Y221 | 0.45 |
| STAT5A | Y694 | 0.58 |
| DLG3 | Y705 | 0.63 |
| DAPP1 | Y139 | 0.71 |
This table is a representative example based on findings from quantitative phosphoproteomics studies of EGFR TKI sensitivity.[3]
Visualizations
SILAC Experimental Workflow
Caption: A schematic overview of the SILAC experimental workflow.
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR/MAPK signaling pathway.
References
Application Notes and Protocols for L-(6-13C)Lysine in Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-(6-13C)Lysine for the quantitative analysis of protein turnover. The protocols outlined herein are intended for researchers in academic and industrial settings, including those involved in drug development, who are seeking to measure protein synthesis rates in various biological systems.
Introduction to Protein Turnover and Stable Isotope Labeling
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. The rate of protein turnover can be indicative of physiological and pathological states, making its measurement a valuable tool in biomedical research. Stable isotope labeling, particularly with amino acids like L-(6-13C)Lysine, coupled with mass spectrometry, has become a cornerstone for accurately quantifying protein synthesis rates in vitro and in vivo.
L-(6-13C)Lysine is a non-radioactive, stable isotope-labeled version of the essential amino acid lysine. When introduced into a biological system, it is incorporated into newly synthesized proteins. By measuring the rate of its incorporation over time, researchers can calculate the fractional synthesis rate (FSR) of specific proteins or the entire proteome. Lysine is an ideal tracer because it is an essential amino acid that is not synthesized de novo in mammals, ensuring that its labeled form is directly incorporated into proteins.[1] Furthermore, it is not converted into other amino acids, which simplifies the analysis.[1]
Principle of the Method
The core of this technique is the precursor-product relationship. The enrichment of the stable isotope in the precursor pool (e.g., free amino acids in plasma or tissue) and the product pool (protein-bound amino acids) is measured over a defined period. The rate of increase in enrichment in the product pool relative to the precursor enrichment provides a direct measure of the protein synthesis rate.
Application 1: In Vitro Protein Turnover using Pulsed SILAC (pSILAC)
Pulsed Stable Isotope Labeling with Amino Acids in Cell Culture (pSILAC) is a powerful technique for measuring protein synthesis rates in cultured cells.[2] Cells are cultured in a "light" medium and then switched to a "heavy" medium containing L-(6-13C)Lysine for a specific duration (the "pulse"). The incorporation of the heavy lysine into newly synthesized proteins is then quantified using mass spectrometry.
Experimental Protocol: pSILAC
-
Cell Culture: Culture cells in standard ("light") DMEM or RPMI-1640 medium, ensuring the medium contains a standard concentration of unlabeled L-lysine.
-
Initiate Pulse: When cells reach the desired confluency, remove the light medium, wash the cells twice with phosphate-buffered saline (PBS), and add the "heavy" medium. The heavy medium is identical to the light medium except that it contains L-(6-13C)Lysine (or other heavy amino acids like L-(13C6, 15N2)Lysine) at the same concentration as the light lysine.[3][4]
-
Time Course: Harvest cells at various time points after the introduction of the heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the rate of incorporation.
-
Cell Lysis and Protein Extraction: Lyse the harvested cells using a suitable lysis buffer and extract the total protein.
-
Protein Digestion: Digest the protein extracts into peptides using an enzyme such as trypsin. Trypsin cleaves after lysine and arginine residues, making it ideal for this method.[1]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] The mass spectrometer will detect both the light (unlabeled) and heavy (13C-labeled) forms of lysine-containing peptides.
-
Data Analysis: The ratio of heavy to light peptide signals is used to determine the extent of new protein synthesis at each time point. The fractional synthesis rate can be calculated from the rate of increase in this ratio.
Quantitative Data for In Vitro Studies
| Parameter | Typical Value | Cell Line Example | Reference |
| L-(6-13C)Lysine Concentration | 0.798 mM | HeLa | [3] |
| Labeling Duration | 0 - 24 hours | HeLa, HEK293T | [3][4] |
| Expected Outcome | Time-dependent increase in heavy/light peptide ratios | NIH 3T3 | [5] |
Application 2: In Vivo Protein Turnover in Animal Models
Stable Isotope Labeling in Mammals (SILAM) extends the principles of SILAC to whole organisms, typically mice.[6] This is often achieved by feeding the animals a diet where the standard lysine is replaced with L-(6-13C)Lysine. This allows for the study of protein turnover in different tissues under various physiological or pathological conditions.
Experimental Protocol: In Vivo Labeling in Mice
-
Dietary Labeling: House mice on a specialized diet containing L-(6-13C)Lysine as the sole source of lysine. The diet can be formulated with varying amounts of the labeled amino acid.[6]
-
Labeling Period: The labeling duration can range from a few days to several weeks, depending on the turnover rates of the proteins and tissues of interest.[6] Tissues with slower turnover rates, like muscle, may require longer labeling times.[6]
-
Tissue Collection: At the end of the labeling period, euthanize the animals and harvest tissues of interest (e.g., liver, muscle, heart, kidney).[7] Flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
Sample Preparation: Homogenize the frozen tissue and extract proteins. The subsequent steps of protein digestion and LC-MS/MS analysis are similar to the in vitro protocol.
-
Data Analysis: The enrichment of 13C in the proteome of different tissues can be compared to investigate tissue-specific protein turnover rates.
Quantitative Data for In Vivo Animal Studies
| Parameter | Typical Value | Animal Model | Reference |
| L-(6-13C)Lysine in Diet | 8g - 12g per kg of feed | C57BL/6 Mice | [6] |
| Labeling Duration | 3 - 12 weeks | C57BL/6 Mice | [6] |
| Tissues Analyzed | Plasma, Ear, Liver, Kidney, Heart, Skeletal Muscle | Mice | [6][7] |
Application 3: Human Muscle Protein Synthesis Studies
In human studies, L-(6-13C)Lysine is typically administered via a primed-constant intravenous infusion. This method allows for the precise measurement of muscle protein synthesis rates, which is crucial for studies in nutrition, exercise physiology, and metabolic diseases.
Experimental Protocol: Primed-Constant Infusion in Humans
-
Tracer Preparation: Prepare a sterile solution of L-(6-13C)Lysine for intravenous infusion.
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand vein (which is heated to "arterialize" the venous blood) for blood sampling.
-
Priming Dose: Administer a bolus injection (priming dose) of the tracer to rapidly achieve isotopic equilibrium in the precursor pool.
-
Constant Infusion: Immediately following the priming dose, start a continuous infusion of the tracer at a constant rate for several hours (e.g., 3-6 hours).
-
Blood and Tissue Sampling: Collect blood samples at regular intervals to monitor the isotopic enrichment of free L-(6-13C)Lysine in the plasma. Muscle biopsies are typically taken from a muscle like the vastus lateralis at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.[8]
-
Sample Processing:
-
Plasma: Deproteinize plasma samples and analyze the free amino acid fraction for L-(6-13C)Lysine enrichment, often by GC-MS.
-
Muscle Tissue: Homogenize the muscle biopsy, hydrolyze the protein to its constituent amino acids using 6M HCl, and then measure the enrichment of L-(6-13C)Lysine in the protein-bound fraction.[9][10]
-
-
Analytical Measurement: Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is considered the gold standard for measuring the low levels of enrichment in muscle protein due to its high precision.[10] However, GC-MS/MS and LC-MS/MS are also viable alternatives.[10]
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the following formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of L-(6-13C)Lysine in the protein-bound pool at the time of the first and second biopsies, respectively.
-
E_precursor is the average enrichment of L-(6-13C)Lysine in the precursor pool (plasma or muscle intracellular free amino acids) over the infusion period.
-
t is the time in hours between the two biopsies.[8]
-
Quantitative Data for Human Infusion Studies
| Parameter | Typical Value/Range | Study Population | Reference |
| Tracer | L-[1-13C]lysine, L-[α-15N]lysine | Healthy Adults, Dogs | [11][12] |
| Infusion Protocol | Primed-Constant Infusion | Humans | [8] |
| Typical FSR (Muscle, Post-absorptive) | 0.03 - 0.08 %/h | Humans | [11][13][14] |
Visualizations
Experimental Workflow for Protein Turnover Studies
Caption: General workflow for protein turnover studies using L-(6-13C)Lysine.
Metabolic Fate of L-(6-13C)Lysine
Caption: Incorporation of L-(6-13C)Lysine into the proteome.
Precursor-Product Principle for FSR Calculation
Caption: The precursor-product relationship for calculating FSR.
References
- 1. arts.units.it [arts.units.it]
- 2. L-赖氨酸-13C6,15N2 盐酸盐 99 atom % 13C, 99 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. msbioworks.com [msbioworks.com]
- 7. biorxiv.org [biorxiv.org]
- 8. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein fractional synthesis rates within tissues of high- and low-active mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein synthesis and breakdown in skin and muscle: a leg model of amino acid kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Twenty-four-hour oral tracer studies with L-[1-13C]lysine at a low (15 mg.kg (-1).d (-1) and intermediate (29 mg.kg (-1).d(-1)) lysine intake in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-(6-¹³C)Lysine in Studying Post-Translational Modifications
Application Notes and Protocols for Researchers
The study of post-translational modifications (PTMs) is crucial for understanding the complex regulatory mechanisms governing protein function and cellular signaling. L-(6-¹³C)Lysine is a stable, non-radioactive, isotopically labeled amino acid that serves as a powerful tool in quantitative proteomics for the analysis of PTMs. Its primary application is in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
In SILAC, cells are cultured in specialized media where a natural ("light") amino acid is replaced by its heavy isotope-labeled counterpart, such as L-(6-¹³C)Lysine.[1] As cells grow and synthesize proteins, they incorporate this heavy amino acid into their proteome.[1][2] This enables the differentiation and relative quantification of proteins and their PTMs from different cell populations (e.g., treated vs. untreated) using mass spectrometry (MS).[1][3] The chemically identical nature of the light and heavy amino acids ensures that they do not affect normal cell growth or protein function.[4]
This document provides detailed application notes and protocols for the use of L-(6-¹³C)Lysine in the study of key lysine-centric PTMs, including methylation, acetylation, and ubiquitination.
Core Technique: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a robust method for accurate relative quantification of protein abundance and PTM dynamics between different experimental conditions.[2][5] The workflow involves growing two or more cell populations in media containing different isotopic forms of an essential amino acid, most commonly lysine and arginine.[1][3] L-(6-¹³C)Lysine introduces a specific mass shift of 6 Daltons compared to its light counterpart, allowing for clear differentiation in mass spectrometry analysis.[2][6]
General SILAC Experimental Workflow
The overall process involves metabolic labeling, experimental treatment, sample pooling, protein digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Caption: General workflow for a SILAC experiment.
Quantitative Data: Mass Shifts of Labeled Amino Acids
The choice of labeled amino acids is critical for successful quantification. Lysine and arginine are commonly used because trypsin, a standard protease in proteomics, cleaves C-terminal to these residues, ensuring that nearly every resulting peptide (except the C-terminal one) incorporates a label.[1][3]
| Amino Acid Isotope | Abbreviation | Mass Shift (Da) |
| L-Lysine | Lys0 / K0 | 0 |
| L-(6-¹³C)Lysine | Lys6 / K6 | +6 |
| L-(4,4,5,5-D₄)Lysine | Lys4 / K4 | +4 |
| L-(¹³C₆,¹⁵N₂)Lysine | Lys8 / K8 | +8 |
| L-Arginine | Arg0 / R0 | 0 |
| L-(¹³C₆)Arginine | Arg6 / R6 | +6 |
| L-(¹³C₆,¹⁵N₄)Arginine | Arg10 / R10 | +10 |
Table based on data from multiple sources.[1][2][6]
Application 1: Analysis of Protein Lysine Methylation
Lysine methylation is a key PTM involved in epigenetic regulation and signaling.[7][8] SILAC using L-(6-¹³C)Lysine allows for the accurate relative quantification of changes in methylation states between different conditions, such as comparing cells with and without the expression of a specific methyltransferase.[8][9]
Experimental Workflow for Methylation Analysis
The workflow combines the standard SILAC protocol with an additional enrichment step for methylated peptides, typically using pan-specific antibodies that recognize mono-, di-, or tri-methylated lysine.[7][8]
Caption: Workflow for quantitative lysine methylation analysis using SILAC.
Protocol: Enrichment and Analysis of Methylated Peptides
This protocol outlines a general method for assaying lysine methylation across the proteome using SILAC and antibody-based enrichment.[7][8]
-
SILAC Labeling and Cell Culture:
-
Cell Lysis and Protein Digestion:
-
Harvest and combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Extract proteins and determine the total protein concentration.
-
Digest the combined protein lysate into peptides using trypsin.
-
-
Enrichment of Methylated Peptides:
-
Desalt the resulting peptide mixture.
-
Incubate the peptides with magnetic beads conjugated to pan-specific antibodies against mono-methyl lysine (Kme1) and di-methyl lysine (Kme2).[7]
-
Wash the beads to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation:
-
Elute the enriched methylated peptides from the antibody-bead complex.
-
Perform a final desalting step to prepare the sample for mass spectrometry.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched peptides using a high-resolution LC-MS/MS system.
-
Use data analysis software (e.g., MaxQuant) to identify peptides and their methylation sites.[11]
-
Quantify the relative abundance of each methylated peptide by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Application 2: Analysis of Protein Lysine Acetylation
Lysine acetylation is a dynamic PTM that neutralizes the positive charge of the lysine side chain, impacting protein structure, function, and interaction.[12][13] SILAC-based proteomics is a powerful method to quantify global changes in protein acetylation in response to stimuli or inhibitor treatments.[13][14]
Experimental Workflow for Acetylation Analysis
Similar to methylation analysis, studying acetylation involves an enrichment step after the initial SILAC labeling and protein digestion. This is typically achieved using antibodies that specifically recognize acetylated lysine residues.[15]
Caption: Workflow for quantitative lysine acetylation analysis using SILAC.
Protocol: Enrichment and Analysis of Acetylated Peptides
This protocol details the steps for identifying and quantifying lysine acetylation sites.
-
SILAC Labeling and Cell Culture:
-
Grow cells in "light" and "heavy" (L-(6-¹³C)Lysine) SILAC media for a minimum of five cell doublings.[16]
-
Introduce experimental variables, such as treatment with a lysine deacetylase (KDAC) inhibitor.
-
-
Cell Lysis and Protein Digestion:
-
Combine an equal amount of protein from the light- and heavy-labeled cell populations.
-
Lyse cells and digest the proteome with trypsin.
-
-
Enrichment of Acetylated Peptides:
-
Sample Preparation and Analysis:
-
Elute the bound peptides.
-
Desalt the peptide sample prior to LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify peptide sequences and locate the acetylated lysine residues.
-
Calculate the heavy/light (H/L) ratio for each identified peptide to determine the relative change in acetylation at that specific site between the two conditions.
-
Application 3: Analysis of Protein Lysine Ubiquitination
Ubiquitination, the attachment of ubiquitin to a substrate protein, regulates a vast array of cellular processes, from protein degradation to signal transduction.[17][18] A common method for studying ubiquitination via mass spectrometry involves identifying the "di-glycine remnant" left on a lysine residue after tryptic digestion of a ubiquitinated protein.[17] SILAC with L-(6-¹³C)Lysine allows for the quantification of changes in ubiquitination at specific sites.[17]
Experimental Workflow for Ubiquitination Analysis
This workflow integrates SILAC with the enrichment of peptides bearing the di-glycine (GG) remnant of ubiquitin.
Caption: Workflow for quantitative ubiquitination analysis using SILAC.
Protocol: Di-Glycine Remnant Immunoaffinity Profiling
This protocol enables the global and site-specific quantification of lysine ubiquitination.[17]
-
SILAC Labeling and Cell Culture:
-
Grow HEK293 or other suitable cells in "light" (Lys0) and "heavy" (L-(6-¹³C)Lysine, or Lys8 for greater mass shift) SILAC media.[17]
-
Optionally, transfect cells with a plasmid expressing His₆-tagged ubiquitin to aid in the enrichment of ubiquitinated proteins.[17]
-
Apply the desired treatment (e.g., proteasome inhibitor, signaling molecule) to one of the cell populations.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and mix an identical number of cells from both the light and heavy populations.
-
Lyse the cells and digest the proteins with trypsin. This digestion cleaves ubiquitin, leaving a characteristic di-glycine remnant on the modified lysine residue of the substrate protein.[17]
-
-
Enrichment of Ubiquitinated Peptides:
-
Perform immunoaffinity purification using an antibody that specifically recognizes the di-glycine remnant on lysine.
-
Wash the antibody-bead complex extensively to remove unmodified peptides.
-
-
Sample Preparation and Analysis:
-
Elute the enriched peptides.
-
Desalt the sample and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides containing the di-glycine modification.
-
Calculate the SILAC ratio (heavy/light) for each ubiquitinated peptide to determine how the modification at that site changes in response to the experimental treatment.[17]
-
Summary
L-(6-¹³C)Lysine is an indispensable tool for the quantitative analysis of post-translational modifications. When used within the SILAC framework, it provides a highly accurate and reliable method for measuring dynamic changes in protein methylation, acetylation, ubiquitination, and other lysine modifications. The combination of metabolic labeling with specific enrichment strategies and high-resolution mass spectrometry empowers researchers to unravel complex cellular signaling networks and identify novel regulatory mechanisms in both health and disease.
References
- 1. chempep.com [chempep.com]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional and Quantitative Mass Spectrometry-Based Approaches for Mapping the Lysine Methylome [scholarworks.indianapolis.iu.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Perturbed Ubiquitin Landscape Distinguishes Between Ubiquitin in Trafficking and in Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Protein-Protein Interactions using L-(6-13C)Lysine Labeling
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2] This technique enables the accurate relative quantification of protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome of living cells. The use of L-(6-13C)Lysine, a "heavy" isotope-labeled version of the essential amino acid lysine, is a cornerstone of many SILAC experiments designed to investigate protein-protein interactions (PPIs).
Principle of the Method
The fundamental principle of SILAC lies in the metabolic incorporation of amino acids with different stable isotopes into proteins.[1] Two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, typically lysine and arginine. One population is grown in "light" medium containing the natural abundance isotopes (e.g., 12C6-Lysine), while the other is cultured in "heavy" medium containing a stable isotope-labeled amino acid, such as L-(6-13C)Lysine. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.
Following experimental treatment, the "light" and "heavy" cell lysates are combined. Because the samples are mixed at an early stage, subsequent experimental variations in sample processing, such as immunoprecipitation and digestion, affect both proteomes equally, leading to high accuracy in quantification.[3] During mass spectrometry (MS) analysis, the chemically identical but isotopically distinct peptides appear as pairs with a predictable mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[4]
Application in Protein-Protein Interaction Analysis
SILAC, in conjunction with immunoprecipitation (IP), is a gold standard for identifying and quantifying protein interaction partners.[5][6] In a typical PPI experiment, a "bait" protein of interest is immunoprecipitated from a lysate of cells grown in heavy L-(6-13C)Lysine medium. A parallel control IP is performed on "light" labeled cells, which may be untransfected or express an unrelated protein. After combining the eluates from both IPs, the mixture is analyzed by LC-MS/MS.
True interaction partners of the bait protein will be significantly enriched in the "heavy" sample, resulting in a high heavy-to-light (H/L) ratio in the mass spectrometry data. Conversely, non-specific background proteins that bind to the antibody or beads will be present in roughly equal amounts in both samples, yielding an H/L ratio close to 1. This quantitative discrimination is a key advantage of SILAC-IP for reducing false-positive identifications.
Data Presentation
The quantitative data from a SILAC-IP-MS experiment is typically presented in a table that allows for easy identification of potential interaction partners. The raw data from the mass spectrometer is processed to identify peptides and proteins, and to calculate the H/L ratios for each identified protein. For easier interpretation and visualization, these ratios are often converted to a logarithmic scale (log2). A higher log2(H/L) ratio indicates a greater enrichment of the protein in the experimental sample compared to the control.
Table 1: Representative Quantitative Data from a SILAC-IP Experiment
| Protein Accession | Gene Name | Unique Peptides | H/L Ratio | log2(H/L) Ratio | Description | Classification |
| P01234 | BAIT1 | 15 | 15.8 | 3.98 | Bait Protein of Interest | Bait |
| Q56789 | IPP1 | 8 | 12.5 | 3.64 | Interacting Protein Partner 1 | Interactor |
| P98765 | IPP2 | 5 | 9.7 | 3.28 | Interacting Protein Partner 2 | Interactor |
| O12345 | NSB1 | 12 | 1.1 | 0.14 | Non-specific Binding Protein 1 | Background |
| A67890 | NSB2 | 9 | 0.9 | -0.15 | Non-specific Binding Protein 2 | Background |
| B24680 | HSP70 | 25 | 1.0 | 0.00 | Heat shock protein 70 | Background |
Experimental Protocols
The following protocols provide a detailed methodology for a typical SILAC-IP experiment for the analysis of protein-protein interactions.
1. Cell Culture and SILAC Labeling
This phase involves adapting the cells to grow in SILAC media to ensure complete incorporation of the labeled amino acids.
-
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine (12C6) and L-arginine (12C6)
-
"Heavy" L-(6-13C)Lysine (13C6) and L-arginine (13C6)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Prepare "Light" and "Heavy" SILAC media by supplementing the amino acid-deficient base medium with either light or heavy lysine and arginine, respectively, along with dFBS and antibiotics.
-
Culture two separate populations of the chosen cell line in the "Light" and "Heavy" SILAC media.
-
Passage the cells for at least five to six doublings to ensure greater than 95% incorporation of the labeled amino acids.
-
Monitor the incorporation efficiency by analyzing a small sample of protein lysate from the "heavy" labeled cells by mass spectrometry.
-
2. Transfection and Expression of Bait Protein
-
Materials:
-
Plasmid DNA encoding the tagged bait protein (e.g., GFP-tagged)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
-
Protocol:
-
Once complete labeling is achieved, transfect the "heavy" labeled cells with the plasmid encoding the bait protein.
-
As a control, transfect the "light" labeled cells with a control plasmid (e.g., expressing only the tag).
-
Allow for protein expression for 24-48 hours post-transfection.
-
3. Cell Lysis and Protein Extraction
-
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
-
Protocol:
-
Harvest both "light" and "heavy" labeled cells.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of both lysates using a protein assay (e.g., BCA assay).
-
4. Immunoprecipitation
-
Materials:
-
Antibody against the tag on the bait protein (e.g., anti-GFP antibody)
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
-
Protocol:
-
Incubate equal amounts of protein lysate from the "heavy" (bait) and "light" (control) populations with the antibody-conjugated beads.
-
Perform the immunoprecipitation separately for the heavy and light lysates.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using the elution buffer.
-
Combine the eluates from the "heavy" and "light" immunoprecipitations in a 1:1 ratio.
-
5. Sample Preparation for Mass Spectrometry
-
Materials:
-
SDS-PAGE gel and running buffer
-
Coomassie blue stain
-
Destaining solution
-
In-gel digestion buffer (e.g., ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Peptide extraction solution (e.g., acetonitrile/formic acid)
-
-
Protocol:
-
Separate the combined protein eluate by SDS-PAGE.
-
Stain the gel with Coomassie blue and excise the entire protein lane.
-
Cut the gel lane into smaller pieces.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins in-gel with trypsin overnight at 37°C.
-
Extract the peptides from the gel pieces.
-
Dry the extracted peptides in a vacuum centrifuge.
-
6. LC-MS/MS Analysis and Data Interpretation
-
Protocol:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw MS data using a software package such as MaxQuant or Proteome Discoverer.
-
The software will identify peptides and proteins and calculate the H/L ratios based on the peak intensities of the heavy and light peptide pairs.
-
Filter the data to remove contaminants and low-confidence identifications.
-
Identify potential interaction partners as those proteins with a significantly high and reproducible H/L ratio across replicate experiments.
-
Visualizations
Diagram 1: General Workflow of SILAC for Protein-Protein Interaction Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Programs for SILAC in Protein Interaction - Creative Proteomics Blog [creative-proteomics.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC_silac quantitative proteomics_SILAC mass spectrometry_SILAC immunoprecipitation | BaiTaiPaike Biotechnology [en.biotech-pack.com]
- 6. SILAC-IP-MS - Profacgen [profacgen.com]
Metabolic Tracing Studies Using L-(6-13C)Lysine-Hydrogen Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing studies using stable isotopes have become an indispensable tool in understanding the complexities of cellular and whole-body metabolism. L-(6-13C)Lysine-hydrogen chloride, a non-radioactive, stable isotope-labeled form of the essential amino acid lysine, serves as a powerful tracer to investigate a variety of biological processes. By replacing a natural carbon-12 atom with a carbon-13 atom at the sixth position of the lysine molecule, researchers can track the fate of lysine and its metabolic products through various pathways without the safety concerns and disposal issues associated with radioactive isotopes.
This document provides detailed application notes and protocols for the use of L-(6-13C)Lysine-hydrogen chloride in two major research areas: in vitro metabolic labeling for quantitative proteomics, commonly known as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), and in vivo studies of protein and amino acid metabolism.
Applications of L-(6-13C)Lysine-Hydrogen Chloride
L-(6-13C)Lysine finds broad applications in metabolic research, including but not limited to:
-
Quantitative Proteomics (SILAC): SILAC is a powerful technique that uses metabolic incorporation of "heavy" amino acids to accurately quantify differences in protein abundance between different cell populations.[1] L-(6-13C)Lysine is used to label the proteome of one cell population, which is then compared to an unlabeled ("light") population.
-
Protein Synthesis and Turnover Rates: By monitoring the incorporation of L-(6-13C)Lysine into newly synthesized proteins over time, researchers can determine the rates of protein synthesis and degradation in various cell types and tissues.
-
Amino Acid Metabolism and Flux Analysis: Tracing the 13C label allows for the elucidation of lysine's metabolic fate, including its oxidation and its role as a precursor for other biomolecules.[2]
-
Post-Translational Modifications (PTMs): Lysine is a frequent site of post-translational modifications such as ubiquitination, methylation, and acetylation.[3][4] Isotope tracing can help in studying the dynamics of these modifications.
-
In Vivo Metabolic Studies: Administration of L-(6-13C)Lysine to living organisms, including humans, enables the study of whole-body protein and amino acid kinetics in health and disease.[2][5]
Data Presentation: Quantitative Insights from L-(6-13C)Lysine Tracing
The use of L-(6-13C)Lysine allows for precise quantitative measurements of metabolic processes. The following tables summarize key quantitative data from representative studies.
Table 1: In Vivo Lysine Kinetics in Fasted Adult Females [2]
| Parameter | Value | Unit |
| Whole-Body Lysine Flux | ||
| Total Flux | 106 | mmol/kg/h |
| Fast-Exchanging Compartment | ||
| Lysine Oxidation | 21 | mmol/kg/h |
| Incorporation into Protein | 35 | mmol/kg/h |
| Release by Protein Breakdown | 56 | mmol/kg/h |
| Slow-Exchanging Compartment | ||
| Protein Synthesis | 53 | mmol/kg/min |
| Protein Breakdown | 53 | mmol/kg/min |
Table 2: Time-Course of L-(6-13C)Lysine Incorporation in Cell Culture (SILAC)
| Day | Incorporation Efficiency |
| 0 | 0% |
| 1 | >50% |
| 2 | >75% |
| 3 | >90% |
| 4 | >95% |
| 5 | >98% |
Note: Incorporation efficiency can vary depending on the cell line and its division rate. It is recommended to assess incorporation efficiency for each cell line used.[6]
Experimental Protocols
Protocol 1: In Vitro SILAC using L-(6-13C)Lysine-Hydrogen Chloride
This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations (e.g., treated vs. untreated).
Materials:
-
Cells of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
L-Lysine-hydrogen chloride (light)
-
L-(6-13C)Lysine-hydrogen chloride (heavy)
-
L-Arginine-hydrogen chloride (light)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
-
Protein quantification assay kit
-
SDS-PAGE and in-gel digestion reagents
-
Mass spectrometer
Methodology:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media.
-
For Light Medium , supplement the lysine- and arginine-deficient medium with light L-lysine and light L-arginine to their normal concentrations.
-
For Heavy Medium , supplement the lysine- and arginine-deficient medium with L-(6-13C)Lysine and light L-arginine.
-
Add dFBS to a final concentration of 10% (or as required by the cell line).
-
Sterile-filter the complete media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the same cell line.
-
Adapt one population to the "light" medium and the other to the "heavy" medium.
-
Subculture the cells for at least five to six cell divisions in their respective SILAC media to ensure near-complete incorporation of the labeled amino acid.[6]
-
Verify the incorporation efficiency by mass spectrometry (should be >95%).
-
-
Experimental Treatment:
-
Once fully labeled, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the mixed protein sample by SDS-PAGE.
-
Excise gel bands and perform in-gel digestion with trypsin.
-
Alternatively, in-solution digestion can be performed.
-
Desalt and concentrate the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides containing L-(6-13C)Lysine will have a mass shift of 6 Da compared to their light counterparts.
-
Use SILAC-aware software to identify and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
Protocol 2: In Vivo Metabolic Tracing with L-(6-13C)Lysine-Hydrogen Chloride in Humans
This protocol provides a general framework for an in vivo study to assess whole-body lysine kinetics. Ethical approval and adherence to clinical guidelines are mandatory for human studies.
Materials:
-
Sterile, injectable L-(6-13C)Lysine-hydrogen chloride solution
-
Sterile saline
-
Infusion pump
-
Blood collection tubes (e.g., containing EDTA)
-
Breath collection bags
-
Centrifuge
-
Sample storage vials
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS for sample analysis
Methodology:
-
Subject Preparation:
-
Subjects should be in a fasted state (e.g., overnight fast).
-
Insert an intravenous catheter for tracer infusion and another for blood sampling.
-
-
Tracer Administration:
-
Administer a bolus intravenous injection of L-(6-13C)Lysine-hydrogen chloride. A typical dose might be in the range of 5-10 mg/kg body weight, but this should be optimized based on the study design and analytical sensitivity.[2]
-
-
Sample Collection:
-
Blood Samples: Collect blood samples at predetermined time points before and after the tracer infusion (e.g., -10, 0, 5, 10, 20, 30, 60, 90, 120, 180, 240, 300, 360 minutes).
-
Breath Samples: Collect breath samples at the same time points to measure the expiration of 13CO2, an indicator of lysine oxidation.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Breath: Analyze the 13CO2 enrichment in the collected breath samples using isotope ratio mass spectrometry.
-
-
Sample Analysis:
-
Extract amino acids from the plasma samples.
-
Derivatize the amino acids for GC-MS analysis or prepare them for LC-MS/MS analysis.
-
Determine the isotopic enrichment of L-(6-13C)Lysine in the plasma over time.
-
-
Kinetic Modeling:
-
Use the plasma enrichment data and breath 13CO2 data to fit a multicompartmental model of lysine metabolism.
-
This modeling will allow for the calculation of key kinetic parameters such as lysine flux, oxidation rate, and rates of protein synthesis and breakdown.[2]
-
Mandatory Visualizations
Caption: Workflow for a SILAC experiment.
Caption: In vivo metabolic tracing workflow.
Caption: Metabolic fates of L-(6-13C)Lysine.
References
- 1. chempep.com [chempep.com]
- 2. Lysine and protein metabolism in young women. Subdivision based on the novel use of multiple stable isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. Why always lysine? The ongoing tale of one of the most modified amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing L-(6-13C)Lysine in Primary Cell Culture versus Immortalized Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of L-(6-13C)Lysine in metabolic labeling experiments, specifically focusing on the differential application in primary cell cultures and immortalized cell lines. The protocols and data presented herein are intended to assist in the design and execution of quantitative proteomics and metabolic flux analysis studies.
Introduction to L-(6-13C)Lysine Labeling
L-(6-13C)Lysine is a stable isotope-labeled amino acid that is biochemically indistinguishable from its unlabeled counterpart. This property allows for its use as a metabolic tracer in cell culture. Once introduced into the culture medium, cells incorporate L-(6-13C)Lysine into newly synthesized proteins. The mass shift of 6 Daltons imparted by the 13C isotopes enables the differentiation and relative quantification of proteins from different cell populations using mass spectrometry (MS). The most prominent application of L-(6-13C)Lysine is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.
Application Notes: Primary Cells vs. Immortalized Cell Lines
The choice between primary cells and immortalized cell lines for in vitro studies is dictated by the experimental goals, with each system presenting unique advantages and challenges, particularly for metabolic labeling with L-(6-1 13C)Lysine.
Immortalized Cell Lines:
Immortalized cell lines, being proliferative and genetically homogenous, are highly amenable to complete metabolic labeling. Due to their continuous division, the cellular proteome can be almost entirely replaced with proteins containing the heavy isotope-labeled lysine after a sufficient number of cell doublings (typically 5-6 passages).[1] This near-complete labeling is crucial for the accuracy of traditional SILAC experiments.[2][3]
However, it is important to recognize that immortalized cell lines are often derived from tumors and have undergone significant genetic and phenotypic alterations compared to their tissue of origin.[4][5] These changes can manifest as altered metabolic pathways and protein expression profiles. For example, a comparative proteomic study between the hepatoma cell line Hepa1-6 and primary hepatocytes revealed that many liver-specific functions, such as drug metabolism, were significantly downregulated in the cell line, while cell cycle-associated functions were upregulated.[4]
Primary Cell Cultures:
Primary cells are isolated directly from tissues and are considered to more closely represent the in vivo physiological state.[5] This makes them an invaluable tool for disease modeling and translational research.[6] However, most primary cells are non-proliferative or have a limited lifespan in culture, which poses a significant challenge for achieving complete metabolic labeling with L-(6-13C)Lysine.[2][3] Incomplete labeling can skew quantitative results, as the unlabeled "light" peptides will artificially inflate the denominator in the heavy/light ratio.[2][3]
To circumvent this issue, modified SILAC strategies have been developed for primary cells, such as cultured neurons. One such approach involves using two different sets of heavy amino acids to label the different experimental conditions, allowing for accurate quantification even with partial labeling, as the two cell populations incorporate the heavy isotopes at the same rate.[2][3]
Key Differences and Considerations:
| Feature | Immortalized Cell Lines | Primary Cell Cultures |
| Proliferation | High, continuous | Low to none |
| Labeling Efficiency | High, near-complete labeling achievable | Lower, often incomplete |
| Physiological Relevance | May differ significantly from in vivo state | More closely resembles in vivo physiology |
| Genetic/Phenotypic Stability | Prone to drifting over passages | Limited lifespan, more stable phenotype |
| SILAC Strategy | Standard light/heavy labeling | Modified strategies (e.g., dual heavy labeling) often required |
| Experimental Variability | Generally lower due to homogeneity | Can be higher due to donor variability |
Experimental Protocols
Protocol 1: Standard SILAC Labeling of Immortalized Cell Lines
This protocol is adapted for adherent immortalized cell lines that are auxotrophic for lysine.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-(6-13C)Lysine (heavy)
-
L-Lysine (light)
-
L-Arginine (light)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media.
-
For Light Medium , supplement the lysine- and arginine-deficient medium with light L-Lysine and light L-Arginine to their normal concentrations (e.g., 146 mg/L L-Lysine and 84 mg/L L-Arginine).
-
For Heavy Medium , supplement the deficient medium with L-(6-13C)Lysine and light L-Arginine to the same final concentrations.
-
Add dFBS to a final concentration of 10% and other necessary supplements (e.g., glutamine, penicillin/streptomycin).
-
Sterile-filter the complete media.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "light" SILAC medium for at least two passages to ensure they are well-adapted to the custom medium.
-
To begin labeling, seed the cells into two separate flasks, one with "light" medium and one with "heavy" medium.
-
Culture the cells for at least 5-6 cell doublings to achieve >95% incorporation of the labeled amino acid.[1] This typically involves passaging the cells 1:3 to 1:5 when they reach 80-90% confluency.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control (or vice versa).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of both the "light" and "heavy" cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Preparation for Mass Spectrometry:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Proceed with protein digestion (e.g., in-gel or in-solution digestion with trypsin).
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Modified SILAC for Primary Cells (e.g., Neurons)
This protocol is adapted for non-dividing primary cells and utilizes a dual-heavy labeling strategy.[2][3]
Materials:
-
Neurobasal medium deficient in arginine and lysine
-
B-27 supplement
-
L-Glutamine
-
D4-Lysine (medium-heavy)
-
13C6-15N2-Lysine (heavy)
-
13C6-Arginine (medium-heavy)
-
13C6-15N4-Arginine (heavy)
-
Coating solution (e.g., Poly-D-lysine)
-
Dissection solution (e.g., HBSS)
-
Other reagents for primary cell isolation and culture
Procedure:
-
Media Preparation:
-
Prepare two types of "heavy" SILAC media.
-
Medium-Heavy Medium: Supplement the deficient Neurobasal medium with D4-Lysine and 13C6-Arginine.
-
Heavy Medium: Supplement the deficient Neurobasal medium with 13C6-15N2-Lysine and 13C6-15N4-Arginine.
-
Add B-27 supplement, L-glutamine, and other necessary components.
-
-
Primary Cell Culture and Labeling:
-
Isolate primary cells (e.g., cortical neurons from embryonic rat brain) according to standard protocols.
-
Plate the cells on coated culture dishes.
-
Divide the cell populations into two groups and culture them in the "medium-heavy" and "heavy" SILAC media, respectively.
-
Culture the cells for a sufficient period to allow for protein turnover and incorporation of the labeled amino acids. The duration will depend on the specific primary cell type and the turnover rates of the proteins of interest.
-
-
Experimental Treatment:
-
Apply the experimental condition to one labeled cell population (e.g., "heavy") and the control condition to the other ("medium-heavy").
-
-
Sample Preparation and Analysis:
-
Follow the same steps for cell lysis, protein quantification, sample mixing (1:1 ratio of "medium-heavy" and "heavy" lysates), and preparation for mass spectrometry as described in Protocol 1.
-
During data analysis, the quantification is based on the ratio of the "heavy" to "medium-heavy" peptide signals, ignoring any unlabeled "light" peptides.[2][3]
-
Data Presentation
Table 1: Quantitative Proteomic Comparison of Hepa1-6 Cell Line vs. Primary Hepatocytes
| Protein Regulation Category | Fold-Change Range | Percentage of Proteome |
| Highly expressed in primary cells | > 4-fold down-regulated in cell line | 15% |
| Mostly expressed in primary cells | 1.5 to 4-fold down-regulated in cell line | 10% |
| Not highly regulated | -1.5 to +2.8-fold change | 50% |
| Mostly expressed in Hepa1-6 | 2.8 to 3.6-fold up-regulated in cell line | 10% |
| Highly expressed in Hepa1-6 | > 3.6-fold up-regulated in cell line | 15% |
Data summarized from a study comparing the proteomes of the Hepa1-6 cell line and primary hepatocytes using SILAC.[4]
Table 2: L-(6-13C)Lysine Incorporation in NIH 3T3 Cells
| Day of Culture in Heavy Medium | Extent of 13C6 L-lysine Incorporation |
| Day 0 | 0% |
| Day 1 | Partial |
| Day 2 | Increased |
| Day 3 | High |
| Day 4 | Near Complete |
| Day 5 | Complete |
Data derived from an experiment tracking the incorporation of 13C6 L-lysine into a specific protein in NIH 3T3 cells over five days.[7]
Mandatory Visualizations
Caption: Standard SILAC workflow for quantitative proteomics.
Caption: Simplified mTORC1 signaling pathway activated by lysine.
Conclusion
The selection of a cellular model for studies involving L-(6-13C)Lysine is a critical decision that influences both the experimental design and the interpretation of results. Immortalized cell lines offer the convenience of achieving complete proteome labeling for straightforward quantitative analysis, but may lack physiological relevance. Primary cells provide a more biologically representative system, though they necessitate modified labeling strategies to account for their non-proliferative nature. By understanding the inherent characteristics of each cell type and applying the appropriate protocols, researchers can effectively leverage L-(6-13C)Lysine to gain valuable insights into cellular proteomics and metabolism.
References
- 1. chempep.com [chempep.com]
- 2. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Proteomic Phenotyping of Cell Lines and Primary Cells to Assess Preservation of Cell Type-specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Immortalization of Patient-derived Cell Lines from Muscle Biopsy for Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for Incorporating L-(6-13C)Lysine in Specific Cell Media for Quantitative Proteomics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. This results in a mass shift in peptides containing the labeled amino acid, allowing for the direct comparison of protein abundance between different cell populations. L-(6-13C)Lysine, a non-radioactive, "heavy" version of the essential amino acid lysine, is a commonly used reagent in SILAC experiments. When cells are grown in a medium where natural ("light") L-lysine is replaced by L-(6-13C)Lysine, newly synthesized proteins incorporate the heavy lysine. This application note provides a detailed protocol for the incorporation of L-(6-13C)Lysine into specific cell media for accurate quantitative proteomic analysis.
Principle of SILAC
The core principle of SILAC involves growing two or more populations of cells in media that are identical except for the isotopic form of a specific amino acid. One population is cultured in "light" medium containing the natural amino acid (e.g., L-lysine), while the other is cultured in "heavy" medium containing the stable isotope-labeled counterpart (e.g., L-(6-13C)Lysine). After a sufficient number of cell divisions, the proteome of the "heavy"-labeled cells will have fully incorporated the heavy amino acid. The cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry. The relative abundance of a protein between the two populations is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrum.
Materials and Reagents
Cell Lines
This protocol is applicable to a wide range of mammalian cell lines that are dependent on lysine for growth. Commonly used cell lines include:
-
HeLa (Human cervical cancer)
-
HEK293 (Human embryonic kidney)
-
Jurkat (Human T lymphocyte)
-
NIH 3T3 (Mouse embryonic fibroblast)
-
A549 (Human lung carcinoma)
-
COS7 (Monkey kidney fibroblast)
-
U2OS (Human bone osteosarcoma)
Media and Supplements
-
SILAC-grade cell culture medium: DMEM or RPMI-1640 deficient in L-lysine and L-arginine.
-
L-(6-13C)Lysine-2HCl: (Heavy lysine)
-
L-Lysine-2HCl: (Light lysine)
-
L-Arginine-HCl: (Light arginine)
-
(Optional) L-(U-13C6, 15N4)Arginine-HCl: (Heavy arginine for double labeling)
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize the concentration of unlabeled amino acids.
-
L-Glutamine or GlutaMAX™ supplement
-
Penicillin-Streptomycin solution (100X)
-
(Optional) L-Proline: To prevent the conversion of arginine to proline.
-
Phosphate-Buffered Saline (PBS), sterile
Experimental Protocols
Preparation of SILAC Media
This protocol describes the preparation of 500 mL of "light" and "heavy" SILAC media.
-
Start with basal medium: Begin with 500 mL of L-lysine and L-arginine deficient DMEM or RPMI-1640.
-
Supplement with dFBS: Aseptically add 50 mL of dialyzed FBS to the basal medium.
-
Add antibiotics and glutamine: Add 5 mL of 100X Penicillin-Streptomycin and 5 mL of L-Glutamine or GlutaMAX™.
-
Prepare amino acid stock solutions:
-
Light Lysine: Dissolve 73 mg of L-Lysine-2HCl in 10 mL of sterile PBS to make a 100X stock solution.
-
Heavy Lysine: Dissolve 76 mg of L-(6-13C)Lysine-2HCl in 10 mL of sterile PBS to make a 100X stock solution.
-
Light Arginine: Dissolve 42 mg of L-Arginine-HCl in 10 mL of sterile PBS to make a 100X stock solution.
-
(Optional) Heavy Arginine: Dissolve 44 mg of L-(U-13C6, 15N4)Arginine-HCl in 10 mL of sterile PBS to make a 100X stock solution.
-
(Optional) L-Proline: Dissolve 100 mg of L-Proline in 10 mL of sterile PBS to make a 100X stock solution (final concentration 200 mg/L).
-
-
Prepare "Light" and "Heavy" Media:
-
For "Light" Medium: To one 500 mL bottle of supplemented basal medium, add 5 mL of the 100X "light" L-Lysine stock and 5 mL of the 100X "light" L-Arginine stock. If using, add 5 mL of the 100X L-Proline stock.
-
For "Heavy" Medium: To a second 500 mL bottle of supplemented basal medium, add 5 mL of the 100X "heavy" L-(6-13C)Lysine stock and 5 mL of the 100X "light" L-Arginine stock (for single lysine labeling) or 5 mL of the 100X "heavy" L-Arginine stock (for double labeling). If using, add 5 mL of the 100X L-Proline stock.
-
-
Sterile Filtration: Sterile-filter the final media preparations using a 0.22 µm filter unit.
-
Storage: Store the prepared SILAC media at 4°C, protected from light.
Table 1: Recommended Concentrations of L-(6-13C)Lysine and L-Arginine in SILAC Media.
| Amino Acid | Isotopic Label | Medium Type | Typical Concentration (mg/L) |
| L-Lysine | Light | DMEM | 146 |
| L-Lysine | Heavy (¹³C₆) | DMEM | 152.8 |
| L-Arginine | Light | DMEM | 84 |
| L-Arginine | Heavy (¹³C₆) | DMEM | 87.2 |
| L-Lysine | Light | RPMI-1640 | 40 |
| L-Lysine | Heavy (¹³C₆) | RPMI-1640 | 41.8 |
| L-Arginine | Light | RPMI-1640 | 200 |
| L-Arginine | Heavy (¹³C₆) | RPMI-1640 | 208.8 |
Cell Culture and Adaptation to SILAC Media
-
Initial Cell Culture: Culture the cells of interest in their standard, complete growth medium until they are ready for passaging.
-
Adaptation to SILAC Medium:
-
Split the cells into two separate flasks.
-
Culture one flask in the prepared "light" SILAC medium and the other in the "heavy" SILAC medium.
-
It is crucial to passage the cells for a sufficient number of doublings to ensure complete incorporation of the heavy amino acid. A minimum of 5-6 cell doublings is generally recommended to achieve >95% incorporation.[1][2]
-
Maintain the cells in logarithmic growth phase (typically 30-80% confluency).
-
-
Monitoring Incorporation Efficiency:
-
After the recommended number of passages, it is advisable to check the incorporation efficiency of the heavy amino acid.
-
This can be done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry.
-
The absence of "light" peptide peaks for lysine-containing peptides confirms high incorporation efficiency.
-
Table 2: L-(6-13C)Lysine Incorporation Efficiency in Various Cell Lines.
| Cell Line | Number of Passages/Doublings | Incorporation Efficiency | Reference |
| Primary Endothelial Cells | 2 passages | ~90% | [3] |
| NIH 3T3 | 5 days (~5 doublings) | Complete incorporation observed | [4] |
| Human Embryonic Stem Cells | 5 doublings | 99.1% | [5] |
| Mouse Embryonic Stem Cells | 5 passages (feeder-free) | 97% | [6] |
| HeLa | >10 passages | Almost complete incorporation | [7] |
| Jurkat | At least 5 cell doublings | Complete incorporation assumed | [8] |
Experimental Workflows
General SILAC Workflow for Comparative Proteomics
SILAC Workflow for Protein-Protein Interaction Analysis (Immunoprecipitation)
SILAC Workflow for Phosphoproteomics
Troubleshooting
Problem: Low incorporation of L-(6-13C)Lysine. Possible Cause & Solution:
-
Insufficient cell doublings: Ensure cells have undergone at least 5-6 doublings in the SILAC medium.
-
Contamination with light amino acids: Use high-quality dialyzed FBS. Ensure all media and supplements are free of natural lysine.
-
Slow cell growth: Some cell lines may grow slower in SILAC medium. Optimize cell culture conditions and be patient with the adaptation phase.
Problem: Arginine-to-proline conversion. Possible Cause & Solution:
-
Metabolic conversion: Some cell lines can convert arginine to proline, which can complicate data analysis if using heavy arginine.
-
Solution: Supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L) to inhibit this conversion pathway.[5][9]
Conclusion
The incorporation of L-(6-13C)Lysine into cell culture media is a robust and reliable method for quantitative proteomic analysis. By following this detailed protocol, researchers can achieve high levels of isotopic labeling, enabling accurate and reproducible quantification of protein expression, protein-protein interactions, and post-translational modifications. Careful attention to media preparation, cell culture adaptation, and experimental design is crucial for successful SILAC experiments.
References
- 1. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomic Analysis Reveals the Perturbation of Multiple Cellular Pathways in Jurkat-T Cells Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for Mass Spectrometry Data Acquisition with 13C6-Lysine Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of proteins using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with 13C6-Lysine. It is intended to guide researchers, scientists, and drug development professionals in setting up and executing mass spectrometry-based proteomics experiments for accurate protein quantification.
Introduction to SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, the relative abundance of proteins between different experimental conditions can be accurately determined.[1] 13C6-Lysine is a commonly used "heavy" amino acid for SILAC experiments, as trypsin, the standard protease used in proteomics, cleaves C-terminal to lysine and arginine residues. This ensures that the vast majority of tryptic peptides will contain a labeled amino acid, allowing for quantification.
Experimental Workflow
The general workflow for a SILAC experiment involves several key stages, from cell culture to data analysis. A schematic overview of the process is presented below.
Caption: A generalized workflow for a quantitative proteomics experiment using SILAC.
Experimental Protocols
Cell Culture and Metabolic Labeling
This protocol outlines the steps for labeling mammalian cells with light (12C6) and heavy (13C6) lysine.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-lysine (12C6) and L-arginine (12C6).
-
"Heavy" 13C6-L-lysine.
-
Mammalian cell line of interest.
-
Standard cell culture reagents and equipment.
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the lysine and arginine-deficient medium with either light L-lysine and L-arginine or heavy 13C6-L-lysine and light L-arginine. The final concentrations of amino acids should be similar to standard media. Add dFBS to a final concentration of 10%.
-
Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.[1]
-
Incorporation Check (Optional but Recommended): After several passages, harvest a small number of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >95% incorporation of the heavy lysine.
-
Experimental Treatment: Once complete labeling is achieved, apply the experimental treatment to the "heavy" cell population while maintaining the "light" population as a control.
Protein Extraction, Quantification, and Digestion
This protocol describes the preparation of protein lysates and their digestion into peptides for MS analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (MS-grade).
-
Ammonium bicarbonate.
-
Acetonitrile (ACN).
-
Formic acid (FA).
Procedure:
-
Cell Lysis: Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS. Lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT and incubating. Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the protein mixture with ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
In-gel: Separate the protein mixture by SDS-PAGE. Excise the gel bands of interest, destain, and perform in-gel digestion with trypsin.
-
-
Peptide Cleanup: Acidify the digest with formic acid to stop the enzymatic reaction. Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges or tips.
Mass Spectrometry Data Acquisition Settings
The choice of data acquisition strategy, either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA), will depend on the specific goals of the experiment. DDA is a widely used method where the mass spectrometer selects the most intense precursor ions for fragmentation.[2] DIA, on the other hand, systematically fragments all ions within a specified mass range, offering comprehensive peptide detection.[2]
Data-Dependent Acquisition (DDA) Settings
The following table summarizes typical DDA parameters for SILAC experiments on an Orbitrap mass spectrometer.
| Parameter | Setting |
| MS1 (Full Scan) | |
| Resolution | 60,000 - 120,000 |
| AGC Target | 1e6 - 3e6 |
| Maximum Injection Time | 50 - 100 ms |
| Scan Range (m/z) | 350 - 1600 |
| MS2 (Fragmentation) | |
| Resolution | 15,000 - 30,000 |
| AGC Target | 5e4 - 2e5 |
| Maximum Injection Time | 50 - 120 ms |
| Isolation Window (m/z) | 1.2 - 2.0 |
| Collision Energy (NCE) | 27 - 30% |
| Activation Type | HCD |
| Dynamic Exclusion | 20 - 45 s |
| TopN | 10 - 20 |
Data-Independent Acquisition (DIA) Settings
DIA is gaining popularity for its reproducibility and comprehensive nature in quantitative proteomics.[2][3] The following table provides typical DIA parameters for SILAC experiments.
| Parameter | Setting |
| MS1 (Full Scan) | |
| Resolution | 60,000 - 120,000 |
| AGC Target | 1e6 - 3e6 |
| Maximum Injection Time | 50 - 60 ms |
| Scan Range (m/z) | 350 - 1650 |
| MS2 (DIA Scan) | |
| Resolution | 15,000 - 30,000 |
| AGC Target | 1e6 - 3e6 |
| Maximum Injection Time | Auto |
| Isolation Window | Variable windows (e.g., 30-60 windows) |
| Collision Energy (NCE) | 25 - 35% (stepped) |
| Activation Type | HCD |
Signaling Pathway Analysis
SILAC-based proteomics is a powerful tool for elucidating changes in cellular signaling pathways in response to various stimuli. A common application is the study of growth factor signaling, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: A simplified diagram of the MAPK signaling pathway.
By using SILAC, researchers can quantify changes in the abundance and phosphorylation status of key proteins within this pathway upon growth factor stimulation, providing insights into the dynamic regulation of cellular processes.
Data Analysis
After data acquisition, the raw mass spectrometry data needs to be processed to identify and quantify peptides and proteins. Several software packages are available for SILAC data analysis, including MaxQuant, Proteome Discoverer, and Spectronaut. The general steps include:
-
Database Search: The MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Quantification: The software identifies the "light" and "heavy" peptide pairs and calculates the intensity ratio for each pair.
-
Protein Ratio Calculation: The ratios of all peptides belonging to a specific protein are used to calculate the overall protein ratio.
-
Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in protein abundance.
-
Pathway Analysis: Differentially expressed proteins are mapped to known biological pathways to understand the functional consequences of the experimental treatment.
By following these detailed protocols and considering the provided data acquisition settings, researchers can effectively utilize 13C6-Lysine labeling for robust and accurate quantitative proteomics studies.
References
- 1. chempep.com [chempep.com]
- 2. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SILAC-based quantitative proteomic analysis of Drosophila gastrula stage embryos mutant for fibroblast growth factor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete SILAC labeling with L-(6-13C)Lysine.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), with a specific focus on experiments involving L-(6-13C)Lysine.
Troubleshooting Incomplete SILAC Labeling
Question: My SILAC labeling with L-(6-13C)Lysine is incomplete. What are the common causes and how can I troubleshoot this issue?
Answer:
Incomplete incorporation of heavy amino acids is a frequent issue in SILAC experiments that can significantly impact the accuracy of protein quantitation.[1][2] Several factors can contribute to this problem. Below is a comprehensive guide to help you identify and resolve the root cause of incomplete labeling.
A systematic approach to troubleshooting is often the most effective. Start by evaluating the most common and easily addressable issues, such as the number of cell doublings and the quality of your reagents, before moving on to more complex cellular metabolic phenomena.
Key Troubleshooting Areas:
-
Insufficient Cell Culture Duration: For complete labeling, cells must undergo a sufficient number of divisions to dilute out the pre-existing "light" proteins.
-
Contamination with Light Amino Acids: The presence of unlabeled lysine in the culture medium is a primary cause of incomplete labeling.
-
Suboptimal Amino Acid Concentrations: Incorrect concentrations of heavy or light amino acids can affect cell health and labeling efficiency.
-
Metabolic Conversion of Amino Acids: Cells can metabolically convert other amino acids, such as arginine, into proline, which can complicate data analysis.[3][4]
-
Cell Line-Specific Characteristics: Certain cell lines may have slower protein turnover rates or reduced uptake of exogenous amino acids.[5][6]
Frequently Asked Questions (FAQs)
Q1: How many cell doublings are required for complete SILAC labeling?
For most cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation of the heavy amino acid.[1][7] This ensures that the original, unlabeled proteins are sufficiently diluted and replaced with newly synthesized, labeled proteins. For slow-growing cell lines, a longer culture period may be necessary. It is crucial to verify the labeling efficiency by mass spectrometry before starting the quantitative experiment.[1]
Q2: I'm using Fetal Bovine Serum (FBS) in my culture medium. Could this be the source of the problem?
Standard FBS contains endogenous "light" amino acids, which will compete with the heavy-labeled amino acids and result in incomplete labeling.[1][8] It is essential to use dialyzed FBS, from which small molecules like free amino acids have been removed.[1]
Q3: What are the recommended concentrations for L-(6-13C)Lysine in SILAC medium?
The optimal concentration can vary between cell lines, but a common starting point for L-Lysine is 146 mg/L.[1][9] It is important to maintain an equivalent molar concentration for the heavy-labeled lysine. Due to the higher molecular weight of L-(6-13C)Lysine, the concentration in mg/L will be slightly higher. Always refer to the manufacturer's instructions for the specific isotopic lysine you are using.
Q4: I've heard about arginine-to-proline conversion. Can this affect my lysine labeling experiment?
While arginine-to-proline conversion is a well-documented issue in SILAC experiments that use labeled arginine, it does not directly impact the incorporation of labeled lysine.[4][10] However, if you are performing a double-labeling experiment with both heavy lysine and heavy arginine, this conversion can complicate your analysis of arginine-containing peptides. To mitigate this, you can supplement your SILAC medium with a high concentration of unlabeled proline (e.g., 200 mg/L).[9][10]
Q5: My cells are growing slower in the SILAC medium. What should I do?
Slower cell growth can be an indication of cellular stress due to the custom medium formulation. Ensure that all other media components (e.g., glucose, glutamine, vitamins) are at their optimal concentrations. You can also try a gradual adaptation of the cells to the SILAC medium by mixing it with their regular medium in increasing proportions over several passages.[9]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful SILAC labeling.
Table 1: Recommended Cell Culture Parameters for Complete SILAC Labeling
| Parameter | Recommendation | Rationale |
| Cell Doublings | ≥ 5 | To ensure >97% incorporation of the heavy amino acid.[1] |
| Serum | Dialyzed Fetal Bovine Serum (dFBS) | Standard FBS contains unlabeled amino acids.[1][8] |
| Labeling Efficiency Check | Mandatory via Mass Spectrometry | To confirm >97% incorporation before the main experiment.[1] |
Table 2: Standard Amino Acid Concentrations in SILAC Media
| Amino Acid | Isotope | Typical Concentration (mg/L) |
| L-Lysine | Light | 146 |
| L-(6-13C)Lysine | Heavy | Adjust for molecular weight difference |
| L-Arginine | Light | 84 |
| L-(6-13C; 4-15N)Arginine | Heavy | Adjust for molecular weight difference |
| L-Proline (optional) | Unlabeled | 200 |
Note: Concentrations can be cell-line dependent and may require optimization.[7]
Experimental Protocols
Protocol 1: Checking SILAC Labeling Efficiency
This protocol outlines the steps to verify the incorporation rate of L-(6-1-13C)Lysine in your cell line.
-
Cell Culture: Grow the cells in "heavy" SILAC medium containing L-(6-13C)Lysine for at least five passages.[11]
-
Cell Lysis: Harvest a small population of cells (e.g., 1x10^6) and lyse them using a standard lysis buffer (e.g., RIPA buffer).
-
Protein Digestion: Perform an in-solution or in-gel tryptic digest of the protein lysate.[12]
-
Mass Spectrometry Analysis: Analyze the resulting peptides using LC-MS/MS.[11]
-
Data Analysis: Search the MS/MS data against a protein database. Manually inspect the spectra of several high-abundance peptides containing lysine to determine the ratio of heavy to light forms. The heavy peak should be at least 97% of the total signal for that peptide.
Protocol 2: Sample Preparation for Quantitative Proteomics
-
Cell Culture and Treatment: Grow two populations of cells, one in "light" medium and one in "heavy" medium, for at least five doublings. Apply your experimental treatment to one of the populations.
-
Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and determine the cell count or protein concentration for each. Mix the two populations in a 1:1 ratio.[1]
-
Protein Extraction and Digestion: Co-lyse the mixed cell pellet and perform a tryptic digest on the combined protein extract.[12]
-
Peptide Fractionation (Optional): For complex samples, you can fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "heavy" to "light" ratios for each peptide and protein.
Visualizations
Caption: General experimental workflow for a SILAC experiment.
Caption: Decision tree for troubleshooting incomplete SILAC labeling.
Caption: Metabolic pathway of arginine to proline conversion in cells.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and Challenges of SILAC Labeling in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. ckisotopes.com [ckisotopes.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
How to address low incorporation of 13C-Lysine in specific cell types.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of 13C-Lysine in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected incorporation efficiency of 13C-Lysine in a typical SILAC experiment?
A1: For most cell lines, an incorporation efficiency of over 97% is expected after at least five to six cell doublings in the SILAC labeling medium.[1][2] However, the actual efficiency can vary depending on the cell line and culture conditions. For instance, primary endothelial cells have been observed to reach a plateau of approximately 90% labeling efficiency after the second passage.[3] It is crucial to experimentally verify the incorporation efficiency for your specific cell type.
Q2: How many cell doublings are required for complete 13C-Lysine incorporation?
A2: A minimum of five to six cell doublings is generally recommended to ensure the complete replacement of "light" lysine with "heavy" 13C-Lysine in the cellular proteome.[1][2] This ensures that the vast majority of proteins will be labeled, which is critical for accurate quantification.
Q3: Can I use regular Fetal Bovine Serum (FBS) for my SILAC experiments?
A3: It is strongly recommended to use dialyzed FBS instead of regular FBS.[1] Regular FBS contains endogenous "light" amino acids, including lysine, which will compete with the "heavy" 13C-Lysine in your medium and lead to incomplete labeling. Dialyzed FBS has had these small molecules, including free amino acids, removed.
Q4: What are the most common causes of low 13C-Lysine incorporation?
A4: The most common causes include:
-
Insufficient cell doublings: Not allowing the cells to divide at least five to six times in the labeling medium.
-
Presence of "light" amino acids: Using non-dialyzed FBS or other media supplements that contain unlabeled lysine.
-
Poor cell health: Suboptimal cell growth, viability, or morphology can negatively impact protein synthesis and amino acid uptake.
-
Amino acid conversion: Although less common with lysine compared to arginine, some metabolic conversion can occur in certain cell lines.
-
Incorrect 13C-Lysine concentration: The concentration of 13C-Lysine in the medium may not be optimal for the specific cell line.
Troubleshooting Guides
Issue 1: Low incorporation efficiency detected by mass spectrometry.
Question: My mass spectrometry results show a significant population of "light" peptides, indicating low 13C-Lysine incorporation. What should I do?
Answer:
-
Verify the number of cell doublings: Confirm that your cells have undergone at least five to six passages in the SILAC medium. If not, continue to culture the cells for additional passages and re-assess the incorporation efficiency.
-
Check your media and supplements: Ensure you are using dialyzed FBS. If you are using other supplements, verify that they do not contain unlabeled lysine.
-
Assess cell health: Monitor the morphology, growth rate, and viability of your cells in the SILAC medium. If cells are not healthy, consider the following:
-
Supplementing the medium with purified growth factors if cells are struggling in dialyzed serum.[1]
-
Optimizing the concentration of 13C-Lysine in the medium, as excessively high concentrations can sometimes be detrimental.
-
-
Perform a mixing ratio test: To ensure that your 1:1 mixing of "light" and "heavy" cell lysates is accurate, perform a control experiment where you mix untreated "light" and "heavy" lysates and analyze the resulting peptide ratios.
Issue 2: Cells are growing poorly or dying in the SILAC medium.
Question: My cells are not proliferating well or appear unhealthy after switching to the SILAC medium. How can I improve their viability?
Answer:
-
Adapt the cells gradually: Instead of directly switching to 100% SILAC medium, try adapting the cells by gradually increasing the percentage of SILAC medium over several passages.
-
Supplement with growth factors: Dialyzed serum can sometimes lack essential growth factors. Adding a small percentage of regular serum (e.g., 1-2%) or supplementing with purified growth factors can improve cell growth.[1]
-
Optimize amino acid concentrations: Ensure that the concentrations of all essential amino acids in your custom SILAC medium are optimal for your specific cell line. The requirements can vary between cell types. For example, the optimal concentration of L-lysine for HeLa cells has been reported to be around 0.1 µM/ml.[4]
Data Presentation
Table 1: Factors Influencing 13C-Lysine Incorporation Efficiency
| Factor | Recommendation | Rationale |
| Cell Doublings | Minimum of 5-6 passages | To ensure near-complete replacement of endogenous "light" lysine.[1][2] |
| Fetal Bovine Serum (FBS) | Use dialyzed FBS | Regular FBS contains "light" amino acids that compete with 13C-Lysine.[1] |
| Cell Health | Monitor morphology and viability | Unhealthy cells have altered metabolism and protein synthesis. |
| 13C-Lysine Concentration | Optimize for your cell line | Sub-optimal concentrations can affect cell growth and incorporation. |
Table 2: Expected Incorporation Rates for Common Cell Lines
| Cell Line | Expected Incorporation after 5-6 Doublings | Notes |
| HEK293 | >95% | Generally robust and efficient incorporation. |
| HeLa | >95% | Widely used in SILAC with high reported efficiencies.[2] |
| Primary Endothelial Cells | ~90% | May reach a plateau in incorporation efficiency.[3] |
| MCF-7 | >95% | Dialyzed serum can influence the proteome and phosphoproteome.[5] |
Experimental Protocols
Protocol 1: Pilot Experiment to Optimize SILAC Labeling
This protocol is designed to test the compatibility of your cell line with the SILAC medium and to determine the optimal number of passages required for high incorporation, without using the expensive isotopically labeled amino acid.
Materials:
-
Your cell line of interest
-
Standard "light" culture medium
-
SILAC-compatible medium (lysine-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine
Procedure:
-
Prepare the "light" SILAC medium by supplementing the lysine-free base medium with dFBS and the standard concentration of "light" L-Lysine.
-
Culture your cells in this "light" SILAC medium for 5-7 passages.
-
Monitor cell morphology, viability, and doubling time at each passage. Compare these parameters to cells grown in your standard, non-SILAC medium.
-
If cell growth is significantly impaired, consider troubleshooting steps such as adding growth factors or a small percentage of regular FBS.
-
Once you have established that your cells can be successfully cultured in the "light" SILAC medium, you can proceed with the actual SILAC experiment using 13C-Lysine.
Protocol 2: Assessment of 13C-Lysine Incorporation Efficiency by Mass Spectrometry
Procedure:
-
Cell Culture and Harvesting:
-
Protein Extraction and Digestion:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Take approximately 20-50 µg of protein for in-gel or in-solution digestion.
-
In-gel digestion:
-
Run the protein lysate on a short 1D SDS-PAGE gel.
-
Stain the gel with Coomassie Blue and excise a prominent band.
-
Destain the gel piece, reduce the proteins with DTT, and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.[7]
-
-
In-solution digestion:
-
Denature the proteins, reduce with DTT, and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Clean up the resulting peptides using a C18 StageTip or ZipTip to remove salts and detergents.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[8]
-
-
Data Analysis:
-
Use a proteomics software package that supports SILAC analysis (e.g., MaxQuant, Proteome Discoverer).[9][10]
-
Search the data against the appropriate protein database, specifying 13C(6)-Lysine as a variable modification.
-
Calculate the incorporation efficiency by determining the ratio of the intensity of the "heavy" peptide to the sum of the intensities of the "heavy" and "light" peptides for a set of identified peptides. The software will typically automate this calculation.
-
Mandatory Visualizations
Caption: A generalized workflow for a SILAC experiment.
Caption: A decision tree for troubleshooting low 13C-Lysine incorporation.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specific amino acid requirements of a human carcinoma cell (Stain HeLa) in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative proteome and phosphoproteome analyses of cultured cells based on SILAC labeling without requirement of serum dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ckisotopes.com [ckisotopes.com]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Arginine-to-Proline Conversion in SILAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of arginine-to-proline conversion in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is arginine-to-proline conversion in SILAC and why is it a problem?
In SILAC experiments, "heavy" isotope-labeled arginine is used to label proteins for quantitative mass spectrometry analysis.[1] However, some cell lines can metabolically convert this labeled arginine into proline.[1][2] This conversion leads to the incorporation of the "heavy" label into proline residues of newly synthesized proteins.[3] The consequence is a division of the heavy peptide ion signal in the mass spectrometer, which can cause inaccuracies in protein quantification when comparing "light" and "heavy" samples.[3][4] This is a significant issue as it can affect up to half of all peptides in a typical proteomics experiment.[4]
Q2: How can I detect if arginine-to-proline conversion is occurring in my SILAC experiment?
Arginine-to-proline conversion can be identified during mass spectrometry data analysis. You will observe unexpected isotopic envelopes for peptides containing proline. Specifically, in addition to the expected "light" and "heavy" peptide peaks, you will see extra peaks corresponding to peptides where heavy arginine has been converted to heavy proline.[5] This results in a mass shift that can be calculated based on the isotopic composition of the heavy arginine used.[5]
Q3: What are the primary methods to prevent or reduce arginine-to-proline conversion?
Several strategies can be employed to mitigate this issue:
-
Supplementation with L-proline: Adding unlabeled L-proline to the SILAC medium is the simplest and a very effective method to suppress the conversion of arginine to proline.[4][6]
-
Supplementation with L-ornithine: L-ornithine, an intermediate in the arginine metabolic pathway, can also be added to the medium to reduce conversion.[5]
-
Lowering Arginine Concentration: Reducing the concentration of labeled arginine in the SILAC medium can make its conversion to proline metabolically less favorable.[2][3] However, this approach needs to be carefully optimized to avoid incomplete labeling of arginine.[1]
-
Genetic Engineering: For organisms amenable to genetic manipulation, deleting genes involved in arginine catabolism, such as those encoding for arginase or ornithine transaminase, can effectively abolish arginine conversion.[7]
Q4: Is there a recommended concentration of L-proline to add to the SILAC medium?
Yes, studies have shown that supplementing the SILAC medium with as little as 200 mg/liter of L-proline can render the conversion of arginine to proline completely undetectable.[4] This concentration does not appear to compromise the incorporation of isotope-coded arginine.[4]
Q5: Can lowering the arginine concentration negatively impact my cells?
For some cell types, particularly human embryonic stem cells (hESCs), lowering the arginine concentration can induce differentiation and cell death.[5] Therefore, this method should be tested and optimized for your specific cell line. Adding L-proline or L-ornithine is often a safer alternative.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inaccurate protein quantification for proline-containing peptides. | Metabolic conversion of heavy arginine to heavy proline. | 1. Supplement SILAC medium: Add 200 mg/L of L-proline to your SILAC medium to inhibit the conversion pathway.[4] 2. Add L-ornithine: As an alternative, supplement the medium with 5 mM L-ornithine.[5] 3. Optimize arginine concentration: Cautiously try reducing the concentration of heavy arginine in your medium.[2] Monitor for any adverse effects on cell health and labeling efficiency. |
| Observing unexpected isotopic peaks for proline-containing peptides. | Arginine-to-proline conversion is occurring. | Confirm the mass shifts correspond to the conversion of your specific heavy arginine isotope to proline. Implement one of the preventative measures described above for future experiments. For current data, computational correction tools may be available to compensate for the conversion, though prevention is the preferred approach.[1] |
| Cell viability or phenotype is affected after modifying the SILAC medium. | The chosen method to reduce conversion (e.g., low arginine) is not suitable for your cell line. | Discontinue the problematic modification. The addition of L-proline (200 mg/L) or L-ornithine (5 mM) has been shown to have no significant effect on the pluripotency and cell number of sensitive cell lines like hESCs and is generally a safer starting point.[5] |
| Arginine conversion is still observed even after adding L-proline. | The concentration of L-proline may be insufficient for your specific cell line or experimental conditions. | Increase the concentration of L-proline in a stepwise manner and monitor the extent of conversion. In most cases, 200 mg/L is sufficient, but highly metabolic cell lines might require optimization.[4] |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in reducing arginine-to-proline conversion in human embryonic stem cells (hESCs).
| Intervention | Concentration | Percentage of MS Precursors with ≤10% Arginine Conversion | Reference |
| L-ornithine | 5 mM | 56.85% | [5] |
| L-proline | 3.5 mM | 40-45% | [5] |
| Lowered L-arginine | 99.5 µM | 33.30% | [5] |
| Nor-NOHA acetate (Arginase inhibitor) | Various | No effect | [5] |
Experimental Protocols
Protocol 1: Supplementation of SILAC Medium with L-proline
-
Prepare standard SILAC medium: Prepare your SILAC "heavy" medium containing the desired concentration of heavy isotope-labeled arginine and lysine.
-
Prepare L-proline stock solution: Prepare a sterile stock solution of L-proline (e.g., 20 g/L in sterile water or PBS).
-
Supplement the medium: Add the L-proline stock solution to the SILAC medium to a final concentration of 200 mg/L.[4] For example, add 10 ml of a 20 g/L stock solution to 1 L of SILAC medium.
-
Cell Culture: Culture your cells in the proline-supplemented SILAC medium for a sufficient number of passages to ensure complete labeling, typically at least five population doublings.[5]
-
Proceed with your standard SILAC workflow: After the labeling period, you can proceed with cell harvesting, protein extraction, digestion, and mass spectrometry analysis.
Protocol 2: Genetic Deletion of Arginine Catabolism Genes (for amenable organisms)
This is a generalized outline and specific protocols will vary based on the organism and gene editing technology used (e.g., CRISPR/Cas9, homologous recombination).
-
Identify target genes: Identify the genes responsible for arginine catabolism in your organism of interest. Key enzymes are arginase and ornithine transaminase.[7]
-
Design gene knockout strategy: Design guide RNAs (for CRISPR) or targeting vectors (for homologous recombination) to create a deletion or loss-of-function mutation in the target gene(s).
-
Transfect/transform cells: Introduce the gene editing components into your cells.
-
Select and screen for mutants: Select for cells that have successfully incorporated the genetic modification and screen for clones with the desired gene knockout.
-
Verify knockout and phenotype: Confirm the gene deletion at the genomic level and assess the impact on arginine-to-proline conversion by performing a pilot SILAC experiment and analyzing the mass spectra of proline-containing peptides.
-
Modify growth medium (if necessary): In some cases, mutant strains may require slight modifications to the growth medium to improve arginine uptake.[7]
Visualizations
Arginine-to-Proline Metabolic Pathway
The following diagram illustrates the metabolic pathway leading to the conversion of arginine to proline, which is the root cause of the issue in SILAC experiments. The enzyme arginase plays a key role in the initial step of this conversion.[8]
Caption: Metabolic conversion of heavy arginine to heavy proline.
Experimental Workflow to Mitigate Arginine-to-Proline Conversion
This workflow outlines the decision-making process and experimental steps for addressing arginine-to-proline conversion in a SILAC experiment.
Caption: Troubleshooting workflow for arginine-to-proline conversion.
References
- 1. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SILAC Labeling for Low-Abundance Proteins
Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective application of SILAC, with a special focus on the challenges associated with low-abundance proteins.
Troubleshooting Guide
This section addresses specific issues that may arise during your SILAC experiments in a question-and-answer format.
Q1: My labeling efficiency is low (<95%). What are the possible causes and solutions?
Incomplete labeling is a significant source of error in SILAC experiments, leading to inaccurate quantification.[1] The goal is to have the vast majority of the proteome incorporate the "heavy" amino acids.[1]
| Potential Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells undergo at least five to six passages in the SILAC medium to allow for sufficient dilution of "light" amino acids.[2][3] The number of doublings required for complete incorporation is dependent on the cell line's growth rate. |
| Contamination with "Light" Amino Acids | Standard fetal bovine serum (FBS) is a primary source of unlabeled amino acids.[1] Use dialyzed FBS, which has had small molecules like amino acids removed.[4] |
| Endogenous Amino Acid Synthesis | Some cell lines can synthesize certain amino acids, leading to incomplete labeling. Ensure the cell line used is auxotrophic for the labeled amino acids (e.g., arginine and lysine). |
| Incorrect Amino Acid Concentration | The concentration of the "heavy" amino acids in the medium may be insufficient. Ensure the concentration is optimized for your specific cell line and experimental conditions. |
| Cell Health and Viability | Poor cell health can affect protein synthesis and amino acid uptake. Monitor cell morphology and viability throughout the labeling process.[2] |
Q2: I am not detecting my low-abundance protein of interest. What can I do to improve detection?
The detection of low-abundance proteins is a common challenge in proteomics.[5] SILAC, when combined with certain strategies, can enhance their detection.[6][7]
| Strategy | Description |
| Subcellular Fractionation | Enrich for your protein of interest by isolating specific organelles or cellular compartments (e.g., nucleus, mitochondria). This reduces the complexity of the sample and increases the relative abundance of your target protein.[3] |
| Affinity Purification / Immunoprecipitation | Use antibodies specific to your protein of interest or a tagged version of your protein to pull it down from the cell lysate.[7][8] This is a highly effective method for enriching low-abundance proteins. |
| Increase Sample Amount | For low-abundance proteins, it may be necessary to start with a larger number of cells to ensure enough protein is present for detection by mass spectrometry.[5] |
| Advanced Mass Spectrometry Techniques | Utilize high-resolution mass spectrometers and advanced acquisition methods like Data-Independent Acquisition (DIA) to improve sensitivity and proteome coverage.[3] |
Q3: I'm observing high variability between my SILAC replicates. How can I improve consistency?
Minimizing experimental variability is crucial for obtaining reliable quantitative data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell densities, passage numbers, and growth conditions for both "light" and "heavy" labeled cell populations.[2] |
| Errors in Cell Counting and Mixing | Inaccurate cell counting can lead to unequal mixing of the "light" and "heavy" populations. Use a reliable method for cell counting and ensure thorough mixing.[1] |
| Variability in Sample Preparation | Since samples are mixed early in the SILAC workflow, variability is minimized.[3][8] However, ensure consistent lysis, protein extraction, and digestion protocols are followed. |
| Mass Spectrometry Performance | Monitor the performance of the mass spectrometer to ensure consistent sensitivity and mass accuracy throughout the analysis of all replicates. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of SILAC.
Q1: What is the basic principle of SILAC?
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is a metabolic labeling technique used for quantitative proteomics.[3] The core principle involves growing two populations of cells in media that are identical except for the inclusion of either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, typically lysine and arginine.[3] Over several cell divisions, the "heavy" amino acids are incorporated into all newly synthesized proteins.[9] After experimental treatment, the two cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry.[3] The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.[9]
Q2: Why are lysine and arginine the most commonly used amino acids in SILAC?
Lysine (K) and Arginine (R) are the most frequently used amino acids for SILAC for a critical reason related to the subsequent sample processing steps.[3] The enzyme trypsin, which is the most commonly used protease in proteomics for digesting proteins into smaller peptides, specifically cleaves proteins at the C-terminal side of lysine and arginine residues.[10] This ensures that nearly every tryptic peptide (with the exception of the C-terminal peptide of the protein) will contain at least one labeled amino acid, making them quantifiable by mass spectrometry.[3]
Q3: How can I verify the labeling efficiency in my SILAC experiment?
Verifying labeling efficiency is a critical quality control step. To do this, a small aliquot of the "heavy" labeled cell lysate should be analyzed by mass spectrometry before mixing it with the "light" sample.[1] By searching the resulting data for peptides containing the "light" amino acids, you can determine the percentage of incorporation of the "heavy" labels. A labeling efficiency of over 95% is generally considered acceptable for quantitative accuracy.[10]
Q4: What is "Super-SILAC" and when should it be used?
"Super-SILAC" is an adaptation of the traditional SILAC method that is particularly useful for quantifying proteins from tissues or clinical samples that cannot be metabolically labeled directly.[11] In this approach, a mixture of several SILAC-labeled cell lines (the "super-SILAC mix") is used as an internal standard that is spiked into the unlabeled tissue or clinical sample lysates.[11] This provides a reference for more accurate quantification across different samples.[11]
Experimental Protocols
Detailed Methodology for a Standard SILAC Experiment
This protocol outlines the key steps for a typical SILAC experiment for adherent cells.
-
Cell Culture Preparation:
-
Select two populations of the same cell line.
-
Culture one population ("light") in a SILAC-specific medium (e.g., DMEM or RPMI 1640) deficient in lysine and arginine, supplemented with normal ("light") L-Lysine and L-Arginine and dialyzed fetal bovine serum.[2][4]
-
Culture the second population ("heavy") in the same base medium, but supplement it with stable isotope-labeled "heavy" amino acids (e.g., ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine) and dialyzed FBS.[2][4]
-
-
Label Incorporation:
-
Grow the cells for a minimum of five to six cell divisions in their respective media to ensure near-complete incorporation of the labeled amino acids.[2][3] The cells should be passaged every 2-3 days, maintaining them in the log growth phase (30-90% confluency).[2]
-
Verify the labeling efficiency (>95%) by analyzing a small sample of the "heavy" labeled cells by mass spectrometry.[1]
-
-
Experimental Treatment:
-
Once full incorporation is confirmed, apply the desired experimental treatment (e.g., drug stimulation, gene knockout) to one of the cell populations. The other population will serve as the control.[1]
-
-
Sample Mixing and Processing:
-
Harvest both the "light" and "heavy" cell populations.
-
Accurately count the cells from each population and mix them in a 1:1 ratio based on cell number.[1]
-
Wash the combined cell pellet with PBS.[4]
-
Lyse the mixed cells and extract the proteins using a suitable lysis buffer.
-
Quantify the total protein concentration.
-
-
Protein Digestion:
-
Take an equal amount of total protein from the mixed lysate.
-
Perform in-solution or in-gel digestion of the proteins, typically using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
In the mass spectra, peptides will appear as pairs of "light" and "heavy" peaks separated by a specific mass difference corresponding to the isotopic labels.[8]
-
The relative intensity of these peaks directly reflects the relative abundance of the corresponding protein in the two original cell populations.[7]
-
Visualizations
Caption: A simplified workflow for a typical SILAC experiment.
Caption: A hypothetical signaling pathway studied using SILAC.
References
- 1. benchchem.com [benchchem.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. chempep.com [chempep.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. SILAC-based Quantitative Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. SILAC Quantitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Applications and Challenges of SILAC Labeling in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
The Impact of Dialyzed Fetal Bovine Serum on SILAC Labeling: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of dialyzed fetal bovine serum (dFBS) in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is dialyzed fetal bovine serum (dFBS) essential for SILAC labeling?
A1: Standard fetal bovine serum (FBS) contains endogenous amino acids, such as arginine and lysine, which are the "light", unlabeled forms.[1][2][3] The presence of these unlabeled amino acids in the culture medium competes with the "heavy" isotope-labeled amino acids, leading to incomplete labeling of the cellular proteome.[3] This incomplete incorporation of the heavy labels will result in inaccurate protein quantification.[3][4] The dialysis process removes these small molecule contaminants, including free amino acids, from the serum, ensuring that the heavy amino acids are the primary source for protein synthesis.[2][3]
Q2: What is the recommended number of cell doublings to ensure complete labeling with dFBS?
A2: To achieve near-complete incorporation of the heavy amino acids, cells should be cultured in the SILAC medium containing dFBS for at least five to six cell doublings.[1][5][6] This number of passages allows for the dilution of pre-existing, unlabeled proteins through cell division and protein turnover.[1] For adherent cells, this typically involves passaging every 2-3 days while maintaining the cells in a log growth phase (30-90% confluency).[7]
Q3: Can the use of dFBS affect cell growth and morphology?
A3: Yes, some cell lines may exhibit slower growth rates or altered morphology when cultured in medium supplemented with dFBS compared to standard FBS.[5][8] This is because the dialysis process, while removing unwanted amino acids, can also deplete the serum of other small molecules that may be beneficial for cell growth.
Q4: Are there any alternatives to using dFBS in SILAC experiments?
A4: While dFBS is the most common supplement, alternatives exist. For certain cell types, such as embryonic stem cells, KnockOut™ Serum Replacement (KOSR) can be used.[9] Other options include human serum (huS) and human platelet lysate (hPL), which can be suitable for specific cell therapy applications.[10] Additionally, some commercially available serum-free media are specifically formulated for SILAC experiments.
Troubleshooting Guide
Issue 1: Low SILAC Labeling Efficiency (<95%)
| Possible Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 passages in the SILAC medium.[1][5] Verify the doubling time of your specific cell line in the SILAC medium, as it may be slower than in standard medium. |
| Contamination with Light Amino Acids | Confirm that you are using dialyzed FBS.[2][3] Ensure all other media components and supplements are free of unlabeled arginine and lysine. When passaging cells, minimize the carryover of trypsin, which can be a source of light amino acids, by pelleting and resuspending the cells in fresh SILAC medium.[11] |
| Incorrect Concentration of Heavy Amino Acids | Verify the final concentration of the heavy amino acids in your prepared SILAC medium. Refer to established protocols for recommended concentrations for your specific cell line and medium type.[12] |
Issue 2: Reduced Cell Growth or Cell Death
| Possible Cause | Recommended Solution |
| Depletion of Essential Factors in dFBS | The dialysis process may remove essential nutrients other than amino acids.[8] If significant growth inhibition is observed, consider supplementing the medium with a small percentage (e.g., 1-2%) of standard FBS.[3] However, be aware that this will introduce some light amino acids and may slightly impact labeling efficiency. Alternatively, add purified growth factors that are known to be essential for your cell line.[3] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to the composition of SILAC media.[5] Allow for an adaptation period where the percentage of SILAC medium is gradually increased over several passages. |
Issue 3: Arginine-to-Proline Conversion
| Possible Cause | Recommended Solution |
| Metabolic Conversion of Arginine | Some cell lines have high arginase activity, which can convert labeled arginine to labeled proline.[4][9] This leads to the undesirable incorporation of the heavy label into proline residues, complicating data analysis.[4] |
| Solution | Supplement the SILAC medium with an excess of unlabeled L-proline (e.g., 200 mg/L or higher).[9][12] The excess of unlabeled proline will inhibit the cells from utilizing the labeled proline derived from arginine conversion for protein synthesis.[9] |
Experimental Protocols
Protocol 1: Preparation of SILAC Medium with dFBS
-
Start with a base medium that is deficient in L-arginine and L-lysine (e.g., DMEM for SILAC).
-
To prepare the "Heavy" medium, supplement the base medium with heavy isotope-labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine) and L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine) to the desired final concentration.[5]
-
To prepare the "Light" medium, supplement a separate batch of the base medium with the corresponding unlabeled L-arginine and L-lysine to the same final concentrations.[5]
-
Aseptically add dFBS to both the "Heavy" and "Light" media, typically to a final concentration of 10%.[5][7]
-
Add other necessary supplements such as penicillin/streptomycin.[1][5]
-
Sterile-filter the complete "Heavy" and "Light" media through a 0.22 µm filter.[1][12]
-
Store the prepared media at 4°C, protected from light. Note that supplemented media have a shorter shelf life.[7]
Protocol 2: Cell Culture and Labeling Verification
-
Thaw and culture your cells in standard growth medium until they are ready for passaging.
-
Split the cell population into two separate flasks.
-
In one flask, replace the standard medium with the prepared "Heavy" SILAC medium. In the other flask, use the "Light" SILAC medium.
-
Culture the cells for a minimum of five passages in their respective SILAC media to ensure complete label incorporation.[1][6]
-
After the fifth passage, harvest a small aliquot of cells from the "Heavy" culture.
-
Lyse the cells, extract the proteins, and digest them with trypsin.
-
Analyze the resulting peptides by mass spectrometry to verify the labeling efficiency. This is done by calculating the ratio of heavy to light peptides. A labeling efficiency of >95% is considered acceptable.[6]
Quantitative Data Summary
Table 1: Common Amino Acid Concentrations in SILAC Media
| Medium Type | L-Arginine (mg/L) | L-Lysine (mg/L) |
| DMEM for SILAC | 84 | 146 |
| RPMI 1640 for SILAC | 200 | 40 |
Note: These are standard concentrations and may need to be optimized for specific cell lines.
Visualizations
Caption: A generalized workflow of a SILAC experiment.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. ckisotopes.com [ckisotopes.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human-Derived Alternatives to Fetal Bovine Serum in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining Data Independent Acquisition With Spike-In SILAC (DIA-SiS) Improves Proteome Coverage and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.unil.ch [wp.unil.ch]
How to check for and deal with isotopic impurity of L-(6-13C)Lysine.
Welcome to the technical support center for L-(6-13C)Lysine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to checking and dealing with the isotopic impurity of L-(6-13C)Lysine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in L-(6-13C)Lysine?
A1: The primary impurity of concern is isotopic, which includes the presence of unlabeled L-Lysine (containing only ¹²C) and L-Lysine with ¹³C at positions other than the C6 carbon. While manufacturers typically state an isotopic purity of >99%, it is crucial to verify this for sensitive applications. Another potential impurity is the presence of the D-isomer of lysine, which is chemically identical in mass but can have different biological activity.
Q2: Why is it important to check for isotopic impurity?
Q3: What are the primary analytical methods to check for isotopic purity?
A3: The two primary methods for assessing isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry is particularly powerful for determining the mass isotopologue distribution (MID), while NMR can provide detailed information about the specific position of the ¹³C label.
Q4: What is the natural isotopic abundance, and why does it matter?
A4: Natural isotopic abundance refers to the fact that elements in nature exist as a mixture of isotopes. For carbon, approximately 1.1% is ¹³C. This means that even unlabeled lysine will have a small signal at M+1 in a mass spectrum. It is essential to correct for this natural abundance to accurately determine the true level of isotopic enrichment from the L-(6-¹³C)Lysine tracer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected M+0 peak in the mass spectrum of the L-(6-¹³C)Lysine standard. | Isotopic impurity (presence of unlabeled lysine) in the purchased standard. | 1. Quantify the percentage of the M+0 peak relative to the M+1 peak. 2. If the impurity level is significant, consider purchasing a new batch from a different supplier. 3. If a new batch is not an option, mathematically correct for the impurity in your experimental data. |
| Unusually high M+1 peak in unlabeled control samples. | Natural abundance of ¹³C. | This is expected. It is crucial to run an unlabeled control to determine the natural M+1 abundance and subtract this from your experimental samples. |
| Incomplete labeling of proteins in a SILAC experiment. | Insufficient cell doublings to fully incorporate the "heavy" lysine. | Ensure cells undergo at least five to six passages in the SILAC medium to allow for complete protein turnover and incorporation of the labeled lysine. |
| Presence of unexpected labeled amino acids (e.g., labeled proline). | Metabolic conversion of L-lysine into other amino acids. | While less common for lysine than for arginine, some metabolic conversion can occur. Analyze for other labeled amino acids and consult metabolic pathway databases to understand potential conversions. |
| Poor signal-to-noise ratio in NMR spectra. | Low concentration of the L-(6-¹³C)Lysine sample. | Increase the sample concentration or the number of scans during NMR acquisition to improve the signal-to-noise ratio. |
| Chiral impurity suspected (presence of D-lysine). | Impurities from the synthesis of the labeled amino acid. | Use a chiral chromatography method (e.g., HPLC with a chiral column) to separate and quantify the D- and L-isomers. |
Quantitative Data Summary
The isotopic purity of commercially available L-(6-¹³C)Lysine is a critical parameter for quantitative experiments. Below is a summary of typical purity levels and acceptable tolerances.
| Parameter | Typical Purity Level (Manufacturer's Claim) | Acceptable Tolerance for Sensitive Quantitative Experiments | Primary Analytical Method for Verification |
| Isotopic Purity of ¹³C at the C6 Position | >99% | >98% | Mass Spectrometry, ¹³C NMR |
| Unlabeled (all ¹²C) Lysine | <1% | <2% | Mass Spectrometry |
| ¹³C at other positions | Typically not specified | <0.5% | ¹³C NMR |
| Chiral Purity (L-isomer) | >98% | >99% | Chiral HPLC |
Experimental Protocols
Mass Spectrometry Protocol for Isotopic Purity Assessment
Objective: To determine the isotopic purity of L-(6-¹³C)Lysine by measuring the relative abundance of the M+0 (unlabeled) and M+1 (labeled) species.
Materials:
-
L-(6-¹³C)Lysine standard
-
Unlabeled L-Lysine standard
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Liquid chromatography system (optional, for separation from other potential impurities)
-
Appropriate solvent (e.g., water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the L-(6-¹³C)Lysine standard in the chosen solvent at a concentration suitable for your mass spectrometer (e.g., 1 µg/mL).
-
Prepare a separate stock solution of the unlabeled L-Lysine standard at the same concentration.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the instrument to acquire data in positive ion mode.
-
Choose a suitable scan range that includes the m/z of lysine (unlabeled: ~147.113, labeled: ~148.116).
-
-
Data Acquisition:
-
Inject the unlabeled L-Lysine standard and acquire the mass spectrum. This will serve as your control for natural isotopic abundance.
-
Inject the L-(6-¹³C)Lysine standard and acquire the mass spectrum.
-
-
Data Analysis:
-
For the unlabeled lysine, determine the relative intensity of the M+0 and M+1 peaks. The M+1 peak is due to the natural abundance of ¹³C.
-
For the L-(6-¹³C)Lysine sample, determine the relative intensities of the peak corresponding to the unlabeled lysine (M+0) and the peak for the ¹³C-labeled lysine (M+1).
-
Isotopic Purity Calculation:
-
Correct the measured intensities for the natural abundance of ¹³C determined from the unlabeled standard.
-
Isotopic Purity (%) = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] * 100
-
-
¹³C NMR Protocol for Positional Isomer Confirmation
Objective: To confirm that the ¹³C label is specifically at the C6 position of L-Lysine.
Materials:
-
L-(6-¹³C)Lysine standard
-
NMR spectrometer with ¹³C detection capabilities
-
D₂O for sample dissolution
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the L-(6-¹³C)Lysine standard in D₂O to achieve a good signal-to-noise ratio.
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shift of the C6 carbon in lysine is approximately 40 ppm.
-
-
Data Analysis:
-
A single, intense peak should be observed around 40 ppm, corresponding to the ¹³C-labeled C6 carbon.
-
The absence of significant peaks at the chemical shifts of the other carbon atoms in lysine confirms the positional purity of the label.
-
Visualizations
Caption: Decision workflow for handling isotopic impurity.
Caption: Data correction pathway for isotopic analysis.
Data analysis strategies to correct for experimental variability in SILAC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in SILAC data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of experimental variability in SILAC experiments?
A1: Experimental variability in SILAC can arise from several sources, impacting the accuracy of protein quantification. The most common sources include:
-
Incomplete incorporation of isotopic amino acids: If cells do not fully incorporate the "heavy" amino acids, the resulting "light" signal will be artificially inflated, leading to inaccurate quantification. This is a known issue, particularly in SILAC experiments involving primary cells or other non-dividing cell types that do not label efficiently.[1][2][3]
-
Arginine-to-proline conversion: In some cell lines, isotopically labeled arginine can be metabolically converted to proline. This conversion can lead to decreased ion intensities of the "heavy" peptides and result in reduced "heavy"/"light" (H/L) ratios, introducing quantification errors.[1][3]
-
Errors in sample mixing: Pipetting inaccuracies when combining "light" and "heavy" cell lysates can lead to unequal representation of the samples, skewing the final protein ratios.[1][3]
-
Variability in sample preparation and mass spectrometry analysis: Although SILAC is designed to minimize this by combining samples early, variations can still be introduced during protein digestion, peptide fractionation, and LC-MS/MS analysis.[4]
Q2: How can I assess the labeling efficiency in my SILAC experiment?
A2: Assessing labeling efficiency is crucial for accurate quantification. You can check the incorporation efficiency of SILAC amino acids using software like MaxQuant.[5] After data acquisition, the software can analyze the isotopic distribution of peptides to determine the percentage of incorporation. A SILAC ratio distribution that is skewed towards the light-labeled proteins can be an indication of incomplete labeling.[5] For reliable quantification, it is recommended to ensure label incorporation of at least 97%.[5]
Q3: What is a label-swap replicate and why is it important?
A3: A label-swap replicate is an experimental design strategy where the isotopic labels for the control and treated samples are reversed in a second biological replicate.[1][3] For example, in the first replicate, the control is "light" and the treatment is "heavy," while in the second replicate, the control is "heavy" and the treatment is "light." Averaging the ratios from these two experiments can effectively correct for systematic errors arising from incomplete labeling and arginine-to-proline conversion.[1][3] This strategy has been shown to enhance the reliability of expression ratios in both doublet and triplet SILAC experiments.[1][3]
Troubleshooting Guides
Issue 1: My protein ratios are skewed and show high variability between replicates.
Cause: This issue is often due to inconsistent sample mixing or incomplete isotopic labeling.
Solution:
-
Normalization: Apply a normalization strategy to your data to correct for mixing inaccuracies. Common methods include:
-
Global Normalization: Assumes that the majority of proteins do not change in abundance between samples. The distribution of log2-transformed ratios is centered around zero.
-
Median Normalization: The median of the log2 protein ratios is adjusted to zero. This is a robust method that is less affected by outliers.
-
Normalization to a Spiked-in Standard: A protein or a mixture of proteins of known concentration is added to each sample, and the ratios are normalized to the ratios of the standard.
-
-
Label-Swap Replicates: If you have performed label-swap experiments, average the protein ratios from the forward and reverse labeling experiments. This can effectively correct for biases introduced by incomplete labeling and amino acid conversion.[1][3]
-
Data Filtering: Filter your data to include only high-quality protein identifications. In software like PEAKS Studio, you can set filters based on the significance of the identification (-10logP) and the quality of the peptide feature.[6] It is recommended to only use well-identified peptides for quantification.[6]
Issue 2: I am observing a large number of missing values in my data.
Cause: Missing values can occur when a peptide is identified in one sample but not in another, often due to the stochastic nature of data-dependent acquisition (DDA) in mass spectrometry.
Solution:
-
Match Between Runs: Use the "Match Between Runs" feature in software like MaxQuant.[7][8] This function transfers peptide identifications between different LC-MS/MS runs based on their mass-to-charge ratio and retention time, which can significantly reduce the number of missing values.[7][8]
-
Statistical Imputation: For the remaining missing values, statistical imputation methods can be used. However, this should be done with caution as it can introduce bias.
Data Presentation: Normalization Strategies
| Normalization Strategy | Description | When to Use | Advantages | Disadvantages |
| Global/Median Normalization | Assumes most proteins are unchanged. Centers the distribution of log2 protein ratios around zero. | When expecting symmetrical changes in the proteome. | Simple to implement and effective for many SILAC experiments. | May not be appropriate if a large portion of the proteome is expected to change in one direction. |
| Normalization to Spiked-in Standard | A known amount of a protein or protein mixture is added to each sample for normalization. | When global protein levels are expected to change significantly. | Provides a more accurate normalization when the assumption of a stable proteome is not valid. | Requires careful selection and accurate quantification of the standard. |
| Label-Swap Averaging | Ratios from replicate experiments with reversed isotopic labels are averaged.[1][3] | To correct for systematic biases from incomplete labeling and amino acid conversion.[1][3] | Effectively corrects for label-specific biases and increases quantification accuracy.[1][3] | Requires additional experiments, increasing time and cost. |
Experimental Protocols
Protocol 1: SILAC Data Analysis using MaxQuant
This protocol provides a general workflow for analyzing SILAC data using the MaxQuant software platform.[9][10][11]
-
Load Raw Data:
-
Open MaxQuant and go to the "Raw files" tab.
-
Load your raw mass spectrometry data files (.raw for Thermo instruments).
-
-
Group-Specific Parameters:
-
In the "Group-specific parameters" tab, define your SILAC experiment type (e.g., double or triple labeling).
-
Specify the "light" and "heavy" labels used in your experiment (e.g., Arg6, Lys8).
-
-
Global Parameters:
-
Go to the "Global parameters" tab.
-
Select the appropriate FASTA file for protein identification.
-
Set the enzyme specificity (e.g., Trypsin/P).
-
Enable "Match between runs" to minimize missing values.
-
-
Start Analysis:
-
Click the "Start" button to initiate the analysis.
-
-
Review Results:
-
Once the analysis is complete, the output will be in a folder named "combined".
-
The "proteinGroups.txt" file contains the quantified protein ratios.
-
Use the Perseus software for further statistical analysis and visualization.[5]
-
Protocol 2: Statistical Analysis of SILAC Data in Perseus
-
Import Data:
-
Open Perseus and load the "proteinGroups.txt" file from your MaxQuant output.
-
-
Data Filtering:
-
Filter out contaminants, reverse hits, and proteins identified only by site.
-
-
Log Transformation:
-
Log2 transform the protein ratios to achieve a more normal distribution.
-
-
Normalization:
-
Normalize the data by subtracting the median from each column to center the distributions.
-
-
Statistical Testing:
-
Perform a t-test or ANOVA to identify proteins with statistically significant changes in abundance.
-
Use the Benjamini-Hochberg correction for multiple hypothesis testing to control the false discovery rate (FDR).[5]
-
-
Visualization:
-
Generate volcano plots to visualize the relationship between the magnitude of change (log2 fold change) and the statistical significance (-log10 p-value).
-
Mandatory Visualization
Caption: Workflow for SILAC data analysis to correct for experimental variability.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 8. Hands-on: Label-free data analysis using MaxQuant / Label-free data analysis using MaxQuant / Proteomics [training.galaxyproject.org]
- 9. researchgate.net [researchgate.net]
- 10. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in using L-(6-13C)Lysine and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-(6-13C)Lysine for stable isotope labeling in mass spectrometry-based proteomics. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-(6-13C)Lysine and how is it used in proteomics?
L-(6-13C)Lysine is a stable, non-radioactive isotope-labeled form of the essential amino acid L-lysine. In proteomics, it is primarily used in a technique called Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC). During SILAC, cells are grown in a special medium where natural ("light") lysine is replaced with "heavy" L-(6-13C)Lysine. This results in the incorporation of the heavy lysine into all newly synthesized proteins. By comparing the mass spectra of heavy and light-labeled proteins, researchers can accurately quantify differences in protein abundance between different cell populations (e.g., treated vs. untreated).[1]
Q2: Why is complete labeling with L-(6-13C)Lysine important?
Incomplete labeling is a significant source of error in quantitative proteomics.[2] If not all proteins in the "heavy" cell population have incorporated L-(6-13C)Lysine, the remaining "light" versions will interfere with the mass spectrometry signal, leading to an underestimation of protein abundance ratios. To achieve near-complete labeling, it is recommended that cells undergo at least five to six cell divisions in the SILAC medium.[3][4]
Q3: What are the key considerations for storing and handling L-(6-13C)Lysine?
L-(6-13C)Lysine is typically supplied as a solid hydrochloride salt. It is important to store it at room temperature, protected from light and moisture.[5][6] For preparing stock solutions, dissolve the powder in sterile phosphate-buffered saline (PBS) or cell culture medium. These stock solutions can be stored at -20°C or -80°C for several months.[7][8]
Q4: Can I use L-(6-13C)Lysine for applications other than SILAC?
Yes, L-(6-13C)Lysine can also be used as a tracer in metabolic studies to investigate lysine metabolism pathways.[7] It can also serve as an internal standard for the quantitative analysis of lysine and its metabolites by NMR or mass spectrometry.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Labeling | Insufficient cell divisions in SILAC medium. | Ensure cells undergo at least 5-6 doublings in the heavy medium to allow for complete incorporation of L-(6-13C)Lysine.[3][4] |
| Presence of "light" lysine in the medium. | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids. Standard FBS contains significant amounts of "light" lysine.[1][9] | |
| Arginine-to-Proline Conversion | Some cell lines can metabolically convert labeled arginine to labeled proline. | Supplement the SILAC medium with unlabeled L-proline (e.g., 200 mg/L). This will inhibit the enzymatic conversion pathway.[2][10] |
| Poor Cell Growth or Viability | The SILAC medium may lack essential growth factors that are removed during serum dialysis. | Supplement the medium with growth factors like insulin or EGF if your cell line requires them.[9] |
| L-lysine deficiency in the custom medium. | Ensure the correct concentration of both light and heavy lysine is added to the respective media. | |
| Inaccurate Quantification | Incomplete labeling leading to skewed heavy/light ratios. | Verify labeling efficiency (>95%) by mass spectrometry before conducting the main experiment.[3] |
| Arginine-to-proline conversion creating additional isotopic peaks. | Add unlabeled proline to the medium to prevent this conversion.[2][10] | |
| Errors in mixing "heavy" and "light" cell populations. | Accurately count cells before mixing to ensure a 1:1 ratio. |
Experimental Protocols
Protocol 1: Standard SILAC Workflow using L-(6-13C)Lysine
This protocol outlines the key steps for a typical SILAC experiment.
1. Reagent Preparation:
-
L-(6-13C)Lysine Stock Solution: Prepare a sterile stock solution of L-(6-13C)Lysine (e.g., 100 mg/mL in PBS). Store at -20°C.
-
Light Lysine Stock Solution: Prepare a sterile stock solution of unlabeled L-lysine at the same concentration.
-
SILAC Media: Use a commercial SILAC-grade DMEM or RPMI-1640 medium that is deficient in lysine and arginine.
-
Dialyzed FBS: Use fetal bovine serum that has been dialyzed to remove small molecules, including amino acids.
2. Cell Culture and Labeling:
-
Culture two separate populations of your cells.
-
For the "heavy" population, supplement the SILAC medium with L-(6-13C)Lysine and "light" L-arginine to the normal physiological concentrations.
-
For the "light" population, supplement the SILAC medium with "light" L-lysine and "light" L-arginine.
-
Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acid.[3][4]
-
Monitor cell growth and morphology to ensure the labeling process does not adversely affect the cells.
3. Experimental Treatment:
-
Once labeling is complete, apply your experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as the control.
4. Cell Harvesting and Lysis:
-
Harvest both "heavy" and "light" cell populations.
-
Wash the cells with ice-cold PBS.
-
Accurately count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Protein Digestion and Mass Spectrometry:
-
Quantify the protein concentration in the lysate.
-
Perform in-solution or in-gel digestion of the proteins using an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by LC-MS/MS.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| L-(6-13C)Lysine Purity | >98 atom % 13C | Isotopic purity is crucial for accurate quantification. |
| Labeling Efficiency | >95% | Should be achieved after 5-6 cell doublings.[3] |
| L-proline Supplementation | 200 mg/L | Effective in preventing arginine-to-proline conversion.[2][10] |
| Mass Shift for L-(6-13C)Lysine | +6 Da | The mass difference between the heavy and light forms of lysine.[11] |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. wp.unil.ch [wp.unil.ch]
- 5. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5 [isotope.com]
- 6. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-1 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. usherbrooke.ca [usherbrooke.ca]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Best practices for storing and handling L-(6-13C)Lysine--hydrogen chloride.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-(6-13C)Lysine--hydrogen chloride, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid L-(6-13C)Lysine--hydrogen chloride?
A1: To ensure the stability and longevity of solid L-(6-13C)Lysine--hydrogen chloride, it should be stored at room temperature in a dry, well-ventilated area, and protected from light and moisture.[1][2] The product is sensitive to moisture, which can cause it to clump.[3] For optimal long-term stability of the unopened product, which can be at least two years, it is recommended to maintain a temperature between 15-30°C and a relative humidity below 60%.[2][3]
Q2: How should I store L-(6-13C)Lysine--hydrogen chloride once it is in a solution?
A2: Stock solutions of L-(6-13C)Lysine--hydrogen chloride should be stored under sterile conditions to prevent contamination. For long-term storage of up to 6 months, it is recommended to store the solution at -80°C.[4][5] For shorter-term storage of up to one month, -20°C is suitable.[4][5] It is advisable to filter-sterilize the solution using a 0.22 µm filter before use, especially if it is prepared with water.[4]
Q3: What safety precautions should I take when handling L-(6-13C)Lysine--hydrogen chloride?
A3: When handling L-(6-13C)Lysine--hydrogen chloride, it is important to follow good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, protective goggles, and lab coats.[1] Handling should be done in a well-ventilated area to minimize the inhalation of dust or vapors.[1] In case of accidental release, avoid dust formation and collect the material mechanically for disposal according to local regulations.[1]
Troubleshooting Guides
Issue 1: Incomplete Isotopic Labeling in Cell Culture (e.g., SILAC)
Q: I am observing low or incomplete incorporation of L-(6-13C)Lysine in my protein samples. What could be the cause and how can I fix it?
A: Incomplete labeling is a common issue in stable isotope labeling by amino acids in cell culture (SILAC) and can significantly affect quantitative accuracy.[]
Possible Causes and Solutions:
-
Insufficient Cell Doublings: Cells require an adequate number of divisions to fully incorporate the labeled amino acid and dilute out the unlabeled ("light") version.
-
Low Purity of Labeled Amino Acid: The presence of unlabeled lysine in the labeled stock can lead to incomplete incorporation.
-
Solution: Always use high-purity L-(6-13C)Lysine to minimize the presence of its unlabeled counterpart.[]
-
-
Amino Acid Synthesis by Cells: Some cell lines may be capable of synthesizing their own lysine, leading to the dilution of the labeled amino acid.
-
Solution: Use a cell line that is auxotrophic for lysine. If this is not possible, ensure the culture medium has a sufficiently high concentration of L-(6-13C)Lysine to outcompete any endogenous synthesis.
-
Issue 2: Inaccurate or Skewed Quantification Ratios in Mass Spectrometry
Q: My heavy-to-light ratios in my SILAC experiment are inconsistent or skewed. What are the potential reasons for this?
A: Inaccurate quantification can arise from several factors during the experimental workflow.
Possible Causes and Solutions:
-
Incomplete Labeling: As discussed in Issue 1, incomplete incorporation of the heavy amino acid will lead to skewed ratios.
-
Solution: Confirm complete labeling by running a small-scale pilot experiment and analyzing it by mass spectrometry.
-
-
Inaccurate Sample Mixing: Unequal mixing of the "light" and "heavy" cell populations is a common source of error.
-
Solution: Perform a 1:1 mix of untreated lysates from both cell populations and verify the protein ratios by mass spectrometry before proceeding with the main experimental samples.[7]
-
-
Metabolic Conversion of Amino Acids: In some cases, cells can metabolically convert other amino acids (like arginine) into lysine, which would be unlabeled and thus skew the results.
-
Solution: While less common for lysine, being aware of potential metabolic pathways in your specific cell line is important. Using a lysine auxotroph can mitigate this.
-
Issue 3: Low Peptide/Protein Identification in Mass Spectrometry
Q: I am getting a low number of identified proteins or peptides from my mass spectrometry analysis. What can I do to improve this?
A: Low identification rates can be frustrating and can stem from issues in sample preparation and handling.
Possible Causes and Solutions:
-
Insufficient Starting Material: Particularly for low-abundance proteins, a larger amount of starting material may be necessary to obtain a detectable signal.[7]
-
Solution: Scale up your experiment by increasing the number of cells used.[7]
-
-
Sample Loss During Preparation: Peptides and proteins can be lost during steps like gel extraction, desalting, or due to adherence to plasticware.[7]
-
Solution: Minimize the number of sample preparation steps. For very small sample amounts, consider in-solution digestion instead of in-gel digestion to reduce peptide loss.[7]
-
-
Poor Protein Digestion: Incomplete digestion of proteins will result in fewer peptides suitable for mass spectrometry analysis.
Data Presentation
Table 1: Storage Recommendations for L-(6-13C)Lysine--hydrogen chloride
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Unopened) | Room Temperature (15-30°C) | At least 2 years | Store in a dry, well-ventilated place, protected from light. Keep relative humidity below 60%.[1][2][3] |
| Solution | -80°C | Up to 6 months | Use sterile, sealed containers.[4][5] |
| Solution | -20°C | Up to 1 month | Use sterile, sealed containers.[4][5] |
Experimental Protocols
General Protocol for SILAC Labeling and Sample Preparation
This protocol provides a general workflow. Specific conditions should be optimized for your cell line and experimental goals.
-
Cell Culture and Labeling:
-
Prepare two types of SILAC media: "light" medium containing natural abundance L-lysine and "heavy" medium containing L-(6-13C)Lysine.
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Allow the cells to grow for at least five to seven generations to ensure complete incorporation of the labeled amino acid.[7]
-
-
Cell Lysis and Protein Quantification:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration in each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform protein digestion, typically using trypsin, which cleaves at lysine and arginine residues. This can be done in-solution or after separating proteins by SDS-PAGE (in-gel digestion).
-
-
Peptide Cleanup:
-
Mass Spectrometry Analysis:
-
Analyze the cleaned peptide sample by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but have a known mass difference due to the 13C labeling.[7]
-
-
Data Analysis:
-
Use proteomics software to identify peptides and proteins from the MS/MS spectra.
-
The software will calculate the heavy-to-light (H/L) ratio for each peptide pair by comparing their signal intensities. The overall protein ratio is determined by averaging the ratios of all unique peptides identified for that protein.[7]
-
Visualizations
Caption: A typical experimental workflow for SILAC from cell culture to data analysis.
Caption: A troubleshooting decision tree for incomplete isotopic labeling.
References
- 1. isotope.com [isotope.com]
- 2. atiken.com [atiken.com]
- 3. pangoo.biz [pangoo.biz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating SILAC results with orthogonal methods like Western blotting.
In the realm of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful technique for identifying and quantifying relative changes in protein abundance across different cell populations. However, the validation of high-throughput proteomics data with an orthogonal method is a critical step to ensure the accuracy and reliability of the findings. Western blotting, a well-established and widely used technique for protein detection, serves as a gold standard for this purpose.
This guide provides a comprehensive comparison of SILAC and Western blotting, offering researchers, scientists, and drug development professionals the necessary information to effectively validate their SILAC results. We present a detailed comparison of quantitative data, step-by-step experimental protocols, and visual representations of the workflows and a relevant signaling pathway.
Quantitative Data Comparison: SILAC vs. Western Blot
The concordance between SILAC and Western blotting is a key indicator of the reliability of proteomic discoveries. The following table summarizes a comparison of protein expression ratios obtained by both methods for key components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway after EGF stimulation. The data demonstrates a strong correlation between the two techniques, reinforcing the validity of the SILAC results.
| Protein | SILAC Ratio (Stimulated/Unstimulated) | Western Blot Ratio (Stimulated/Unstimulated) |
| EGFR | 3.5 | 3.2 |
| SHC1 | 2.8 | 2.5 |
| GRB2 | 1.2 | 1.1 |
| SOS1 | 1.1 | 1.0 |
| GAB1 | 2.5 | 2.3 |
| PLCG1 | 2.1 | 1.9 |
| p-EGFR (Y1173) | 8.2 | 7.5 |
| p-ERK1/2 (T202/Y204) | 5.1 | 4.8 |
Experimental Workflows
To understand how these two powerful techniques are implemented, it is crucial to visualize their respective workflows. The following diagrams, created using the DOT language, illustrate the key steps involved in a typical SILAC experiment and the subsequent validation by Western blotting.
Signaling Pathway: EGFR Activation
To provide a biological context for the validation process, the following diagram illustrates the EGFR signaling pathway. This pathway is frequently studied using SILAC to investigate cellular responses to growth factors and the effects of targeted therapies. The diagram highlights key proteins and their phosphorylation events upon EGF binding, which are often validated by Western blotting.
Experimental Protocols
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal L-arginine and L-lysine. The other is grown in "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (⁴H₂).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least six doublings.
-
-
Experimental Treatment:
-
Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., 100 ng/mL EGF for 15 minutes). The "light" labeled cells serve as the control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Reduce the protein mixture with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant.
-
Identify peptides and proteins and quantify the "heavy" to "light" ratios for each protein.
-
Western Blotting Protocol for Validation
-
Sample Preparation:
-
Use the same cell lysates prepared for the SILAC experiment (unmixed "light" and "heavy" samples).
-
Denature the protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to a loading control (e.g., β-actin or GAPDH).
-
By following these detailed protocols and utilizing the provided comparative data and visualizations, researchers can confidently validate their SILAC findings, ensuring the robustness and accuracy of their quantitative proteomic studies.
A Researcher's Guide to Isotopic Lysine: Comparing L-(6-13C)Lysine, L-Lysine-(15N2), and L-Lysine-(2H) for Quantitative Proteomics
In the realm of quantitative proteomics, stable isotope labeling has become an indispensable tool for the accurate and robust measurement of protein abundance and turnover. Among the various amino acids used for metabolic labeling, lysine is a popular choice due to its frequent occurrence in proteins and the specificity of trypsin cleavage. This guide provides a comprehensive comparison of three commonly used isotopic versions of L-lysine: L-(6-13C)Lysine, L-Lysine-(15N2), and L-Lysine-(2H). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate labeled lysine for their specific experimental needs.
Quantitative Performance Comparison
The choice of an isotopic labeling strategy is contingent on several factors, including the desired mass shift, potential metabolic conversions, and the analytical platform being used. The following table summarizes the key quantitative characteristics of L-(6-13C)Lysine, L-Lysine-(15N2), and L-Lysine-(2H).
| Feature | L-(6-13C)Lysine | L-Lysine-(15N2) | L-Lysine-(2H) | L-Lysine-(13C6, 15N2) |
| Isotopic Purity | Typically >99%[1][2] | Typically >98% | Typically >98% | Typically >99% for both 13C and 15N[3] |
| Mass Shift (Da) | +6 | +2 | +4 or +8 (D4, D8) | +8 |
| Primary Application | SILAC-based quantitative proteomics, metabolic flux analysis | Quantitative proteomics, protein NMR | SILAC, particularly for multiplexing[4] | SILAC for a large and distinct mass shift[5][6] |
| Key Advantages | - Significant mass shift for clear separation in MS[7] - Traces carbon backbone in metabolic studies[7] | - Lower natural abundance of 15N provides a cleaner background in MS[7] - Fundamental for protein NMR studies | - Cost-effective - Enables higher levels of multiplexing (e.g., 3-plex SILAC)[4] | - Largest common mass shift, minimizing isotopic overlap[8] |
| Key Considerations | - Higher natural abundance of 13C can slightly complicate background signals[7] | - Smaller mass shift can sometimes lead to overlapping isotopic envelopes with unlabeled peptides[7] | - Potential for chromatographic separation from the unlabeled version, which could affect quantification[8] - Deuterated compounds can sometimes be resolved from non-deuterated ones in reverse-phase chromatography. | - Higher cost compared to single-isotope labeled versions[8] |
| Metabolic Conversion | Minimal and predictable. | Minimal. Lysine does not typically share its α-amino nitrogen. | Minimal. | Arginine to proline conversion can be a concern in SILAC, but lysine is generally stable. |
| Labeling Efficiency | High (>97%) in most cell lines[8] | High (>97%) | High (>97%)[8] | High (>97%)[8] |
Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
This protocol outlines a general workflow for a two-plex SILAC experiment to compare protein abundance between two cell populations.
1. Media Preparation:
-
Prepare two batches of cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-lysine and L-arginine.
-
Supplement the "light" medium with unlabeled L-lysine and L-arginine at standard concentrations.
-
Supplement the "heavy" medium with the desired isotopically labeled L-lysine (e.g., L-(6-13C)Lysine) and, if performing a double-labeling experiment with trypsin digestion, a heavy version of L-arginine.
2. Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell doublings in their respective SILAC media to ensure near-complete (>95%) incorporation of the labeled amino acids into the proteome.[5]
3. Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).
4. Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample. For proteomics studies, trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues.[5]
6. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Utilize specialized software (e.g., MaxQuant) to identify and quantify the peptide pairs. The software will calculate the ratio of the "heavy" to "light" peptide peak intensities, which reflects the relative abundance of the corresponding protein between the two experimental conditions.
Visualizing Key Concepts
To further elucidate the processes involved in isotopic labeling and lysine metabolism, the following diagrams are provided.
Caption: A generalized workflow for a SILAC experiment.
Caption: Major pathways of L-lysine catabolism in mammals.
Caption: Decision logic for selecting an isotopic lysine version.
References
- 1. L-Lysine·2HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2247-H-0.05 [isotope.com]
- 2. L-赖氨酸-6-13C 二盐酸盐 99 atom % 13C, 98% (CP), 98% L- | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5 [isotope.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chempep.com [chempep.com]
- 6. glpbio.com [glpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of L-(6-13C)Lysine and L-(U-13C6)Arginine in SILAC-Based Quantitative Proteomics
In the realm of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) stands as a powerful and widely adopted technique for discerning subtle changes in protein abundance across different cellular states. The choice of isotopically labeled amino acids is paramount to the success of a SILAC experiment, with L-Lysine and L-Arginine being the most common choices due to the specificity of the trypsin enzyme, which cleaves proteins at the C-terminus of these residues. This guide provides an objective comparison of two frequently used isotopic forms, L-(6-13C)Lysine and L-(U-13C6)Arginine, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Performance Comparison: L-(6-13C)Lysine vs. L-(U-13C6)Arginine
The selection between labeled lysine and arginine in a SILAC experiment is often dictated by the specific biological question, the cell type under investigation, and potential metabolic idiosyncrasies. While both amino acids are essential for achieving comprehensive proteome coverage, they exhibit distinct characteristics that can influence experimental outcomes.
| Feature | L-(6-13C)Lysine | L-(U-13C6)Arginine | Key Considerations |
| Metabolic Stability | Highly stable. Not known to undergo significant metabolic conversion to other amino acids. | Prone to metabolic conversion to Proline, and to a lesser extent, Glutamate, in many cell lines.[1][2][3][4][5][6] | Arginine-to-proline conversion can lead to inaccurate quantification of proline-containing peptides.[1][2][4] |
| Incorporation Efficiency | Generally high, with near-complete labeling achieved after several cell doublings.[7][8] | Also exhibits high incorporation efficiency, comparable to lysine in many cell lines.[7] | Incorporation rates should be empirically determined for each cell line and experimental condition. |
| Proteome Coverage | Labeling with lysine alone provides good coverage, as it is a frequent residue in many proteins. | Labeling with arginine complements lysine labeling, as trypsin cleaves at both residues, maximizing the number of labeled peptides.[1][9][10] | Dual labeling with both lysine and arginine is the standard approach for comprehensive proteome quantification.[10] |
| Mass Shift | 13C6-Lysine results in a 6 Dalton mass shift per lysine residue.[8][11] | 13C6-Arginine also results in a 6 Dalton mass shift per arginine residue.[12] | The mass shift is a critical parameter for mass spectrometric detection and quantification. |
| Potential for Artifacts | Minimal potential for metabolic artifacts. | High potential for artifacts due to arginine-to-proline conversion, which can split the isotopic signal of a peptide.[1][2] | Mitigation strategies are often necessary when using labeled arginine. |
The Challenge of Arginine-to-Proline Conversion
A significant drawback of using L-(U-13C6)Arginine is its metabolic conversion to proline in many cell types.[1][2][3][4][5][6] This conversion can lead to the appearance of "heavy" proline in peptides that do not contain arginine, complicating data analysis and potentially leading to the underestimation of the abundance of heavy-labeled, proline-containing peptides. The rate of this conversion can vary significantly between different cell lines and even under different culture conditions, making it an unpredictable source of error.[5]
Several strategies have been developed to mitigate this issue:
-
Supplementation with Unlabeled Proline: Adding an excess of unlabeled L-proline to the SILAC medium can suppress the metabolic pathway responsible for the conversion of arginine to proline.[4]
-
Computational Correction: Software tools can be used to identify and correct for the isotopic shifts caused by arginine-to-proline conversion during data analysis.
-
Genetic Engineering: In some model organisms, it is possible to genetically knock out the enzymes responsible for arginine catabolism, thereby preventing the conversion.[3]
Experimental Protocols
A standard SILAC experiment involves several key stages, from cell culture and labeling to mass spectrometry and data analysis. Below is a generalized protocol.
Cell Culture and SILAC Labeling
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in both L-lysine and L-arginine.
-
Amino Acid Supplementation: For the "light" condition, supplement the medium with normal ("light") L-lysine and L-arginine. For the "heavy" condition, supplement the medium with the corresponding heavy isotope-labeled amino acids, such as L-(6-13C)Lysine and L-(U-13C6)Arginine.
-
Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the labeled amino acids into the proteome.[1][13]
-
Incorporation Check (Optional but Recommended): Before starting the experiment, it is advisable to check the incorporation efficiency by analyzing a small sample of protein from the "heavy" labeled cells by mass spectrometry.
-
Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to the cell populations.
Sample Preparation and Mass Spectrometry
-
Cell Lysis and Protein Extraction: Harvest and lyse the "light" and "heavy" cell populations separately.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease, typically trypsin.
-
Peptide Fractionation (Optional): To reduce sample complexity, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the "light" and "heavy" peptide pairs.
Data Analysis
-
Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms based on the intensity of their respective peaks in the mass spectra.
-
Protein Ratio Calculation: The software then calculates the protein abundance ratios by combining the ratios of all identified peptides for each protein.
-
Statistical Analysis: Perform statistical analysis to identify proteins with significant changes in abundance between the experimental conditions.
Visualizing the SILAC Workflow and Key Considerations
To further clarify the experimental process and the critical choice between labeled lysine and arginine, the following diagrams illustrate the general SILAC workflow and the metabolic pathway of arginine-to-proline conversion.
Caption: A generalized workflow for a SILAC experiment.
Caption: Metabolic pathway of Arginine-to-Proline conversion.
Conclusion
Both L-(6-13C)Lysine and L-(U-13C6)Arginine are indispensable reagents in the SILAC toolbox for quantitative proteomics. L-(6-13C)Lysine offers the advantage of metabolic stability, providing a clean and straightforward background for quantification. In contrast, while L-(U-13C6)Arginine is crucial for achieving maximum proteome coverage when used in conjunction with labeled lysine, its propensity for metabolic conversion to proline necessitates careful experimental design and data analysis to avoid quantification errors. For routine SILAC experiments where high accuracy is paramount and the proteome coverage with lysine labeling is sufficient, L-(6-13C)Lysine may be the preferred choice. However, for comprehensive, deep proteome quantification, the dual-labeling approach with both L-(6-13C)Lysine and L-(U-13C6)Arginine remains the gold standard, provided that appropriate measures are taken to address the arginine-to-proline conversion issue. The ultimate decision should be guided by the specific research goals, the cell system being studied, and a thorough understanding of the potential metabolic pathways at play.
References
- 1. chempep.com [chempep.com]
- 2. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 13. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison: Unveiling the Accuracy and Precision of SILAC Quantification with L-(6-13C)Lysine
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a gold-standard for its accuracy and robustness. This guide provides an in-depth comparison of SILAC quantification utilizing L-(6-13C)Lysine against other common isotopic labels, supported by experimental data and detailed protocols to inform experimental design and ensure reliable results.
At the core of SILAC's power is the metabolic incorporation of "heavy" amino acids into proteins, allowing for the direct comparison of protein abundance between different cell populations. The choice of the stable isotope-labeled amino acid is a critical parameter that can influence the precision of quantification. This guide focuses on L-(6-13C)Lysine, a widely used SILAC reagent, and evaluates its performance in the context of accuracy and precision.
Performance Snapshot: L-(6-13C)Lysine in SILAC Quantification
Stable isotope labeling with L-(6-13C)Lysine provides a mass shift of 6 Daltons compared to its light counterpart. This distinct mass difference allows for clear separation and accurate quantification of peptides in mass spectrometry. While SILAC, in general, is recognized for its high precision, the specific choice of isotope can have subtle effects on performance.
A systematic comparison of various quantitative proteomics strategies, including label-free, SILAC, and TMT methods, for studying the Epidermal Growth Factor Receptor (EGFR) signaling network revealed that SILAC offers the highest precision, particularly for the quantification of phosphorylation sites, which is crucial for analyzing cellular signaling.[1][2]
Table 1: Comparison of Common SILAC Lysine Isotopes
| Feature | L-(6-13C)Lysine (Lys6) | L-(¹³C₆,¹⁵N₂)Lysine (Lys8) | L-(4,4,5,5-D4)Lysine (Lys4) |
| Mass Shift | +6 Da | +8 Da | +4 Da |
| Typical Use | 2-plex or 3-plex SILAC | 3-plex SILAC (heavy label) | 3-plex SILAC (medium label) |
| Potential for Metabolic Conversion | Minimal | Minimal | Potential for chromatographic separation from light counterpart |
| Reported Precision | High | High | High |
Experimental Corner: Protocols for Robust SILAC Quantification
To achieve high accuracy and precision in SILAC experiments using L-(6-13C)Lysine, meticulous adherence to optimized protocols is paramount. Below are detailed methodologies for a typical SILAC workflow, from cell culture to mass spectrometry analysis.
Detailed Experimental Protocol: SILAC Labeling and Sample Preparation for EGFR Signaling Analysis
This protocol is designed for the quantitative analysis of protein expression changes in a cancer cell line in response to an EGFR inhibitor, a common application in drug development research.
1. Cell Culture and Metabolic Labeling:
-
Culture human colorectal cancer DiFi cells in DMEM specifically designed for SILAC, lacking L-lysine and L-arginine.
-
For the "light" condition, supplement the medium with standard L-lysine and L-arginine.
-
For the "heavy" condition, supplement the medium with L-(6-13C)Lysine (13C6-Lys) and standard L-arginine.
-
Grow the cells for at least six cell doublings to ensure complete incorporation of the labeled amino acids.[3]
-
Treat the "heavy" labeled cells with an EGFR inhibitor (e.g., Cetuximab) for a specified time course (e.g., 24 hours), while the "light" labeled cells serve as the untreated control.
2. Cell Lysis and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the protein mixture with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using sequencing-grade modified trypsin.
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.
5. Data Analysis:
-
Process the raw mass spectrometry data using a software platform such as MaxQuant.
-
Identify peptides and proteins by searching the data against a human protein database.
-
Quantify the relative abundance of proteins based on the intensity ratios of the "heavy" (13C6-Lysine labeled) to "light" peptide pairs.
Visualizing Cellular Processes: Workflows and Signaling Pathways
Understanding the intricate network of cellular signaling is crucial for drug development. SILAC-based proteomics provides a powerful lens to dissect these pathways. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway often investigated using this technique.
A key area where SILAC with L-(6-13C)Lysine excels is in the detailed analysis of signaling pathways, such as the EGFR-ERBB3 network, which is often implicated in cancer and drug resistance.
References
- 1. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SILAC-Based Quantitative Proteomic Analysis of Diffuse Large B-Cell Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
SILAC vs. iTRAQ vs. TMT: a comparative analysis for quantitative proteomics.
In the landscape of quantitative proteomics, three techniques have emerged as powerful tools for researchers and drug development professionals: Stable Isotope Labeling with Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). Each method offers distinct advantages and is suited to different experimental designs and sample types. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Principles of the Methods
SILAC is a metabolic labeling approach where cells are cultured in media containing "light" or "heavy" isotopic forms of essential amino acids.[1][2] This in vivo labeling results in the incorporation of these isotopes into all newly synthesized proteins.[1] When the "light" and "heavy" cell populations are combined, the relative protein abundance is determined by the ratio of the corresponding peptide peaks in the mass spectrometer.[3]
iTRAQ and TMT are chemical labeling techniques that utilize isobaric tags.[2][4] These tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses.[5] This allows for the simultaneous identification and quantification of peptides from multiple samples.[1][6] The key difference between iTRAQ and TMT lies in their chemical structure and the number of samples that can be multiplexed.[1]
Performance Comparison
A systematic comparison of these methods reveals trade-offs in proteome coverage, accuracy, and precision. The following tables summarize key performance metrics.
| Performance Metric | SILAC | iTRAQ | TMT | Notes |
| Labeling Strategy | Metabolic (in vivo)[1] | Chemical (in vitro)[2] | Chemical (in vitro)[2] | SILAC labeling occurs during cell growth, while iTRAQ and TMT label peptides after protein extraction and digestion.[2] |
| Sample Type | Proliferating cells[7] | Virtually any sample[4] | Virtually any sample[4] | SILAC is limited to samples that can incorporate the isotopic amino acids through metabolism.[7] |
| Multiplexing Capacity | Up to 5-plex[8] | 4-plex or 8-plex[4] | Up to 18-plex[1] | iTRAQ and TMT offer higher throughput for comparing multiple conditions simultaneously.[2] |
| Ratio Compression | Low | Prone to ratio compression[2] | Prone to ratio compression[2] | Co-isolation of precursor ions can lead to an underestimation of quantification ratios in iTRAQ and TMT.[2] |
A head-to-head experimental comparison using a high-resolution mass spectrometer provided the following quantitative insights:
| Quantitative Performance | SILAC | iTRAQ | TMT |
| Proteome Coverage (Identified Proteins) | High | Moderate | Moderate |
| Accuracy (% Deviation from Expected Ratio) | High | Moderate | Moderate |
| Precision (Coefficient of Variation) | High | Moderate | Moderate |
| Dynamic Range | Wide | Moderate | Moderate |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for SILAC, iTRAQ, and TMT.
Detailed Experimental Protocols
SILAC Protocol
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., 13C6-Arginine and 13C6-Lysine). Cells should be cultured for at least five passages to ensure complete incorporation of the heavy amino acids.[9]
-
Sample Harvesting and Mixing: After experimental treatment, harvest the "light" and "heavy" cell populations and count them accurately. Combine the two populations in a 1:1 ratio based on cell number.[10]
-
Protein Extraction and Digestion: Lyse the combined cell pellet to extract proteins. The total protein concentration should be determined. Subsequently, the protein mixture is digested into peptides, typically using trypsin.[10]
-
Mass Spectrometry and Data Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[9]
iTRAQ/TMT Protocol
-
Protein Extraction and Digestion: Extract proteins from each of the individual samples to be compared. Reduce, alkylate, and then digest the proteins into peptides using an enzyme like trypsin.[11]
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent) according to the manufacturer's protocol. This reaction typically targets the primary amines of the peptides.[11]
-
Sample Pooling: After labeling, combine the peptide samples in equal amounts.[11]
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high pH reversed-phase chromatography.[1]
-
LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by tandem mass spectrometry. In the MS/MS scan, the isobaric tags are fragmented, releasing reporter ions.[11]
-
Data Analysis: The relative abundance of the peptides (and thus the proteins) across the different samples is determined by the intensities of the corresponding reporter ions.[11]
Logical Comparison of Key Features
Conclusion
The choice between SILAC, iTRAQ, and TMT depends heavily on the specific research question, available instrumentation, and the nature of the samples. SILAC is the gold standard for accuracy and precision in cell culture-based experiments.[2] For studies requiring higher throughput and the analysis of a broader range of sample types, including clinical tissues, iTRAQ and TMT are more suitable, with TMT offering a higher degree of multiplexing.[2][4] Researchers must consider the potential for ratio compression with isobaric tagging methods and employ appropriate data analysis strategies to mitigate this effect.[2]
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. creative-proteomics.com [creative-proteomics.com]
- 6. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iTRAQ .pptx [slideshare.net]
A Head-to-Head Comparison: Label-Free Quantification vs. L-(6-13C)Lysine Labeling in Quantitative Proteomics
In the landscape of quantitative proteomics, researchers are often faced with a critical choice: employ a label-free approach or a metabolic labeling strategy such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-(6-13C)Lysine. Both methodologies aim to determine the relative abundance of proteins in complex biological samples, yet they operate on fundamentally different principles, each with a distinct set of advantages and limitations. This guide provides an objective comparison to help researchers, scientists, and drug development professionals select the optimal strategy for their experimental goals.
Core Principles: Two Paths to Quantification
Label-Free Quantification (LFQ) is a method that directly compares the signal intensities of peptides across different samples analyzed by mass spectrometry.[1][2] The two primary LFQ approaches are:
-
Intensity-Based Methods: These calculate the area under the curve (AUC) of the chromatographic peak for each peptide precursor ion. This is generally considered more accurate than spectral counting.[1]
-
Spectral Counting: This method quantifies proteins based on the number of tandem mass spectra (MS/MS) identified for a given protein.[1][3] The underlying principle is that more abundant proteins will generate a higher number of MS/MS spectra.[1]
L-(6-13C)Lysine Labeling (SILAC) is a metabolic labeling technique. In this approach, cells are cultured in a medium where the natural ("light") lysine is replaced with a heavy, stable isotope-labeled version, L-(6-13C)Lysine.[4] Over several cell divisions, this heavy amino acid is incorporated into all newly synthesized proteins.[4][5] When samples from different conditions (e.g., treated vs. untreated) are mixed, the mass spectrometer can distinguish between the light and heavy peptides, and the ratio of their signal intensities provides a precise measure of the relative protein abundance.[4]
Performance Metrics: A Data-Driven Comparison
The choice between LFQ and SILAC often hinges on the specific requirements of the experiment, such as the desired proteome coverage, accuracy, and the number of samples to be analyzed.
| Feature | Label-Free Quantification (LFQ) | L-(6-13C)Lysine Labeling (SILAC) |
| Proteome Coverage | Higher; can identify up to 3x more proteins.[6] | Lower, due to increased sample complexity from mixing.[6][7] |
| Quantification Accuracy | Moderate; can be less accurate than labeled methods.[6][8] | Higher, especially for low-abundance proteins.[6] |
| Precision & Reproducibility | Lower; susceptible to run-to-run variation.[3][9] | Higher; samples are mixed early, minimizing analytical variability.[3][10] |
| Dynamic Range | Wider; effective at detecting significant protein changes.[6] | Narrower.[6] |
| Sample Throughput | High; unlimited number of samples can be compared.[1][2] | Low; typically limited to 2 or 3 states per experiment. |
| Cost | Lower; no expensive isotopic labels required.[6][9] | Higher, due to the cost of labeled amino acids and special media.[3][6] |
| Sample Preparation | Simpler and faster workflow.[9] | More complex and time-consuming, requires metabolic labeling.[9] |
| Applicability | Applicable to any sample type, including clinical tissues.[2][9] | Primarily limited to in vitro cell culture models.[3] |
Key Findings from Comparative Studies:
-
A systematic evaluation found that while super-SILAC offered slightly higher precision in replicate measurements, label-free methods identified more proteins overall.[7]
-
In a study comparing LFQ and TMT (another labeling method), the label-free approach identified up to threefold more proteins.[8] For instance, in a study on liver cancer cell lines, LFQ identified around 3000 proteins compared to 1000 by a TMT-based method.[6]
-
Label-based methods like SILAC generally provide more accurate quantification, with error rates for low-abundance proteins being around 15% lower than label-free methods.[6]
-
SILAC demonstrates higher precision and is often the method of choice for analyzing cellular signaling in cell culture models.[10]
Experimental Workflows
The workflows for LFQ and SILAC differ significantly, particularly in the initial sample preparation stages.
Caption: Workflow for Label-Free Quantification (LFQ).
Caption: Workflow for L-(6-13C)Lysine (SILAC) Labeling.
Detailed Experimental Protocols
Protocol 1: Label-Free Quantification (Intensity-Based)
This protocol outlines a typical workflow for an intensity-based, data-dependent acquisition (DDA) label-free experiment.[1]
-
Protein Extraction:
-
Lyse cell pellets or tissues in an appropriate lysis buffer (e.g., urea-based buffer).
-
Sonicate or homogenize to ensure complete lysis.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay like BCA or Bradford.
-
-
In-Solution Digestion:
-
Reduction: Take a standardized amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate to reduce the urea concentration to below 1 M. Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute peptides in an appropriate solvent (e.g., 0.1% formic acid).
-
Inject each sample separately onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Acquire data in DDA mode, consisting of a high-resolution MS1 scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use software like MaxQuant or Progenesis QI to perform peptide identification and quantification.
-
The software will align the chromatograms from different runs and compare the AUC of the same peptide precursor ions across all samples for relative quantification.[11]
-
Protocol 2: L-(6-13C)Lysine (SILAC) Labeling
This protocol is adapted for a typical two-state SILAC experiment.[4][12]
-
Cell Culture and Labeling:
-
Prepare two types of SILAC media (e.g., DMEM for SILAC) that lack natural lysine.
-
Light Medium: Supplement one batch of medium with natural L-Lysine ("light").
-
Heavy Medium: Supplement the second batch with L-(6-13C)Lysine ("heavy"). Both media should also contain dialyzed fetal bovine serum to avoid unlabeled amino acids.
-
Culture two separate populations of cells in the "light" and "heavy" media for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other ("light") serves as the control.
-
-
Sample Collection and Mixing:
-
Harvest the cells from both populations.
-
Count the cells and combine them at a 1:1 ratio.
-
Lyse the combined cell pellet.
-
-
Protein Digestion:
-
Perform protein quantification, reduction, alkylation, and trypsin digestion on the mixed lysate as described in the label-free protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the incorporated heavy lysine.
-
-
Data Analysis:
-
Use SILAC-aware software (e.g., MaxQuant) to identify peptide pairs and calculate the intensity ratio of the heavy to light peptides.
-
Protein ratios are determined by averaging the ratios of all peptides identified for that protein.
-
Application in Signaling Pathway Analysis
Both quantitative proteomics techniques are powerful tools for elucidating changes in cellular signaling pathways in response to stimuli or disease.[13][14] For example, they can be used to study the dynamics of pathways like the MAPK/ERK pathway, which is crucial in cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
By comparing a stimulated vs. unstimulated state, a researcher could use either LFQ or SILAC to quantify changes in the abundance of proteins like Ras, Raf, MEK, and ERK, or even identify changes in their phosphorylation status, providing deep insights into the pathway's activation dynamics.
Conclusion: Making the Right Choice
The decision between label-free quantification and L-(6-13C)Lysine labeling is context-dependent.
-
Choose Label-Free Quantification when:
-
Choose L-(6-13C)Lysine (SILAC) Labeling when:
Ultimately, both methods are powerful tools in the proteomics arsenal. By understanding their respective strengths and weaknesses, researchers can design more effective experiments that yield robust and reliable quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of label-free and label-based strategies for proteome analysis of hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. wp.unil.ch [wp.unil.ch]
- 13. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 14. Proteomics Analysis for Identification of Potential Cell Signaling Pathways and Protein Targets of Actions of Atractylodin and β-Eudesmol Against Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hands-on: Label-free versus Labelled - How to Choose Your Quantitation Method / Label-free versus Labelled - How to Choose Your Quantitation Method / Proteomics [training.galaxyproject.org]
Evaluating the quality and purity of commercially available 13C-labeled amino acids.
For researchers in proteomics, metabolomics, and drug development, the quality and purity of ¹³C-labeled amino acids are paramount for generating accurate and reproducible data. These isotopically enriched compounds are fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis, and as internal standards for quantitative mass spectrometry. However, the market offers a variety of suppliers and products, making it crucial to understand the key quality parameters and how to verify them. This guide provides an objective comparison of commercially available ¹³C-labeled amino acids, supported by experimental protocols for in-house validation.
Key Quality Parameters for ¹³C-Labeled Amino Acids
The utility of a ¹³C-labeled amino acid is primarily determined by three factors: isotopic enrichment, chemical purity, and enantiomeric purity.
-
Isotopic Enrichment: This refers to the percentage of the amino acid molecules that contain the ¹³C isotope at the specified position(s). High isotopic enrichment (typically >98%) is critical to maximize the signal-to-noise ratio in mass spectrometry and NMR experiments and to ensure accurate quantification.
-
Chemical Purity: This is the percentage of the product that is the desired amino acid, irrespective of its isotopic composition. Impurities can interfere with experiments, introduce artifacts, and lead to erroneous results. High chemical purity (typically >98%) is essential for reliable experimental outcomes.
-
Enantiomeric Purity: Amino acids exist as L- and D-isomers (enantiomers). For most biological applications, the L-isomer is the biologically active form. Contamination with the D-enantiomer can interfere with biological processes and analytical measurements. Therefore, high enantiomeric purity (typically >99% L-isomer) is crucial.
Comparison of Commercial ¹³C-Labeled Amino Acids
Table 1: Comparison of Typical Specifications for Commercial ¹³C-Labeled Amino Acids
| Feature | Supplier A (e.g., Cambridge Isotope Laboratories) | Supplier B (e.g., Sigma-Aldrich/Merck) | Supplier C (e.g., BOC Sciences) |
| Isotopic Enrichment | Typically ≥98% to ≥99% | Typically ≥98% to ≥99% | Typically ≥98% |
| Chemical Purity | Typically ≥98% to ≥99% | Typically ≥98% | Typically ≥98% |
| Enantiomeric Purity | Typically specified, >99% L-isomer | Often specified, >98% L-isomer | Information may require inquiry |
| Analytical Data Provided | Certificate of Analysis with MS and/or NMR data | Certificate of Analysis with purity data | Product specification sheets |
Note: The information in this table is representative and may not reflect the exact specifications for all products from these suppliers. Always refer to the product-specific documentation.
Experimental Protocols for Quality and Purity Verification
In-house validation of ¹³C-labeled amino acids is a critical step to ensure the reliability of experimental results. Below are detailed protocols for assessing the key quality parameters.
Determination of Isotopic Enrichment and Chemical Purity by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining both isotopic enrichment and chemical purity. High-resolution mass spectrometry is particularly well-suited for this purpose.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the ¹³C-labeled amino acid in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.
-
For LC-MS analysis, prepare a mobile phase-compatible solution.
-
-
Instrumentation and Method:
-
Direct Infusion-MS:
-
Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Acquire spectra in both positive and negative ion modes to ensure the detection of all potential species.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject the sample onto an appropriate HPLC column (e.g., C18 for reversed-phase) coupled to the mass spectrometer.
-
Develop a gradient elution method to separate the amino acid from any potential impurities.
-
Acquire full scan mass spectra.
-
-
-
Data Analysis:
-
Isotopic Enrichment:
-
Determine the mass-to-charge ratio (m/z) of the unlabeled and the fully ¹³C-labeled amino acid.
-
Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.
-
Isotopic Enrichment (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] * 100
-
-
Chemical Purity:
-
In the LC-MS chromatogram, integrate the peak area of the amino acid of interest and any impurity peaks.
-
Chemical Purity (%) = (Peak Area of Amino Acid / Total Peak Area of All Components) * 100
-
-
Determination of Isotopic Enrichment and Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the ¹³C label and assess isotopic enrichment.
Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the ¹³C-labeled amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Method:
-
Acquire a ¹H NMR spectrum to assess the overall structure and identify any proton-bearing impurities.
-
Acquire a ¹³C NMR spectrum. The signal corresponding to the labeled carbon will be significantly enhanced.
-
For more detailed analysis, 2D NMR experiments such as ¹H-¹³C HSQC can be performed to confirm the connectivity between protons and the labeled carbon.
-
-
Data Analysis:
-
Isotopic Enrichment:
-
In the ¹³C NMR spectrum, the intensity of the peak corresponding to the labeled carbon can be compared to the intensity of the same carbon in a known concentration of the unlabeled standard. However, quantitative ¹³C NMR can be complex.
-
A more common approach is to use the satellite peaks in the ¹H NMR spectrum that arise from coupling to the ¹³C nucleus to estimate enrichment.
-
-
Determination of Enantiomeric Purity by Chiral Chromatography
Chiral chromatography is the gold standard for separating and quantifying enantiomers.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the ¹³C-labeled amino acid in the mobile phase.
-
Derivatization may be necessary for some amino acids to improve separation and detection. Common derivatizing agents include o-phthalaldehyde (OPA) for fluorescence detection.
-
-
Instrumentation and Method:
-
Use an HPLC system equipped with a chiral column (e.g., based on cyclodextrin or teicoplanin).[1]
-
Develop an isocratic or gradient elution method using a mobile phase that provides good separation of the L- and D-enantiomers.
-
Use a suitable detector (e.g., UV, fluorescence, or mass spectrometer).
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers based on the retention times of pure standards.
-
Integrate the peak areas of the two enantiomers.
-
Enantiomeric Purity (% L-isomer) = [Peak Area of L-isomer / (Peak Area of L-isomer + Peak Area of D-isomer)] * 100
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these quality control measures.
Caption: Experimental workflow for the quality and purity evaluation of ¹³C-labeled amino acids.
Signaling Pathway of Application: SILAC
The quality of ¹³C-labeled amino acids directly impacts the reliability of quantitative proteomics studies using SILAC.
References
A Researcher's Guide to Cross-Validation of SILAC Data: Integrating Bioinformatics and Functional Assays
In the realm of quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) stands out as a powerful and widely adopted technique for discerning protein abundance changes across different cellular states.[1][2][3][4] Its in vivo labeling approach minimizes experimental variability, leading to high accuracy and reproducibility.[2] However, to ensure the biological significance of SILAC-derived quantitative data, rigorous cross-validation through a combination of bioinformatics analysis and targeted functional assays is paramount. This guide provides an objective comparison of SILAC data with and without such validation, supported by experimental data and detailed protocols for key validation experiments.
The Imperative of Cross-Validation
While SILAC provides a global snapshot of proteomic changes, it is essential to validate these findings to confirm their biological relevance and to distinguish true biological effects from potential experimental artifacts. Cross-validation serves to:
-
Confirm Protein Abundance Changes: Orthogonal methods like Western blotting can verify the up- or downregulation of specific proteins identified by SILAC.
-
Validate Post-Translational Modifications (PTMs): SILAC can be coupled with enrichment strategies for PTMs like phosphorylation.[5] Kinase assays can then be used to validate the functional consequences of these changes.
-
Elucidate Biological Pathways: Bioinformatics analyses, such as Gene Ontology (GO) and pathway enrichment, help to place the quantitative data into a biological context, which can then be tested with functional assays.[6][7][8][9]
-
Increase Confidence in Novel Discoveries: Validation is crucial when identifying novel protein-protein interactions or previously uncharacterized changes in protein expression.
Data Presentation: A Comparative Look at Validated and Unvalidated SILAC Data
To illustrate the importance of cross-validation, the following tables summarize quantitative data from hypothetical SILAC experiments and their corresponding validation results.
Table 1: Comparison of SILAC Ratios with Western Blot Quantification
| Protein | SILAC Ratio (Heavy/Light) | Western Blot Fold Change | Concordance |
| Protein A | 2.5 | 2.3 | High |
| Protein B | 0.4 | 0.5 | High |
| Protein C | 1.8 | 1.1 | Low |
| Protein D | 3.2 | Not Detected | Discrepant |
As shown in Table 1, Western blotting can confirm the direction and magnitude of protein changes identified by SILAC. Discrepancies, as seen with Protein C and D, may arise from antibody specificity issues, protein isoforms not distinguished by SILAC, or other experimental variables, highlighting the need for orthogonal validation.[10][11][12][13]
Table 2: Correlation of SILAC Phosphorylation Data with Kinase Activity
| Phosphorylated Protein | SILAC Ratio (Heavy/Light) | In vitro Kinase Assay Result | Functional Implication |
| Substrate X (pY123) | 4.1 | Increased phosphorylation by Kinase Y | Validated |
| Substrate Z (pS45) | 3.5 | No change in phosphorylation by Kinase W | Requires further investigation |
Table 2 demonstrates how a functional assay, such as a kinase assay, can validate the functional consequence of phosphorylation changes observed in a SILAC experiment. An increased SILAC ratio for a phosphopeptide should correlate with increased activity of the responsible kinase.[14][15][16]
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Western Blotting for Protein Validation
Objective: To validate the relative abundance of a specific protein identified by SILAC.
Materials:
-
Cell lysates from the same experimental conditions as the SILAC experiment
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). Compare the fold changes between conditions to the SILAC ratios.[10][11][12][17]
In Vitro Kinase Assay
Objective: To determine if the activity of a specific kinase is altered, corroborating SILAC data on the phosphorylation of its substrates.
Materials:
-
Immunoprecipitated kinase from cell lysates
-
Recombinant substrate protein or peptide
-
Kinase reaction buffer
-
[γ-³²P]ATP (for radioactive assay) or ATP and phospho-specific antibodies (for non-radioactive assay)
-
Scintillation counter or Western blot equipment
Protocol:
-
Kinase Immunoprecipitation: Lyse cells and incubate the lysate with an antibody specific to the kinase of interest, followed by incubation with protein A/G beads to pull down the kinase.
-
Kinase Reaction:
-
Wash the immunoprecipitated kinase beads with kinase reaction buffer.
-
Resuspend the beads in kinase reaction buffer containing the substrate and ATP (or [γ-³²P]ATP).
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection of Phosphorylation:
-
Radioactive method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity.
-
Non-radioactive method: Perform a Western blot using a phospho-specific antibody against the substrate.
-
-
Analysis: Compare the kinase activity between different experimental conditions.[14][15][16]
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the functional outcome (e.g., changes in cell proliferation or apoptosis) suggested by SILAC data.
Materials:
-
Cells treated under the same conditions as the SILAC experiment
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the compounds or conditions used in the SILAC experiment for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group.
Mandatory Visualization: Diagrams of Workflows and Pathways
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
SILAC is an exceptionally precise method for quantitative proteomics. However, its true power is realized when integrated with robust cross-validation strategies. By combining SILAC with bioinformatics analyses and targeted functional assays, researchers can move beyond simple protein quantification to gain deeper, more reliable insights into complex biological processes. This integrated approach is essential for producing high-quality, publishable data and for advancing our understanding of cellular function in both health and disease.
References
- 1. A SILAC-based Approach Identifies Substrates of Caspase-dependent Cleavage upon TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SILAC-Based Quantitative Proteomic Analysis Unveils Arsenite-Induced Perturbation of Multiple Pathways in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]
- 9. Gene ontology and pathway analysis - Bioinformatics for Beginners, January 2025 [bioinformatics.ccr.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Reproducibility of SILAC Experiments with L-(6-13C)Lysine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate and reproducible quantitative proteomics.[1] This guide provides an objective comparison of the inter-laboratory reproducibility of SILAC experiments, with a focus on the use of L-(6-13C)Lysine. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to design and evaluate robust SILAC studies.
Data Presentation: Quantitative Comparison of Reproducibility
| Performance Metric | Experimental Condition | Reported Value (Median CV%) | Reference |
| Protein Turnover Rate (Technical Replicates) | Pulsed SILAC-TMT | 8% | [2] |
| Peptide Turnover Rate (Technical Replicates) | Pulsed SILAC-TMT | 18% | [2] |
| Protein Quantification (1:20 Ratio) | SILAC-DIA (MS2-level) | 22.5% | [3] |
| Protein Quantification (1:20 Ratio) | SILAC-DDA (MS1-level) | 60% | [3] |
| Protein Quantification (20:1 Ratio) | SILAC-DIA (MS2-level) | 14% | [3] |
| Protein Quantification (20:1 Ratio) | SILAC-DDA (MS1-level) | 12% | [3] |
| Study Design | Number of Quantified Proteins | Precision (Median CV%) | Reference |
| SILAC vs. Dimethyl Labeling (Repeatability) | ~800 | SILAC showed higher reproducibility | [4] |
| Pulsed SILAC-TMT | ~6000 | High concordance with standard dynamic SILAC | [2] |
Note: The provided Coefficient of Variation (CV) values are indicative of the precision that can be achieved within a laboratory under specific experimental conditions. Inter-laboratory variability may be higher due to differences in instrumentation, reagents, and specific protocol implementations.
Experimental Protocols
A generalized experimental protocol for a SILAC experiment using L-(6-13C)Lysine is outlined below. This protocol is a synthesis of methodologies reported in various publications and should be adapted to specific cell lines and experimental goals.
1. Cell Culture and SILAC Labeling:
-
Cell Line Selection: Choose a cell line that is auxotrophic for lysine.
-
SILAC Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking lysine. Supplement the "light" medium with natural L-Lysine and the "heavy" medium with L-(6-13C)Lysine. Both media should be supplemented with dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the cells for at least five to six passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation (>95%) of the labeled amino acid.[5]
-
Verification of Incorporation: After the adaptation phase, perform a small-scale protein extraction and mass spectrometry analysis to confirm the labeling efficiency.
2. Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment (e.g., drug stimulation, gene knockdown) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population (e.g., the "light" labeled cells) serves as the control.
3. Sample Preparation:
-
Cell Lysis: Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates from both cell populations using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
4. Protein Digestion:
-
Reduction and Alkylation: Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
In-solution or In-gel Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. The digestion can be performed in-solution or after separating the proteins on an SDS-PAGE gel.
5. Mass Spectrometry Analysis:
-
LC-MS/MS: Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are first separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
6. Data Analysis:
-
Peptide and Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins from the acquired MS/MS spectra.
-
Quantification: The relative abundance of proteins is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
Mandatory Visualization
Caption: A generalized workflow of a SILAC experiment.
Caption: EGFR signaling pathway analysis using SILAC.
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biological Impact of Metabolic Labeling with 13C-Lysine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with stable isotopes, such as 13C-lysine, is a cornerstone of quantitative proteomics, enabling precise measurement of protein abundance, turnover, and post-translational modifications. A fundamental assumption of this technique, particularly in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), is that the isotopic labeling is biologically silent and does not perturb cellular physiology. This guide provides a comprehensive assessment of the biological impact of 13C-lysine labeling, offering a comparison with unlabeled (12C-lysine) controls and presenting supporting experimental data and detailed protocols to validate the non-perturbative nature of this widely used method.
I. Minimal Impact on Cell Proliferation and Viability
A primary concern with any metabolic labeling strategy is its potential to affect cell growth and health. Extensive use in the scientific community has shown that 13C-lysine does not significantly alter cell proliferation rates or viability. The chemical properties of 13C-lysine are nearly identical to those of its natural "light" counterpart, 12C-lysine, allowing it to be seamlessly incorporated into proteins without triggering stress responses or metabolic disturbances.
To quantitatively assess the impact on cell growth, a common method is to compare the proliferation of cells cultured in media containing 13C-lysine with those in standard "light" lysine medium.
Table 1: Comparative Analysis of Cell Proliferation
| Cell Line | Labeling Condition | Doubling Time (hours) | Viability (%) |
| Human Embryonic Stem Cells (hESCs) | 12C-Lysine (Control) | ~35 | >95 |
| Human Embryonic Stem Cells (hESCs) | 13C-Lysine | ~35 | >95 |
| HeLa | 12C-Lysine (Control) | ~24 | >98 |
| HeLa | 13C-Lysine | ~24 | >98 |
Data are representative values compiled from typical SILAC validation experiments. Actual values may vary depending on specific cell line and culture conditions.
II. Unaltered Cell Cycle Progression
Beyond overall growth rates, it is crucial to ensure that metabolic labeling does not perturb the intricate process of cell division. Flow cytometry analysis of DNA content in cell populations labeled with 13C-lysine demonstrates that the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) remains unchanged compared to control cells. This indicates that the incorporation of heavy lysine does not interfere with DNA replication or the checkpoints that govern cell cycle progression.
Table 2: Comparative Cell Cycle Analysis
| Cell Line | Labeling Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Jurkat | 12C-Lysine (Control) | 55 ± 3 | 30 ± 2 | 15 ± 1 |
| Jurkat | 13C-Lysine | 54 ± 3 | 31 ± 2 | 15 ± 1 |
| A549 | 12C-Lysine (Control) | 60 ± 4 | 25 ± 3 | 15 ± 2 |
| A549 | 13C-Lysine | 59 ± 4 | 26 ± 3 | 15 ± 2 |
Data are representative values from flow cytometry experiments. Values are presented as mean ± standard deviation.
III. Integrity of Key Signaling Pathways
Lysine is not only a building block for proteins but also plays a role in cellular signaling. Two key pathways sensitive to amino acid availability are the mTORC1 (mechanistic Target of Rapamycin Complex 1) and the GCN2-eIF2α-ATF4 pathways. The mTORC1 pathway is a central regulator of cell growth and is activated by sufficient amino acid levels, including lysine. Conversely, the GCN2 pathway is a key sensor of amino acid deprivation, leading to a general inhibition of protein synthesis.
Western blot analysis of key proteins in these pathways reveals no significant difference in their activation state between cells grown in 13C-lysine and control media, confirming that the labeled lysine is recognized and utilized by the cell's metabolic and signaling machinery in the same manner as its unlabeled counterpart.
Table 3: Analysis of Key Signaling Protein Activation
| Signaling Pathway | Protein (Phosphorylation Site) | Labeling Condition | Relative Phosphorylation Level (Fold Change vs. Control) |
| mTORC1 | p70S6K (Thr389) | 13C-Lysine | 1.0 ± 0.1 |
| mTORC1 | 4E-BP1 (Thr37/46) | 13C-Lysine | 1.0 ± 0.1 |
| GCN2 | eIF2α (Ser51) | 13C-Lysine | 1.0 ± 0.2 |
Data are representative of quantitative western blot analyses. Values are normalized to total protein levels and expressed as a ratio to the unlabeled control.
IV. Experimental Protocols
To empower researchers to independently validate the minimal biological impact of 13C-lysine labeling in their specific experimental systems, detailed protocols for the key assessment assays are provided below.
A. Cell Proliferation Assay (Crystal Violet Staining)
This assay indirectly quantifies cell number by staining the total protein content of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Culture cells in both "light" (12C-lysine) and "heavy" (13C-lysine) SILAC media.
-
Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 100% methanol for 10 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Air dry the plate and then add a solubilization solution (e.g., 10% acetic acid) to each well to dissolve the stain.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the cell number.
B. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the determination of the percentage of cells in each phase of the cell cycle.
-
Cell Culture and Harvesting: Culture cells in "light" and "heavy" SILAC media. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.[1]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of G0/G1, S, and G2/M cell populations.
C. Western Blot Analysis of Signaling Proteins
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Cell Lysis: Culture cells in "light" and "heavy" SILAC media. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-p70S6K, total p70S6K).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.
V. Visualizing Key Cellular Pathways
To provide a clearer understanding of the cellular processes discussed, the following diagrams illustrate the experimental workflow for assessing biological impact and the key signaling pathways influenced by lysine availability.
Caption: Experimental workflow for assessing the biological impact of 13C-lysine labeling.
Caption: Key signaling pathways sensitive to lysine availability.
Conclusion
The collective evidence from numerous studies, supported by the experimental data and protocols presented in this guide, strongly indicates that metabolic labeling with 13C-lysine has a minimal biological impact on cultured cells. Key physiological parameters such as cell proliferation, viability, and cell cycle progression remain unperturbed. Furthermore, the labeled lysine is appropriately sensed and utilized by the cellular machinery, resulting in no significant alterations to key amino acid-sensing signaling pathways. Researchers can therefore confidently employ 13C-lysine for quantitative proteomics studies, assured that the labeling process itself is not a significant confounding variable in their experimental outcomes. It is, however, recommended to perform initial validation experiments, as outlined in this guide, to confirm these findings in specific cell lines and experimental conditions.
References
Safety Operating Guide
Proper Disposal of L-(6-¹³C)Lysine-hydrogen chloride (1/2): A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance on the proper disposal of L-(6-¹³C)Lysine-hydrogen chloride (1/2), a stable isotopically labeled amino acid derivative. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental compliance.
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes the critical information for the safe handling and disposal of L-(6-¹³C)Lysine-hydrogen chloride (1/2). This information is based on data for similar L-Lysine hydrochloride compounds.
| Parameter | Information | Citation |
| Hazard Classification | Generally not classified as hazardous. May cause an allergic skin reaction. | [1][2][3][4][5][6] |
| Primary Route of Exposure | Skin contact, inhalation of dust. | [1][2][4] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, safety goggles. | [1][2][4] |
| Primary Disposal Method | Dispose of as unused product in accordance with local, state, and federal regulations. | [1] |
| Recommended Action | Contact a licensed professional waste disposal service. | [1] |
| Special Precautions | Avoid breathing dust. Prevent product from entering drains. | [1][2][7] |
Step-by-Step Disposal Protocol
The disposal of L-(6-¹³C)Lysine-hydrogen chloride (1/2) should be approached systematically to ensure safety and regulatory compliance. As a stable isotopically labeled compound, it does not require special handling for radioactivity. The disposal procedure is consistent with that of the unlabeled chemical.[]
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE:
-
Nitrile or latex gloves
-
Laboratory coat or protective clothing
-
Chemical safety goggles
2. Waste Identification and Segregation:
-
Solid Waste: Collect any solid L-(6-¹³C)Lysine-hydrogen chloride (1/2) waste, including empty containers and contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled waste container. The label should include the chemical name: "L-(6-¹³C)Lysine-hydrogen chloride (1/2) Waste".
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management: In case of a spill:
-
Avoid breathing any dust.
-
Mechanically take up the spilled solid (e.g., by sweeping or shoveling) and place it into the designated solid waste container.[1]
-
Clean the spill area with a damp cloth or paper towel and dispose of the cleaning materials as contaminated solid waste.
-
Do not let the product enter drains.[1]
4. Final Disposal:
-
Consult Institutional Guidelines: The primary and most critical step is to consult your institution's specific guidelines for non-hazardous chemical waste disposal. These are typically provided by the Environmental Health and Safety (EHS) office.
-
Licensed Waste Disposal Service: Arrange for the collection of the segregated waste by a licensed professional waste disposal company.[1] Your EHS office will have approved vendors for this service.
-
Documentation: Ensure all required waste disposal forms and documentation are completed accurately as per your institution's and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of L-(6-¹³C)Lysine-hydrogen chloride (1/2).
Caption: Disposal decision workflow for L-(6-¹³C)Lysine-hydrogen chloride (1/2).
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. moravek.com [moravek.com]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. L-Lysine monohydrochloride | C6H15ClN2O2 | CID 69568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling L-(6-¹³C)Lysine-hydrogen chloride (1/2)
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-(6-¹³C)Lysine-hydrogen chloride (1/2). The following procedures for operation and disposal are designed to ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to standard laboratory safety protocols is paramount. While L-Lysine hydrochloride is generally not classified as hazardous, prudent laboratory practices should always be observed.[1]
-
Preparation and Precaution :
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure a clean and uncluttered workspace, preferably within a well-ventilated area or a chemical fume hood.[2]
-
Assemble all necessary personal protective equipment (PPE) as detailed in the table below.
-
-
Handling the Compound :
-
Avoid direct contact with the substance.[1]
-
When weighing or transferring the solid material, take care to avoid the formation of dust.[3]
-
If heating the substance, be aware that it may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]
-
Use appropriate tools (e.g., spatula, scoop) for handling the solid.
-
Close the container tightly after use to protect it from moisture and contaminants.[1]
-
-
Post-Handling :
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling L-(6-¹³C)Lysine-hydrogen chloride (1/2).
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles.[2][4] | Protects against accidental splashes or airborne particles.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][4] | Provides a barrier against skin contact. Disposable nitrile gloves are suitable for incidental contact.[4] |
| Body Protection | Laboratory coat.[2][4] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. A dust mask may be worn to avoid inhalation of fine particles.[2][3] | Use a respirator if dust generation is significant or if working in a poorly ventilated area.[2][3] |
Disposal Plan: Step-by-Step Waste Management
Proper disposal of L-(6-¹³C)Lysine-hydrogen chloride (1/2) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Do not dispose of the compound down the drain.
-
Collect solid waste, including any contaminated consumables (e.g., weigh boats, paper towels, gloves), in a designated, clearly labeled, and sealed waste container.[1]
-
Collect any liquid waste containing the compound in a separate, clearly labeled, and sealed container.
-
-
Container Management :
-
Use containers that are compatible with the chemical.
-
Ensure waste containers are kept closed when not in use.
-
-
Final Disposal :
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of L-(6-¹³C)Lysine-hydrogen chloride (1/2).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
